2,6-Dichlorophenethyl Alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQPKQUIKJDGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370123 | |
| Record name | 2,6-Dichlorophenethyl Alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370123 | |
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Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30595-79-0 | |
| Record name | 2,6-Dichlorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30595-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichlorophenethyl Alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-Dichlorophenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,6-Dichlorophenethyl alcohol chemical structure
An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 2,6-Dichlorophenethyl Alcohol
Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS: 30595-79-0), a halogenated aromatic alcohol. While not widely characterized in mainstream literature, its structural motifs are present in pharmacologically active molecules, making it a compound of interest for researchers in medicinal chemistry and drug development. This document details a robust synthetic pathway via the reduction of a carboxylic acid precursor, outlines detailed protocols for purification, and presents a thorough analysis of its structural characterization using modern spectroscopic techniques, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established chemical principles and analysis of close structural analogs.
Introduction
This compound, systematically named 2-(2,6-dichlorophenyl)ethanol, belongs to a class of chlorinated phenylethanol derivatives. The strategic placement of chlorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, characteristics that are critically evaluated in drug design. The 2,6-dichloro substitution pattern creates a sterically hindered environment around the benzylic position, which can confer unique conformational properties and resistance to metabolic degradation.
While direct applications of this compound are not extensively documented, its core structure is a key pharmacophore in various biologically active agents. For instance, complex derivatives incorporating the 2-(2,6-dichlorophenyl)ethyl moiety have been identified as potent positive allosteric modulators of the human Dopamine D1 receptor, highlighting the value of this scaffold in neuroscience research.[1] Furthermore, the closely related precursor, 2,6-dichlorophenylacetic acid, has been shown to exhibit cytostatic activity and function as an enzyme inhibitor.[2] The structural similarity to key intermediates used in the synthesis of modern antifungal agents, such as luliconazole, further underscores the potential utility of this compound class in the development of novel therapeutics.[3][4]
This guide serves as a foundational resource for researchers, providing the necessary protocols and analytical framework to synthesize, purify, and confirm the chemical identity of this compound with a high degree of confidence.
Physicochemical Properties & Structural Identifiers
The fundamental properties of this compound are summarized below. These identifiers are crucial for database searches, regulatory submissions, and accurate experimental documentation.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2,6-Dichlorophenyl)ethanol | [5] |
| CAS Number | 30595-79-0 | [3][5][6] |
| Molecular Formula | C₈H₈Cl₂O | [5][6] |
| Molecular Weight | 191.05 g/mol | [3][5] |
| Appearance | White Solid | [7] |
| Melting Point | 59-65 °C | [3] |
| Boiling Point | 152 °C @ 12 mmHg | [3] |
| InChI Key | ZBQPKQUIKJDGIX-UHFFFAOYSA-N | [5] |
| SMILES | OCCC1=C(Cl)C=CC=C1Cl | [5] |
Synthesis and Purification
The most logical and efficient synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2,6-dichlorophenylacetic acid, or its more reactive acyl chloride derivative. This pathway is advantageous due to the commercial availability of precursors and the high efficiency of the reduction step.
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the primary alcohol, identifying 2,6-dichlorophenylacetic acid as the key precursor. This acid can be synthesized from the hydrolysis of 2,6-dichlorobenzyl cyanide, which in turn is derived from the corresponding benzyl halide.
Recommended Synthesis Protocol: Reduction of 2,6-Dichlorophenylacetic Acid
This two-step protocol involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reduction with lithium aluminum hydride (LiAlH₄).
Causality of Experimental Choices:
-
Acyl Chloride Formation: 2,6-Dichlorophenylacetic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a crucial activation step because carboxylic acids themselves react sluggishly with LiAlH₄, consuming extra equivalents of the hydride in an initial acid-base reaction. The acyl chloride is far more electrophilic and reacts cleanly.
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is chosen over milder reagents like sodium borohydride (NaBH₄) because it is a potent hydride donor capable of reducing acyl chlorides and esters efficiently to primary alcohols.[8][9] NaBH₄ is generally not reactive enough for this transformation.[10]
-
Anhydrous Conditions: LiAlH₄ reacts violently with water and protic solvents to release hydrogen gas, posing a significant fire hazard.[7] Therefore, the reaction must be conducted in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Inverse Addition & Temperature Control: The solution of acyl chloride is added slowly to a cooled suspension of LiAlH₄. This "inverse addition" method maintains a low concentration of the electrophile and helps control the highly exothermic reaction, preventing side reactions. The reaction is typically performed at 0 °C.
-
Quenching Procedure: Excess LiAlH₄ must be safely neutralized before workup. A sequential, cautious addition of ethyl acetate, followed by water and then aqueous base (the Fieser workup), is a standard and reliable method to decompose the excess hydride and the resulting aluminum alkoxide complexes into easily filterable aluminum salts.[7]
Step 1: Synthesis of (2,6-Dichlorophenyl)acetyl chloride [11]
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a scrubber), add 2,6-dichlorophenylacetic acid (1.0 eq).
-
Add excess thionyl chloride (SOCl₂, ~2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Heat the mixture gently to 50-60 °C for 2-3 hours or until gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude (2,6-dichlorophenyl)acetyl chloride, which can be used directly in the next step.
Step 2: Reduction to this compound [8][10]
-
In a separate, flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude (2,6-dichlorophenyl)acetyl chloride from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture back to 0 °C and cautiously quench the reaction by the sequential dropwise addition of:
-
Ethyl acetate (to consume the bulk of the excess hydride).
-
Water (e.g., 'x' mL, where 'x' is the mass of LiAlH₄ in grams).
-
15% aqueous NaOH solution ('x' mL).
-
Water (3*'x' mL).
-
-
Stir the resulting white suspension vigorously for 30 minutes until it becomes a granular, easily filterable solid.
Purification and Isolation Workflow
Proper workup and purification are essential to isolate the target alcohol in high purity.
-
Filtration: Filter the granular suspension through a pad of Celite® to remove the aluminum salts, washing the filter cake thoroughly with THF or ethyl acetate.
-
Extraction: Combine the organic filtrates and wash sequentially with water and brine in a separatory funnel.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The resulting crude solid can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).
Spectroscopic and Analytical Characterization
Structural confirmation relies on a combination of spectroscopic methods. While a complete, published dataset for this specific molecule is scarce, a definitive structural assignment can be made by predicting the expected spectra based on established principles and data from close analogs, such as 2-(2,4-dichlorophenyl)ethanol.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ ~7.30 (d, J ≈ 8.0 Hz, 2H): This signal corresponds to the two equivalent aromatic protons (H-3 and H-5) ortho to the chlorine atoms. They appear as a doublet due to coupling with the single proton at H-4.
-
δ ~7.10 (t, J ≈ 8.0 Hz, 1H): This triplet represents the aromatic proton at the H-4 position, coupled to the two adjacent protons (H-3 and H-5).
-
δ ~3.95 (t, J ≈ 6.5 Hz, 2H): This triplet is assigned to the methylene protons adjacent to the hydroxyl group (-CH₂ -OH). The signal is deshielded by the electron-withdrawing oxygen atom and is split into a triplet by the adjacent benzylic methylene protons.
-
δ ~3.15 (t, J ≈ 6.5 Hz, 2H): This triplet corresponds to the benzylic methylene protons (Ar-CH₂ -). These protons are coupled to the adjacent methylene group, resulting in a triplet.
-
δ ~1.5-2.0 (br s, 1H): This broad singlet is characteristic of the hydroxyl proton (-OH). Its chemical shift is variable and depends on concentration and solvent. This peak will disappear upon shaking the sample with a drop of D₂O.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ ~136.0: Quaternary aromatic carbons directly bonded to chlorine (C-2, C-6).
-
δ ~134.5: Quaternary aromatic carbon at the point of substitution (C-1).
-
δ ~130.0: Aromatic methine carbon (C-4).
-
δ ~128.5: Aromatic methine carbons (C-3, C-5).
-
δ ~61.0: Aliphatic carbon bonded to the hydroxyl group (-C H₂-OH).
-
δ ~38.5: Benzylic carbon (Ar-C H₂-).
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a distinct molecular ion peak with a characteristic isotopic pattern due to the two chlorine atoms, along with logical fragmentation pathways.
-
Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion. The nominal mass peak (M⁺) will be at m/z 190 (using ³⁵Cl). Due to the natural abundance of the ³⁷Cl isotope, prominent M+2 (one ³⁷Cl) and M+4 (two ³⁷Cl) peaks will be present at m/z 192 and m/z 194 , respectively, in an approximate ratio of 9:6:1.
-
Key Fragmentation Pathways: The primary fragmentation mechanisms for alcohols are alpha-cleavage and dehydration.[13] For this molecule, benzylic cleavage is expected to be dominant.
-
Benzylic/Alpha-Cleavage (Major Pathway): The most favorable fragmentation is the cleavage of the Cα-Cβ bond, which results in the loss of a hydroxymethyl radical (•CH₂OH, mass 31). This yields the highly stable, resonance-delocalized 2,6-dichlorobenzyl cation at m/z 159 (with its corresponding M+2 isotope peak at m/z 161). This is expected to be the base peak in the spectrum.[14]
-
Dehydration: Loss of a water molecule (H₂O, mass 18) from the molecular ion can occur, leading to a fragment ion at m/z 172 (and its isotopic cluster).
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
-
~3400-3300 cm⁻¹ (broad): O-H stretching vibration from the alcohol group. The broadness is due to hydrogen bonding.
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the two methylene (-CH₂-) groups.
-
~1580, 1450 cm⁻¹ (sharp, medium-strong): Aromatic C=C ring stretching vibrations.
-
~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
-
~780 cm⁻¹ (strong): C-Cl stretching vibration. The position is characteristic of polychlorinated benzene rings.
Potential Applications and Biological Relevance
While direct biological activity for this compound has not been extensively reported, its structural components are of significant interest in medicinal chemistry. The 2,6-dichlorophenyl group is often used to block metabolic oxidation at the ortho positions and to enforce specific conformations. Its presence in a potent Dopamine D1 PAM suggests that the scaffold is well-tolerated in CNS targets and can be elaborated to achieve high-affinity interactions.[1] Researchers may utilize this compound as a starting material or fragment for the synthesis of new chemical entities aimed at a variety of biological targets where metabolic stability and defined stereochemistry are required.
Safety, Handling, and Storage
As with all chlorinated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.
-
Hazards: Expected to be harmful if swallowed and to cause skin and serious eye irritation.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a structurally important molecule whose synthesis and characterization are readily achievable through standard organic chemistry techniques. This guide provides a robust framework for its preparation via the reduction of its corresponding carboxylic acid and a detailed, predictive analysis of its spectroscopic signature. The combination of NMR, MS, and IR data provides a self-validating system for confirming the structure and purity of the final compound. Its relationship to known bioactive molecules makes it a valuable building block for further research and development in medicinal and materials science.
References
- 1. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-Dichlorophenylacetic acid | 6575-24-2 [chemicalbook.com]
- 3. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-(2,6-Dichlorophenyl)ethanol | C8H8Cl2O | CID 103731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2. LiAlH4 | PPT [slideshare.net]
- 10. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 11. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2,6-Dichlorophenyl)ethanol
This guide provides an in-depth analysis of the core physicochemical properties of 2-(2,6-dichlorophenyl)ethanol (CAS RN: 30595-79-0), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven methodologies for its characterization. The structure of this guide is tailored to logically present the scientific narrative of this compound, moving from its fundamental identity to detailed protocols for its empirical analysis.
Introduction and Molecular Identity
2-(2,6-Dichlorophenyl)ethanol, also known as 2,6-Dichlorophenethyl Alcohol, is a solid aromatic alcohol.[1][2] Its structure, featuring a dichlorinated phenyl ring attached to an ethanol moiety, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[3] Understanding its physicochemical properties is paramount for its effective use in reaction design, process optimization, formulation, and for predicting its pharmacokinetic behavior in potential drug candidates.
This guide establishes a foundational understanding of the compound's properties and provides the necessary experimental frameworks for their validation, ensuring both scientific integrity and practical applicability.
Core Physicochemical and Structural Data
The fundamental properties of 2-(2,6-dichlorophenyl)ethanol are summarized below. This data provides a snapshot of its identity and physical state, serving as a critical reference for handling, storage, and experimental design.
| Property | Value | Source(s) |
| Chemical Name | 2-(2,6-dichlorophenyl)ethanol | [4] |
| Synonyms | This compound | [1][2][5] |
| CAS Registry No. | 30595-79-0 | [1][6] |
| Molecular Formula | C₈H₈Cl₂O | [1][2][7] |
| Molecular Weight | 191.05 g/mol | [1][2][4] |
| Appearance | White to light yellow powder/crystal | [1][5] |
| Melting Point | 78.0 to 83.0 °C | [5][6] |
| Boiling Point | 152 °C / 12 mmHg | [4][5][6] |
| Solubility | Soluble in Methanol | [6] |
| Predicted XlogP | 2.8 | [7][8] |
Structural and Spectroscopic Characterization
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone for determining molecular weight and fragmentation patterns.
-
Expected Molecular Ion (M⁺): A cluster of peaks around m/z 190, 192, and 194, corresponding to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The primary peak will be at m/z 190 (C₈H₈³⁵Cl₂O).
-
Key Fragmentation: The most significant fragmentation would be the benzylic cleavage to lose the CH₂OH group, yielding a dichlorotropylium ion or related structures. Another prominent fragment would arise from the loss of water ([M-H₂O]⁺). A base peak corresponding to the dichlorophenyl fragment is also anticipated.
Infrared (IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch (Aromatic): Peaks are expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Peaks are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong peak in the 1000-1260 cm⁻¹ region, characteristic of a primary alcohol.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 750-800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Aromatic Protons (Ar-H): A complex multiplet expected between δ 7.0-7.4 ppm, integrating to 3 protons.
-
Methylene Protons (-CH₂-Ar): A triplet expected around δ 3.1-3.3 ppm, integrating to 2 protons.
-
Methylene Protons (-CH₂-OH): A triplet (or quartet if coupled to the OH proton) expected around δ 3.8-4.0 ppm, integrating to 2 protons.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between δ 1.5-4.0 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals expected in the δ 125-140 ppm range. The carbons bearing the chlorine atoms (C-Cl) would be downfield, and the carbon attached to the ethyl group would also be distinct.
-
Methylene Carbon (-CH₂-OH): Expected around δ 60-65 ppm.
-
Methylene Carbon (-CH₂-Ar): Expected around δ 35-40 ppm.
-
Experimental Methodologies for Property Determination
The following section provides step-by-step protocols for the empirical determination of key physicochemical properties. These methods are designed to be self-validating and are based on established industry standards.
Chromatographic Purity Analysis by Gas Chromatography (GC)
Gas chromatography with a Flame Ionization Detector (FID) is the standard method for assessing the purity of volatile and semi-volatile compounds like 2-(2,6-dichlorophenyl)ethanol.[1][11]
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethyl acetate) to create a 1 mg/mL stock solution.
-
Instrument Setup:
-
GC System: Agilent Intuvo 9000 GC or equivalent.[11]
-
Column: A polar capillary column such as an Agilent HP-INNOWax (30 m x 0.25 mm, 0.25 µm) is suitable for analyzing aromatic alcohols.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
-
Temperature Program:
-
Initial Oven Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
Injection: Inject 1 µL of the prepared sample solution.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is a highly precise method for determining the melting point (Tₘ) and enthalpy of fusion.[4][12] It measures the difference in heat flow required to increase the temperature of a sample and a reference.[5]
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of 2-(2,6-dichlorophenyl)ethanol into a Tzero aluminum hermetic pan.[3] Crimp the lid onto the pan.
-
Reference Preparation: Prepare an empty, sealed Tzero aluminum hermetic pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC autosampler or measurement cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point (Tₘ) is determined as the onset temperature or the peak temperature of the endothermic melting event. The area under the peak corresponds to the heat of fusion.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[13] The shake-flask method is the gold standard for its determination.[14]
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 phosphate buffer for LogD) with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase at a concentration of approximately 1 mg/mL.
-
Partitioning:
-
In a separatory funnel or vial, combine 10 mL of the pre-saturated n-octanol stock solution with 10 mL of the pre-saturated aqueous phase.
-
Shake the mixture vigorously for at least 1 hour to ensure equilibrium is reached.[15]
-
Allow the phases to separate completely. Centrifugation can be used to accelerate this process.
-
-
Quantification:
-
Carefully sample both the upper (n-octanol) and lower (aqueous) phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or GC-FID.
-
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Determination of Acidity Constant (pKa)
The pKa of the alcohol's hydroxyl group indicates its propensity to deprotonate. For compounds with low solubility, potentiometric titration in a co-solvent system is a robust method.[1][16]
-
System Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[6]
-
Sample Preparation:
-
Prepare a solution of the compound (e.g., 0.01 M) in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water). The co-solvent is necessary for sparingly soluble compounds.[16]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[6]
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.[16]
-
-
Titration:
-
Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C).
-
Titrate the solution by adding small, precise aliquots of a standardized, carbonate-free base (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve). This can be precisely determined from the first or second derivative of the titration curve.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(2,6-dichlorophenyl)ethanol is not widely available, data from its isomer, 1-(2,6-dichlorophenyl)ethanol, and general knowledge of chlorinated aromatic compounds dictate the following precautions.[17]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[4]
-
Toxicity: The toxicological properties have not been fully investigated. Similar compounds can cause skin and eye irritation.[18] Assume the compound is harmful if swallowed or inhaled and handle accordingly.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Differential scanning calorimetry [cureffi.org]
- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2-(2,6-dichlorophenyl)ethanol (C8H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 9. 1-(2,6-Dichlorophenyl)ethanol | C8H8Cl2O | CID 103731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. agilent.com [agilent.com]
- 12. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. waters.com [waters.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. aksci.com [aksci.com]
An In-depth Technical Guide to CAS 30595-79-0: A Key Intermediate and Process Impurity in Losartan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 30595-79-0. While this number has been ambiguously associated with more than one chemical entity in select databases, its primary and most scientifically relevant identification is 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde . This compound is a critical intermediate in the synthesis of the angiotensin II receptor antagonist, Losartan, and is also recognized as a significant process-related impurity, designated as Losartan Impurity D or Losartan Related Compound A in major pharmacopeias. This guide delves into its physicochemical properties, synthesis, analytical methodologies for its detection and quantification, and its relevance in the context of pharmaceutical quality control and drug development.
Chemical Identity and Physicochemical Properties
2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde is a substituted imidazole derivative that plays a pivotal role in the manufacturing of Losartan, a widely prescribed medication for hypertension. Understanding its fundamental properties is crucial for its effective use in synthesis and for its control as an impurity.
Chemical Structure and Identifiers
-
CAS Number: 30595-79-0
-
IUPAC Name: 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde
-
Synonyms: Losartan Impurity D, Losartan Related Compound A, 2-Butyl-4-chloro-5-formylimidazole[1][2]
-
Molecular Formula: C₈H₁₁ClN₂O[1]
-
Molecular Weight: 186.64 g/mol [1]
Physicochemical Data
A summary of the available physicochemical data for 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde is presented in Table 1. This information is essential for its handling, storage, and for the development of analytical methods.
| Property | Value | Source(s) |
| Appearance | Light yellow to yellow to orange powder/crystal | [3] |
| Melting Point | 97-100 °C | [4] |
| Solubility | Soluble in Methanol and DMSO. | [5] |
| Storage | Recommended storage at 2-8 °C for long-term stability. May be stored at room temperature for short periods. | [5] |
| Purity (by HPLC) | Typically available at ≥95% or ≥99% (GC) | [3][5] |
Role in Pharmaceutical Synthesis and as an Impurity
The primary significance of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde in the pharmaceutical industry is twofold: its role as a key building block for the synthesis of Losartan and its concurrent emergence as a process-related impurity that must be carefully monitored and controlled.
Key Intermediate in Losartan Synthesis
The synthesis of Losartan involves the construction of the substituted imidazole ring and its subsequent coupling with the biphenyl tetrazole moiety. 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde serves as a crucial precursor, providing the core imidazole structure with the necessary substituents for the eventual formation of the final active pharmaceutical ingredient (API). The aldehyde functional group is a versatile handle for further chemical transformations.
Formation as Losartan Impurity D
During the manufacturing process of Losartan, incomplete reactions or side reactions can lead to the presence of residual 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde in the final drug substance. As such, it is classified as a process-related impurity. The control of impurities in APIs is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final medicinal product. Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[6]
Synthesis and Reaction Mechanisms
The synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde is a multi-step process that is integral to the overall synthesis of Losartan. While proprietary variations exist, the general synthetic pathways often involve the construction of the imidazole ring from acyclic precursors.
A common approach involves the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. The synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives often starts from 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, highlighting its role as a foundational intermediate.[7] For instance, it can be alkylated with various phenacyl bromides, followed by reduction with sodium borohydride to yield N-substituted derivatives.[7]
The following diagram illustrates a generalized synthetic workflow where 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde is a key intermediate.
Caption: Generalized synthetic pathway illustrating the role of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde in Losartan synthesis.
Analytical Methodologies
The accurate detection and quantification of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde as an impurity in Losartan are paramount for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for the separation and quantification of Losartan and its related impurities. These methods typically utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is usually performed using a UV detector.
A typical experimental setup would involve:
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.
-
Column: A C18 stationary phase (e.g., Nucleosil C18, 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.02 M KH₂PO₄ at pH 2.5) and acetonitrile.[8]
-
Flow Rate: Typically around 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength where both Losartan and the impurity show significant absorbance (e.g., 220 nm).[8]
-
Quantification: The concentration of the impurity is determined by comparing its peak area to that of a certified reference standard.
The development and validation of such methods are performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring linearity, accuracy, precision, and sensitivity.
Other Analytical Techniques
While HPLC is the workhorse for routine analysis, other techniques can be employed for structural confirmation and further characterization:
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns, which are invaluable for the unambiguous identification of impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of synthesized reference standards of the impurity, confirming its chemical identity.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, aiding in its characterization.[8]
The following diagram outlines a typical workflow for the identification and quantification of impurities in a drug substance.
Caption: Analytical workflow for the identification and quantification of impurities in a drug substance.
Biological Activity and Toxicological Profile
As a process impurity, the primary concern regarding 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde is its potential toxicity. While comprehensive toxicological data for this specific compound is not extensively published in the public domain, the general principle in pharmaceutical development is to limit impurities to levels that are considered safe.
The toxicological assessment of impurities is guided by ICH guidelines, which set thresholds for reporting, identification, and qualification. For impurities present at levels above the qualification threshold, toxicological studies may be required.
It is important to distinguish Losartan Impurity D from other types of impurities that have been a major concern in sartan-containing medications, such as nitrosamines (e.g., NDMA, NDEA, NMBA) and azido impurities.[9][10] These latter classes of impurities have raised concerns due to their potential mutagenic and carcinogenic properties, leading to widespread recalls and intensified regulatory scrutiny.[9] While Losartan Impurity D is a process-related impurity that needs to be controlled, it does not belong to these classes of highly potent toxins.
Regulatory Context and Quality Control
The control of impurities in pharmaceutical products is a critical regulatory requirement. The acceptable limits for impurities are established based on toxicological data and the maximum daily dose of the drug.
Regulatory bodies such as the FDA and EMA provide guidance on the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines establish thresholds for reporting, identification, and qualification of impurities. For a well-characterized impurity like Losartan Impurity D, its level in the final Losartan drug substance must be controlled within the specified limits set by the relevant pharmacopeias (e.g., USP, EP).
The recent focus on nitrosamine and azido impurities in sartans has led to increased regulatory expectations for manufacturers to have a thorough understanding of their manufacturing processes and to implement robust control strategies to prevent the formation of potentially harmful impurities.[11][12] While these specific concerns do not directly apply to Losartan Impurity D, they highlight the overall importance of a comprehensive impurity control strategy.
Conclusion
CAS number 30595-79-0, identified as 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde, is a compound of significant interest in the pharmaceutical industry. Its dual role as a key synthetic intermediate and a process-related impurity in the manufacture of Losartan underscores the importance of its thorough characterization and control. For researchers and professionals in drug development, a comprehensive understanding of its physicochemical properties, synthesis, and analytical determination is essential for ensuring the quality, safety, and efficacy of Losartan-containing medicines. The continuous evolution of analytical techniques and regulatory expectations necessitates a proactive approach to impurity profiling and control, ensuring that patients receive medications of the highest quality.
References
- 1. Losartan EP Impurity D | 83857-96-9 | SynZeal [synzeal.com]
- 2. Losartan EP Impurity D | CAS Number 83857-96-9 [klivon.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Losartan impurity D EP Reference Standard CAS 83857-96-9 Sigma Aldrich [sigmaaldrich.com]
- 5. allmpus.com [allmpus.com]
- 6. veeprho.com [veeprho.com]
- 7. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Losartan azide impurity confirmed as not an in vivo mutagen compound - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. Nitrosamines: EMA aligns recommendations for sartans with those for other medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 12. EMA issues recommendations on impurities in medicines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 2,6-Dichlorophenethyl Alcohol Derivatives
Foreword
The landscape of modern pharmacology is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with enhanced therapeutic potential and reduced toxicity. Within this dynamic field, halogenated organic compounds have carved a significant niche, with the strategic incorporation of halogen atoms often leading to profound alterations in biological activity. This guide focuses on a specific and promising class of such compounds: 2,6-dichlorophenethyl alcohol and its derivatives. The unique structural motif of a dichlorinated phenyl ring coupled with a phenethyl alcohol backbone presents a versatile scaffold for the development of new therapeutic agents. This document provides a comprehensive exploration of the synthesis, multifaceted biological activities, and mechanisms of action of these derivatives, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the 2,6-Dichlorophenyl Moiety
The 2,6-dichlorophenyl group is a privileged scaffold in medicinal chemistry. The presence of two chlorine atoms in the ortho positions to the point of attachment significantly influences the molecule's steric and electronic properties. This substitution pattern can enforce a twisted conformation, which may be crucial for specific receptor binding. Furthermore, the electron-withdrawing nature of the chlorine atoms can modulate the acidity of nearby protons and influence metabolic stability. These fundamental characteristics underpin the diverse biological activities observed in derivatives of this compound.
Synthetic Pathways to this compound and Its Derivatives
The synthesis of this compound and its derivatives can be approached through several strategic routes, often starting from commercially available precursors.
Synthesis of the Core Scaffold: 2,6-Dichlorophenylacetic Acid
A common precursor for many derivatives is 2,6-dichlorophenylacetic acid. One established method for its synthesis involves the hydrolysis of (2,6-dichloro-phenyl)-acetonitrile.[1]
Experimental Protocol: Synthesis of (2,6-dichloro-phenyl)-acetic acid [1]
-
A solution of (2,6-dichloro-phenyl)-acetonitrile (18.6 g, 100 mmol) in ethanol (40 mL) and water (50 mL) is prepared.
-
Potassium hydroxide (30 g) is added to the mixture.
-
The reaction mixture is heated to 80°C for 20 hours.
-
After cooling, the mixture is quenched with hydrochloric acid until a pH of 3 is reached.
-
The product is extracted with chloroform (5 x 50 mL).
-
The combined organic extracts are dried over magnesium sulfate, filtered, and evaporated to dryness to yield (2,6-dichloro-phenyl)-acetic acid.
Synthesis of Amide Derivatives
The carboxylic acid group of 2,6-dichlorophenylacetic acid serves as a versatile handle for the synthesis of a wide array of amide derivatives. For instance, coupling with various amines can lead to compounds with potential biological activities.
Experimental Protocol: General Amide Coupling
-
To a solution of 2,6-dichlorophenylacetic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., DCC, EDC/HOBt).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Upon completion, filter the reaction mixture and wash the filtrate with an appropriate aqueous solution (e.g., 1N HCl, saturated NaHCO3).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diverse Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial and antitumor effects.
Antimicrobial and Anti-Biofilm Activity
The core 2,6-dichlorophenyl structure is a component of compounds with significant antimicrobial properties. For example, dichlorophen-functionalized gold nanoparticles have shown potent antibacterial activity against carbapenem-resistant Enterobacteriaceae (CRE).[2] These nanoparticles were found to inhibit biofilm formation and disrupt mature biofilms.[2]
Another related compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), while not a 2,6-dichloro derivative, highlights the potential of dichlorinated phenethylamines as broad-spectrum antibacterial agents.[3] This compound was effective against a range of clinically relevant pathogens and could potentiate the activity of conventional antibiotics.[3]
Antitumor Activity
Derivatives incorporating the 2,6-dichlorophenyl moiety have been investigated for their anti-proliferative effects against various cancer cell lines. For instance, certain 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines have shown potent cytotoxic activity against human breast, colon, and melanoma cancer cell lines, with some analogues exhibiting single-digit micromolar IC₅₀ values.[4]
Furthermore, the combination of the alcohol-abuse drug disulfiram with copper, which can be considered a derivative in a broader sense, has shown significant anticancer activity by targeting the ubiquitin-proteasome system.[5][6]
Mechanisms of Action: Unraveling the Molecular Pathways
The biological effects of this compound derivatives are mediated through various molecular mechanisms.
Disruption of Cellular Respiration
Chlorinated phenols, the parent class of compounds, are known to be effective uncouplers of oxidative phosphorylation.[7] They disrupt the proton gradient across the inner mitochondrial membrane, preventing the synthesis of ATP without inhibiting the electron transport chain.[7] This leads to a depletion of cellular energy stores, ultimately resulting in cell death.
Caption: Uncoupling of Oxidative Phosphorylation by 2,6-Dichlorophenol Derivatives.
Inhibition of DNA Topoisomerases
Certain pyridine derivatives containing a 2,6-dichlorophenyl moiety have been identified as potent and selective inhibitors of human DNA topoisomerase IIα.[8] These compounds act as non-intercalative catalytic inhibitors, leading to G1 cell cycle arrest and apoptosis in cancer cells.[8]
Caption: Inhibition of Topoisomerase IIα by 2,6-Dichlorophenyl Pyridine Derivatives.
Induction of Oxidative Stress and Membrane Disruption
In the context of antimicrobial activity, dichlorophen-functionalized gold nanoparticles have been shown to disrupt bacterial membrane integrity and induce the production of intracellular reactive oxygen species (ROS).[2] This dual mechanism of action contributes to their potent bactericidal effects.
Quantitative Data Summary
The following table summarizes some of the reported biological activities of derivatives containing the 2,6-dichlorophenyl moiety.
| Compound Class | Biological Activity | Target/Cell Line | IC₅₀ / MIC | Reference |
| Dichlorophen-functionalized Au NPs | Antibacterial | Carbapenem-Resistant Enterobacteriaceae | 4-16 µg/mL | [2] |
| 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines | Anti-proliferative | MCF-7, HCT-116, A-375, G-361 | Single-digit µM | [4] |
| 6-acrylic phenethyl ester-2-pyranone derivatives | Anti-proliferative | HeLa, C6, MCF-7, A549, HSC-2 | 0.50-3.45 µM | [9] |
Future Perspectives and Conclusion
The diverse biological activities of this compound derivatives underscore their potential as a foundational scaffold for the development of novel therapeutic agents. The insights into their mechanisms of action, ranging from the disruption of fundamental cellular processes like oxidative phosphorylation to the specific inhibition of key enzymes like topoisomerases, provide a rational basis for further drug design and optimization. Future research should focus on elucidating detailed structure-activity relationships to enhance potency and selectivity, as well as on comprehensive preclinical and clinical evaluations of the most promising candidates. The strategic manipulation of the this compound core holds considerable promise for addressing unmet needs in the treatment of infectious diseases and cancer.
References
- 1. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In situ triggering antitumor efficacy of alcohol-abuse drug disulfiram through Cu-based metal-organic framework nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Dichlorophenethyl Alcohols: A Technical Guide for Drug Development Professionals
Abstract
Dichlorophenethyl alcohols, a class of halogenated aromatic compounds, are emerging as a versatile scaffold in medicinal chemistry with a diverse range of potential therapeutic applications. This technical guide provides an in-depth analysis of the current state of research, focusing on their antifungal, antibacterial, and potential local anesthetic properties. We will explore the mechanisms of action, present relevant preclinical data, and detail established experimental protocols for the evaluation of these compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of dichlorophenethyl alcohols.
Introduction: The Growing Interest in Dichlorophenethyl Alcohols
The chemical scaffold of phenethyl alcohol has long been recognized for its antimicrobial properties. The addition of chlorine atoms to the phenyl ring, creating dichlorophenethyl alcohols, significantly modulates the compound's physicochemical properties, leading to enhanced biological activity and novel therapeutic opportunities. While some derivatives are utilized as precursors in the synthesis of established antifungal drugs, the inherent therapeutic value of the dichlorophenethyl alcohol core itself is a burgeoning area of research. This guide will primarily focus on the 2,4-dichloro and 3,4-dichloro isomers, which have garnered the most scientific attention.
Antifungal Applications: A Primary Therapeutic Avenue
The most well-documented therapeutic application of dichlorophenethyl alcohol derivatives lies in their potent antifungal activity. Notably, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a key chiral precursor in the synthesis of the broad-spectrum antifungal agent, luliconazole[1]. This has spurred investigation into the intrinsic antifungal properties of the dichlorophenethyl alcohol scaffold itself.
Mechanism of Action: Targeting Fungal Respiration
The primary mechanism underlying the antifungal activity of dichlorophenethyl alcohol derivatives is believed to be the inhibition of succinate dehydrogenase (SDH) [2]. SDH, also known as Complex II of the mitochondrial electron transport chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and cellular respiration. Its inhibition disrupts the fungal cell's energy production, leading to growth arrest and cell death. This mechanism is shared by a class of commercial fungicides known as SDHIs[2].
Figure 1: Proposed mechanism of antifungal action via succinate dehydrogenase (SDH) inhibition.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
A standard method to evaluate the antifungal efficacy of dichlorophenethyl alcohols is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.
-
-
Preparation of Dichlorophenethyl Alcohol Solutions:
-
Prepare a stock solution of the dichlorophenethyl alcohol compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive (fungus in medium without compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control, as determined by visual inspection or spectrophotometric reading.
-
Data Presentation:
| Compound | Fungal Strain | MIC (µg/mL) |
| 2,4-Dichlorophenethyl alcohol | Candida albicans | [Data not available] |
| 3,4-Dichlorophenethyl alcohol | Candida albicans | [Data not available] |
| 2,4-Dichlorophenethyl alcohol | Aspergillus niger | [Data not available] |
| 3,4-Dichlorophenethyl alcohol | Aspergillus niger | [Data not available] |
| (Note: Specific MIC values for dichlorophenethyl alcohols are not readily available in the public domain and would require experimental determination.) |
Antibacterial Potential: A New Frontier
Recent research has unveiled the promising antibacterial activity of dichlorophenethyl alcohol derivatives, particularly against persistent and antibiotic-resistant bacteria.
Broad-Spectrum Activity and Biofilm Eradication
A notable derivative, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009) , has demonstrated significant antibacterial effects. While not a dichlorophenethyl alcohol itself, its core structure highlights the potential of this chemical class. SPI009 exhibits broad-spectrum activity against the clinically important ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)[3]. Crucially, it has been shown to re-sensitize antibiotic-resistant strains to conventional antibiotics and is effective in inhibiting and eradicating biofilms[3].
Proposed Mechanism of Action: Membrane Disruption
The antibacterial action of phenethyl alcohol and its derivatives is often attributed to their ability to disrupt the bacterial cell membrane[4][5]. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the dichlorophenyl group likely enhances the compound's ability to intercalate into the bacterial membrane.
Figure 2: Proposed mechanism of antibacterial action via membrane disruption.
Experimental Protocol: Antibacterial Susceptibility Testing
The antibacterial efficacy of dichlorophenethyl alcohols can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Dichlorophenethyl Alcohol Solutions:
-
Follow the same procedure as described for the antifungal assay, performing serial dilutions in Mueller-Hinton Broth.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include appropriate positive and negative controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009) | Pseudomonas aeruginosa | [Specific data to be sourced from literature] |
| 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009) | Staphylococcus aureus | [Specific data to be sourced from literature] |
| (Note: Specific MIC values for dichlorophenethyl alcohols themselves are not widely reported and would be a key area for future research.) |
Potential as Local Anesthetics
The structural similarity of dichlorophenethyl alcohols to known local anesthetics, such as 2,4-dichlorobenzyl alcohol, suggests a potential for these compounds to exhibit local anesthetic properties[6][7].
Postulated Mechanism of Action: Sodium Channel Blockade
Local anesthetics typically function by reversibly blocking voltage-gated sodium channels in nerve membranes[6]. This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the initiation and propagation of nerve impulses, resulting in a loss of sensation. The lipophilic aromatic ring of dichlorophenethyl alcohol could facilitate its interaction with the sodium channel protein within the nerve membrane.
Figure 3: Postulated mechanism of local anesthetic action via sodium channel blockade.
Experimental Protocol: In Vivo Evaluation of Local Anesthetic Activity
The tail-flick test in rodents is a common in vivo method for assessing the local anesthetic potential of a compound[8].
Step-by-Step Methodology:
-
Animal Model:
-
Use adult rats or mice of a specific strain and weight range.
-
Acclimatize the animals to the experimental setup.
-
-
Compound Administration:
-
Administer a subcutaneous injection of the dichlorophenethyl alcohol solution (in a suitable vehicle) into the tail of the animal at a specific site.
-
A control group should receive an injection of the vehicle alone. A positive control group can be treated with a known local anesthetic like lidocaine.
-
-
Tail-Flick Latency Measurement:
-
At predetermined time intervals after injection, apply a noxious heat stimulus (e.g., a focused light beam) to a specific area of the tail distal to the injection site.
-
Measure the time it takes for the animal to flick its tail away from the heat source (tail-flick latency).
-
An increase in the tail-flick latency compared to the control group indicates a local anesthetic effect.
-
A cut-off time should be established to prevent tissue damage.
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each time point.
-
Compare the duration and magnitude of the anesthetic effect between the test compound, control, and positive control groups.
-
Data Presentation:
| Treatment Group | Peak Tail-Flick Latency (seconds) | Duration of Action (minutes) |
| Vehicle Control | [Baseline value] | 0 |
| Dichlorophenethyl Alcohol (Dose 1) | [Experimental value] | [Experimental value] |
| Dichlorophenethyl Alcohol (Dose 2) | [Experimental value] | [Experimental value] |
| Lidocaine (Positive Control) | [Experimental value] | [Experimental value] |
| (Note: This is a representative table; actual data would need to be generated through experimentation.) |
Future Directions and Conclusion
Dichlorophenethyl alcohols represent a promising class of compounds with multifaceted therapeutic potential. While their role as antifungal precursors is established, their intrinsic antifungal, antibacterial, and potential local anesthetic properties warrant further rigorous investigation.
Key areas for future research include:
-
Synthesis and screening of a broader library of dichlorophenethyl alcohol isomers and derivatives to establish structure-activity relationships for each therapeutic application.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in their antibacterial and local anesthetic effects.
-
Comprehensive preclinical evaluation , including in vivo efficacy studies in relevant animal models of infection and pain, as well as thorough toxicological profiling.
-
Investigation of potential synergistic effects when combined with existing antimicrobial and analgesic agents.
References
- 1. Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism | MDPI [mdpi.com]
- 3. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. dovepress.com [dovepress.com]
2,6-Dichlorophenethyl alcohol mechanism of action in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2,6-Dichlorophenethyl Alcohol
Abstract
This compound is a halogenated aromatic alcohol whose biological activities and mechanism of action are not yet fully characterized. This guide, intended for researchers in pharmacology and drug development, outlines a proposed investigatory framework for determining its in vitro mechanism of action. Drawing from established principles of toxicology and pharmacology for structurally related chlorinated phenols and alcohols, we postulate a multifaceted mechanism involving enzymatic inhibition and modulation of ligand-gated ion channels. This document provides a series of detailed, self-validating experimental protocols designed to systematically test this hypothesis, from initial enzyme kinetics to whole-cell electrophysiological assays. Our approach is grounded in providing not just procedural steps, but the scientific rationale that underpins each experimental choice, ensuring a robust and logical pathway to mechanistic discovery.
Introduction and Postulated Mechanism of Action
While direct studies on this compound are scarce, the chemical structure—a phenethyl alcohol backbone with chlorine substituents on the phenyl ring—provides a strong basis for forming a testable hypothesis regarding its mechanism of action. Structurally related compounds, such as pentachlorophenol and 2,6-dichloro-4-nitrophenol, are known potent inhibitors of various enzymes, including phenol sulphotransferases, alcohol dehydrogenases (ADHs), and aldehyde dehydrogenases (ALDHs)[1][2]. Furthermore, alcohols as a class are well-documented modulators of ligand-gated ion channels, particularly those central to neurotransmission like GABA-A and NMDA receptors[3][4][5].
Therefore, we propose a dual-pronged primary mechanism of action for this compound in vitro:
-
Inhibition of Metabolic Enzymes: The compound likely acts as an inhibitor of key enzymes in alcohol metabolism, specifically ADHs and ALDHs. This action is plausible due to the structural similarities with known inhibitors[1][2].
-
Modulation of Ion Channels: The compound may allosterically modulate the function of ligand-gated ion channels, a common characteristic of alcohols that contributes to their effects on the central nervous system[3][6].
This guide details the experimental strategy to investigate these two core hypotheses.
Part I: Investigation of Enzymatic Inhibition
The presence of a chlorinated phenyl ring suggests that this compound could interact with the active sites of metabolic enzymes. A logical starting point is to assess its inhibitory potential against alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), the primary enzymes responsible for alcohol catabolism.
Rationale for Experimental Approach
To determine if this compound is an enzyme inhibitor, a direct in vitro enzyme activity assay is the gold standard. By using purified enzymes and monitoring the conversion of a substrate in the presence and absence of the test compound, we can quantify its inhibitory potency (IC50) and elucidate the mode of inhibition (e.g., competitive, non-competitive)[7]. This approach provides a clear, quantitative measure of the compound's effect on a specific molecular target.
Experimental Protocol: In Vitro ADH/ALDH Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on commercially available human ADH and ALDH.
Materials:
-
Recombinant human ADH1B*2 and ALDH2 (commercially available)
-
NAD+ (for ADH assay) and NADH (for ALDH assay)
-
Ethanol (ADH substrate) and Acetaldehyde (ALDH substrate)
-
This compound
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM final concentration) in the assay buffer. Ensure the final DMSO concentration in all wells is ≤1%.
-
Assay Setup (ADH):
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the this compound dilution or vehicle (buffer with DMSO).
-
Add 25 µL of NAD+ solution (final concentration ~2.5 mM).
-
Add 50 µL of ADH enzyme solution.
-
Pre-incubate for 10 minutes at 37°C.
-
-
Initiate Reaction (ADH): Add 50 µL of ethanol substrate solution (final concentration ~10 mM) to each well to start the reaction.
-
Kinetic Measurement (ADH): Immediately begin reading the absorbance at 340 nm every 30 seconds for 15 minutes. The rate of increase in absorbance corresponds to the rate of NADH formation.
-
Assay Setup and Measurement (ALDH): Follow a similar procedure, but use acetaldehyde as the substrate and monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Normalize the velocities to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Anticipated Data and Interpretation
The results of this experiment can be summarized to clearly present the inhibitory potency of the compound against each enzyme.
Table 1: Hypothetical Inhibitory Potency of this compound
| Enzyme Target | Substrate | IC50 (µM) [Hypothetical] | Inhibition Type [Hypothetical] |
| Human ADH1B*2 | Ethanol | 15.2 | Competitive |
| Human ALDH2 | Acetaldehyde | 78.5 | Non-competitive |
An IC50 value in the low micromolar range would confirm this compound as a significant inhibitor of these enzymes, supporting the first part of our mechanistic hypothesis.
Workflow Visualization
The overall experimental process can be visualized as a clear workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pentachlorophenol and 2,6-dichloro-4-nitrophenol on the activity of cDNA-expressed human alcohol and aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ethanol on ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanol actions on multiple ion channels: which are important? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroreceptors and ion channels as targets of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synaptic Effects Induced by Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ADHs inhibitors and how do they work? [synapse.patsnap.com]
A Technical Guide to the Spectroscopic Characterization of 2-(2,6-dichlorophenyl)ethanol
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,6-dichlorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols for data acquisition and interpretation.
Molecular Structure and Spectroscopic Overview
2-(2,6-dichlorophenyl)ethanol possesses a unique structural arrangement that gives rise to a distinct spectroscopic fingerprint. The presence of a dichlorinated aromatic ring and a primary alcohol functional group dictates the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed in its spectra. Understanding these features is paramount for its unambiguous identification and quality control in synthetic processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(2,6-dichlorophenyl)ethanol, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(2,6-dichlorophenyl)ethanol in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16-32 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds ensures full relaxation of the protons, leading to accurate integration.
-
-
Data Processing: Process the raw data with a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Spectral Interpretation and Expected Data:
The ¹H NMR spectrum of 2-(2,6-dichlorophenyl)ethanol is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The 2,6-dichloro substitution pattern on the phenyl ring leads to a specific splitting pattern for the aromatic protons.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| -OH | Variable (1.5 - 3.0) | Singlet (broad) | N/A |
| -CH₂- (benzylic) | ~ 3.1 - 3.3 | Triplet | ~ 6-7 |
| -CH₂- (hydroxyl) | ~ 3.9 - 4.1 | Triplet | ~ 6-7 |
| Aromatic H (para) | ~ 7.1 - 7.2 | Triplet | ~ 8 |
| Aromatic H (meta) | ~ 7.3 - 7.4 | Doublet | ~ 8 |
Causality Behind Spectral Features:
-
The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the aromatic ring current.
-
The triplet multiplicity of the aliphatic protons arises from the coupling with the adjacent methylene group (n+1 rule, where n=2).
-
The broadness of the hydroxyl proton signal is a result of chemical exchange with residual water in the solvent. Its chemical shift is highly dependent on concentration and temperature.
Caption: Key proton environments in 2-(2,6-dichlorophenyl)ethanol.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Spectral Width: A wider spectral width (e.g., 0-200 ppm) is needed to encompass the range of carbon chemical shifts.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied. The spectrum is typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Spectral Interpretation and Expected Data:
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization state.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -CH₂- (benzylic) | ~ 35 - 40 |
| -CH₂- (hydroxyl) | ~ 60 - 65 |
| Aromatic C (para) | ~ 128 - 130 |
| Aromatic C (meta) | ~ 129 - 131 |
| Aromatic C (ipso, C-Cl) | ~ 134 - 136 |
| Aromatic C (ipso, C-CH₂) | ~ 138 - 140 |
Causality Behind Spectral Features:
-
The downfield shifts of the aromatic carbons are characteristic of sp² hybridized carbons.
-
The ipso-carbons attached to the electronegative chlorine atoms are significantly deshielded, resulting in a downfield shift.
-
The carbon bearing the hydroxyl group is also deshielded due to the electronegativity of the oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum is first collected. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Spectral Interpretation and Expected Data:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak |
| C-O stretch (primary alcohol) | ~ 1050 | Strong |
| C-Cl stretch | 700 - 800 | Strong |
Causality Behind Spectral Features:
-
The broad O-H stretching band is a hallmark of hydrogen-bonded alcohols.
-
The C-Cl stretching vibrations appear in the fingerprint region and are characteristic of the chlorinated benzene ring. The specific position can be influenced by the substitution pattern.
Caption: Workflow for acquiring and interpreting an FT-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS). GC-MS is ideal for separating the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. Electrospray Ionization (ESI) is a softer ionization technique that is useful for observing the molecular ion with minimal fragmentation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Spectral Interpretation and Expected Data:
Molecular Ion (M⁺): The molecular weight of 2-(2,6-dichlorophenyl)ethanol is 190.05 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.
Key Fragmentation Pathways:
-
Loss of H₂O: A peak at m/z 172 corresponding to the loss of a water molecule from the molecular ion is expected.
-
Benzylic Cleavage: Cleavage of the C-C bond between the two aliphatic carbons can lead to the formation of a dichlorotropylium-like ion or a fragment corresponding to the loss of a CH₂OH radical.
-
Loss of Cl: Fragmentation involving the loss of a chlorine atom (m/z 155) is also possible.
| m/z | Proposed Fragment |
| 190/192/194 | [M]⁺ |
| 172/174/176 | [M - H₂O]⁺ |
| 155/157 | [M - Cl]⁺ |
| 111 | [C₆H₃Cl]⁺ |
Causality Behind Fragmentation:
-
The fragmentation patterns are governed by the stability of the resulting carbocations and radical species.
-
The presence of the aromatic ring and the heteroatoms (Cl and O) influences the bond dissociation energies and directs the fragmentation pathways.
Caption: Plausible fragmentation pathways for 2-(2,6-dichlorophenyl)ethanol in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of analytical techniques for the unambiguous characterization of 2-(2,6-dichlorophenyl)ethanol. This guide has outlined the theoretical basis, practical experimental considerations, and expected spectral data for this important chemical intermediate. By understanding the principles behind the data, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity of their downstream applications.
Topic: 2,6-Dichlorophenethyl Alcohol as a Precursor in Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichlorophenethyl alcohol is a pivotal precursor in modern organic synthesis, valued for its unique structural and electronic properties imparted by the sterically hindered and electron-withdrawing chlorine atoms on the aromatic ring. This guide provides a comprehensive technical overview of its synthesis, key synthetic transformations, and applications, with a particular focus on its role in pharmaceutical drug development. We will delve into the causality behind experimental choices for its preparation and subsequent functional group interconversions, including oxidation to the corresponding aldehyde and conversion to other key intermediates. Detailed, field-proven protocols and safety considerations are provided to equip researchers with the knowledge to effectively utilize this versatile building block.
Introduction: The Strategic Importance of this compound
This compound, also known as 2-(2,6-dichlorophenyl)ethanol, is a white to slightly yellow crystalline powder.[1] Its strategic importance in synthesis stems from the 2,6-dichlorophenyl moiety. The two ortho-chlorine atoms exert a significant steric and electronic influence, locking the conformation of the side chain and modifying the reactivity of the aromatic ring. This substitution pattern is a common motif in active pharmaceutical ingredients (APIs), where it can enhance metabolic stability, improve binding affinity to biological targets, and confer other desirable pharmacological properties.[2][3] Consequently, mastering the synthesis and subsequent reactions of this compound is a critical skill for chemists in the pharmaceutical and fine chemical industries.[4]
This guide serves as a senior-level resource, moving beyond simple reaction lists to explain the underlying principles that govern the utility of this precursor.
Physicochemical Properties
A clear understanding of the physical properties of a precursor is fundamental to its effective use in the laboratory, informing choices regarding solvents, reaction temperatures, and purification methods.
| Property | Value | Reference |
| IUPAC Name | 2-(2,6-dichlorophenyl)ethanol | [5] |
| CAS Number | 30595-79-0 | [1] |
| Molecular Formula | C₈H₈Cl₂O | [6] |
| Molecular Weight | 191.05 g/mol | [6] |
| Appearance | White to slightly yellow crystalline powder, crystals, or flakes | [1] |
| Melting Point | 59-65 °C | [1] |
| Boiling Point | 152 °C / 12 mmHg | [1] |
| Solubility | Soluble in Methanol | [1] |
Synthesis of the Precursor: Accessing this compound
The most direct and common laboratory-scale synthesis of this compound involves the reduction of its corresponding carboxylic acid, 2,6-dichlorophenylacetic acid. This transformation requires a powerful reducing agent capable of converting a carboxylic acid to a primary alcohol.
Mechanism and Reagent Choice: Lithium Aluminum Hydride Reduction
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. Unlike milder reducing agents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing carboxylic acids, LiAlH₄ is a potent source of hydride ions (H⁻) that readily attacks the electrophilic carbonyl carbon of the acid. The reaction proceeds via a complex aluminum alkoxide intermediate which, upon aqueous workup, is hydrolyzed to yield the desired primary alcohol.
The causality for choosing LiAlH₄ is its high reactivity, which is necessary to overcome the resonance stability of the carboxylate anion formed in situ. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent and exothermic reaction of LiAlH₄ with protic solvents like water or alcohols.
Caption: Synthesis of this compound via Reduction.
Detailed Experimental Protocol: Reduction of 2,6-Dichlorophenylacetic Acid
This protocol is based on established procedures for LiAlH₄ reductions of carboxylic acids.[1]
Materials:
-
2,6-Dichlorophenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (or THF)
-
Distilled water
-
Sulfuric acid (e.g., 10% aqueous solution)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a powder charging funnel (or dropping funnel for a solution) under a nitrogen or argon atmosphere.
-
Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether. Stir the suspension under inert gas.
-
Substrate Addition: Dissolve 2,6-dichlorophenylacetic acid (1 equivalent) in a separate portion of anhydrous ether. Slowly add this solution to the stirred LiAlH₄ suspension via the dropping funnel. The addition is exothermic and may require cooling with an ice bath to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours to ensure complete conversion.[1]
-
Quenching (Workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH₄. This is a highly exothermic step that generates hydrogen gas; ensure adequate ventilation and proceed with extreme care. Follow with the slow addition of a 10% sulfuric acid solution until the gray salts dissolve and two clear layers are formed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Key Synthetic Transformations from this compound
As a primary alcohol, this compound is a versatile precursor for a range of functional group interconversions.
Caption: Key Synthetic Pathways from this compound.
Oxidation to 2,6-Dichlorophenylacetaldehyde
One of the most critical transformations of a primary alcohol is its oxidation to an aldehyde. The primary challenge is preventing over-oxidation to the corresponding carboxylic acid.[7] This requires the use of mild, selective oxidizing agents, typically in anhydrous conditions.[7]
Causality of Reagent Selection:
-
Strong Oxidants (e.g., Jones Reagent, KMnO₄): These reagents, used in aqueous media, will rapidly oxidize the intermediate aldehyde to a carboxylic acid via its hydrate form.[7][8] They are therefore unsuitable for isolating the aldehyde.
-
Mild Oxidants (Anhydrous): To stop the oxidation at the aldehyde stage, the reaction must be performed in the absence of water.[7] This prevents the formation of the gem-diol (aldehyde hydrate) intermediate required for further oxidation.
| Reagent System | Common Name | Key Advantages/Considerations |
| CrO₃•Pyridine•HCl | Pyridinium Chlorochromate (PCC) | A classic, reliable reagent. Solid, easy to handle. Byproduct is a chromium-containing tar that can complicate purification.[9] |
| (COCl)₂, DMSO, Et₃N | Swern Oxidation | High yields, avoids heavy metals. Requires low temperatures (-78 °C) and produces volatile, malodorous dimethyl sulfide.[8] |
| Periodinane Reagent | Dess-Martin Periodinane (DMP) | Operates at room temperature, gives high yields, and has a simple workup. Often preferred in modern synthesis over PCC.[7][9] |
Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol outlines a standard procedure for the selective oxidation of a primary alcohol to an aldehyde.[9]
Caption: Experimental Workflow for PCC Oxidation.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere, add PCC (approx. 1.5 equivalents) and anhydrous DCM.
-
Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM and add it to the stirred PCC suspension in one portion.
-
Reaction: Stir the resulting dark mixture at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional ether.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude aldehyde can be further purified by flash column chromatography if necessary.
Conversion to Halides and Other Functional Groups
The hydroxyl group of this compound can be readily converted into a good leaving group, such as a halide, facilitating nucleophilic substitution reactions.
-
To Alkyl Chlorides: Reagents like thionyl chloride (SOCl₂) or triphenylphosphine/carbon tetrachloride are effective.[10]
-
To Alkyl Bromides: Phosphorus tribromide (PBr₃) or triphenylphosphine/bromine can be used.[10]
These resulting halides are powerful electrophiles, serving as precursors for introducing nitriles, azides, amines, and other functional groups through Sₙ2 reactions.[11]
Application in Pharmaceutical Synthesis: A Case Study
The 2,6-dichlorophenyl structural motif is present in numerous pharmaceuticals. For instance, the core of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is 2-(2,6-dichloroanilino)phenylacetic acid. While not directly synthesized from the phenethyl alcohol, a related compound, 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, has been synthesized by reducing the carboxylic acid moiety of Diclofenac.[12] This demonstrates the chemical compatibility of the 2,6-dichlorophenyl group with standard reducing agents and highlights the utility of such alcohol intermediates for further derivatization.[12]
Safety and Handling
Proper handling of this compound and its reagents is paramount for laboratory safety.
-
This compound: May cause skin, eye, and respiratory irritation.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work in a well-ventilated fume hood.
-
Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water and other protic solvents. Must be handled under a dry, inert atmosphere.
-
Pyridinium Chlorochromate (PCC): A suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation of the powder.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[13][14]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block that provides access to complex molecular architectures, particularly within the pharmaceutical industry. Its synthesis via the reduction of the corresponding carboxylic acid is robust, and its primary alcohol functionality serves as a versatile handle for a wide array of synthetic transformations. A thorough understanding of the principles governing its reactions, especially the controlled oxidation to its aldehyde, allows researchers to harness its full potential in the design and execution of innovative synthetic routes.
References
- 1. 2,6-DICHLOROPHENETHYLALCOHOL | 30595-79-0 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. 1-(2,6-Dichlorophenyl)ethanol | C8H8Cl2O | CID 103731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 8. One moment, please... [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 14. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of 2-(2,6-Dichlorophenyl)ethanol
An Application Note for Drug Development Professionals
Abstract
2-(2,6-Dichlorophenyl)ethanol is a valuable phenylethanol derivative utilized as a key intermediate in the synthesis of more complex, biologically active molecules. Its structural motif is found in compounds developed for various therapeutic areas[1]. This application note provides a comprehensive and reliable protocol for the laboratory preparation of 2-(2,6-dichlorophenyl)ethanol via the reduction of 2,6-dichlorophenylacetic acid. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed step-by-step experimental procedure, and outline the necessary characterization and purification workflows. This guide is designed for researchers and scientists in organic synthesis and drug development, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.
Synthetic Strategy and Mechanistic Rationale
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of 2-(2,6-dichlorophenyl)ethanol, the most direct and efficient route is the reduction of its corresponding carboxylic acid precursor, 2,6-dichlorophenylacetic acid[2].
Choice of Reducing Agent: The reduction of a carboxylic acid requires a potent hydride donor. While milder reagents like sodium borohydride (NaBH₄) are suitable for reducing aldehydes and ketones, they are generally ineffective for reducing carboxylic acids. Therefore, a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice. LiAlH₄ is a highly reactive, non-selective source of hydride ions (H⁻) capable of reducing a wide range of functional groups, including carboxylic acids and esters.
The reaction proceeds via the formation of an aluminum alkoxide intermediate. The carboxylic acid first reacts with LiAlH₄ in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. Subsequent hydride attacks reduce the carboxylate to the aldehyde level, which is immediately further reduced to the primary alcohol. A full 4 equivalents of hydride are consumed per mole of carboxylic acid, with the final product being a lithium and aluminum alkoxide complex. An acidic workup is then required to protonate the alkoxide and liberate the desired alcohol.
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale. Adjustments can be made as necessary, but careful consideration of the reaction's exothermicity is crucial upon scale-up.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2,6-Dichlorophenylacetic Acid | 205.04 | 10.0 | 2.05 g | CAS: 6575-24-2 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 10.0 | 0.38 g | CAS: 16853-85-3. Highly reactive. |
| Tetrahydrofuran (THF) | - | - | ~70 mL | Anhydrous, inhibitor-free. |
| Ethyl Acetate | - | - | ~100 mL | For extraction. |
| Saturated NH₄Cl (aq.) | - | - | ~50 mL | For quenching. |
| Hydrochloric Acid (1M aq.) | - | - | As needed | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying agent. |
| Silica Gel | - | - | As needed | For chromatography. |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and dropping funnel
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Standard laboratory glassware for workup and purification
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄) is a pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. All operations involving LiAlH₄ must be performed under a strictly dry, inert atmosphere.
-
The reaction is exothermic. Controlled addition of reagents and external cooling are essential.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Perform the reaction in a well-ventilated fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Fit the flask with a reflux condenser and a dropping funnel, both connected to the inert gas line.
-
-
Preparation of LiAlH₄ Suspension:
-
Under a positive pressure of inert gas, carefully add lithium aluminum hydride (0.38 g, 10.0 mmol) to the reaction flask.
-
Add 40 mL of anhydrous THF to the flask via a cannula or syringe.
-
Begin stirring to form a fine grey suspension. Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Carboxylic Acid:
-
In a separate dry flask, dissolve 2,6-dichlorophenylacetic acid (2.05 g, 10.0 mmol) in 30 mL of anhydrous THF.
-
Transfer this solution to the dropping funnel.
-
Add the acid solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes. Maintain the internal temperature below 10 °C. Caution: Initial addition may cause vigorous bubbling (H₂ evolution).
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Quenching (Fieser Workup):
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Perform the following steps with extreme caution and slow, dropwise addition.
-
Add 0.4 mL of water.
-
Add 0.4 mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.
-
Add 1.2 mL of water.
-
Remove the ice bath and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form, which is easily filtered.
-
-
Workup and Isolation:
-
Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with ethyl acetate (3 x 20 mL).
-
Combine the filtrate and washes in a separatory funnel.
-
Wash the organic layer with saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a white to off-white solid, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure 2-(2,6-dichlorophenyl)ethanol.
-
Characterization and Expected Results
| Parameter | Expected Value | Source |
| Product | 2-(2,6-Dichlorophenyl)ethanol | - |
| CAS Number | 30595-79-0 | |
| Molecular Formula | C₈H₈Cl₂O | [3] |
| Molecular Weight | 191.05 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 78-83 °C | |
| Expected Yield | 75-90% | - |
| ¹H NMR | Expect characteristic peaks for aromatic protons, the CH₂-CH₂ linker, and the hydroxyl proton. | - |
| Mass Spec (ESI) | [M+H]⁺ = 191.00, [M+Na]⁺ = 212.98 | [3] |
Synthesis and Purification Workflow
The entire process, from initial setup to final analysis, can be visualized as a sequential workflow.
Caption: Experimental workflow from setup to characterization.
Troubleshooting and Field Insights
-
Low Yield: This is often due to moisture inactivating the LiAlH₄. Ensure all glassware is rigorously dried and that the THF is truly anhydrous. A second common cause is incomplete extraction of the product from the aluminum salts; ensure the filter cake is washed thoroughly.
-
Difficult Filtration: If the aluminum salts form a gelatinous paste instead of a granular solid after quenching, the ratios of the Fieser workup may need slight adjustment, or the mixture may require more vigorous stirring for a longer period. Adding more anhydrous Na₂SO₄ and stirring can sometimes help granulate the salts.
-
Reaction Stalls: If TLC analysis shows significant unreacted starting material after several hours, the LiAlH₄ may have been of poor quality or partially decomposed. In this scenario, one could cautiously add another small portion of LiAlH₄, but it is often better to restart the reaction with fresh reagents.
References
- 1. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(2,6-dichlorophenyl)ethanol (C8H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 4. 1-(2,6-Dichlorophenyl)ethanol | C8H8Cl2O | CID 103731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Quantification of 2,6-Dichlorophenethyl Alcohol
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 2,6-Dichlorophenethyl alcohol. Primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), this document provides scientists, researchers, and drug development professionals with detailed protocols, from sample preparation to data analysis. The causality behind experimental choices is elucidated to ensure scientific integrity and facilitate method adaptation. All protocols are designed as self-validating systems, adhering to stringent regulatory expectations for accuracy, precision, and reliability.
Introduction: The Analytical Imperative for this compound
This compound is a halogenated aromatic alcohol with potential applications and implications in pharmaceutical and chemical syntheses. As a synthetic intermediate or a potential impurity in drug substances, its accurate quantification is paramount for ensuring product quality, safety, and regulatory compliance. The development of reliable analytical methods is therefore not merely a procedural necessity but a cornerstone of robust quality control.
This guide presents two primary analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and versatile technique for the routine analysis of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method ideal for the analysis of volatile compounds, providing structural confirmation through mass fragmentation patterns.
The choice between these methods will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and the need for structural confirmation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to the development of effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂O | --INVALID-LINK-- |
| Molecular Weight | 191.05 g/mol | --INVALID-LINK-- |
| Melting Point | 59-65 °C | ChemicalBook |
| Boiling Point | 152 °C at 12 mmHg | ChemicalBook |
| Solubility | Soluble in Methanol | ChemicalBook |
The solubility in methanol suggests that reversed-phase HPLC with a methanol-based mobile phase is a suitable approach. The compound's volatility at higher temperatures makes it amenable to GC analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle of the Method
Experimental Workflow
References
HPLC method for 2,6-Dichlorophenethyl alcohol analysis
An Application Note for the Isocratic HPLC-UV Analysis and Validation for 2,6-Dichlorophenethyl Alcohol
Abstract
This application note presents a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, scientists, and drug development professionals, this guide provides a detailed protocol grounded in scientific principles and aligned with international regulatory standards. The methodology employs a reversed-phase C18 column with UV detection, ensuring high specificity, accuracy, and precision. We delve into the causality behind chromatographic choices, from mobile phase composition to detector settings, and provide a comprehensive framework for method validation as per the International Council for Harmonisation (ICH) guidelines. This document serves not only as a step-by-step protocol but also as a technical resource for understanding and implementing a self-validating analytical system for the quality control and characterization of this compound.
Introduction and Scientific Principle
This compound, with the IUPAC name 2-(2,6-dichlorophenyl)ethanol, is a chemical intermediate of significant interest in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] Its purity is critical to ensure the safety and efficacy of downstream products. Therefore, a reliable and validated analytical method for its quantification is paramount.
This method is based on reversed-phase HPLC, a powerful chromatographic technique ideal for separating moderately nonpolar compounds like this compound.[3][4] The analyte is partitioned between a polar mobile phase and a nonpolar stationary phase. The inherent hydrophobicity of the dichlorinated aromatic ring and the ethyl alcohol group dictates its retention on a C18 stationary phase. The mobile phase, a precise mixture of acetonitrile and water, is optimized to elute the analyte with a sharp, symmetrical peak shape in a reasonable runtime.
Detection is achieved using a Photodiode Array (PDA) detector. The dichlorophenyl chromophore in the analyte provides strong ultraviolet (UV) absorbance, allowing for sensitive and specific detection. The use of a PDA detector offers the significant advantage of acquiring full UV spectra for the eluting peak, which is invaluable for peak identification and purity assessment.
Experimental Protocol
Instrumentation and Equipment
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Ultrasonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (Type I, high-purity, 18.2 MΩ·cm).
-
Methanol (HPLC grade)[5] (for standard and sample preparation).
Chromatographic Conditions
The following parameters were established to provide optimal separation and quantification. The rationale for these choices is discussed in Section 4.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector; Wavelength: 220 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Diluent: Methanol is chosen as the diluent due to the high solubility of this compound in it.[5]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine analysis and system suitability checks.
-
Sample Solution (Target Concentration 100 µg/mL): Accurately weigh an amount of the sample material expected to contain 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, allow to cool to room temperature, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method Workflow
The following diagram outlines the logical workflow for the analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Method Validation Protocol & Rationale
To ensure the analytical procedure is fit for its intended purpose, it must be validated.[6] The validation parameters described below are based on the ICH Q2(R2) guideline.[7][8][9]
System Suitability
Causality: Before any sample analysis, the chromatographic system's performance must be verified. This ensures that the system is operating correctly and can produce reliable results.[4][10] Protocol: Inject the Working Standard Solution (100 µg/mL) five times. Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Specificity
Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Protocol:
-
Inject the diluent to demonstrate no interference at the analyte's retention time.
-
Inject a solution of known related substances or potential impurities (e.g., 2,6-Dichlorophenylacetic acid[5]).
-
Subject a sample solution to stress conditions (e.g., acid, base, peroxide, heat, light) to induce degradation. Analyze the stressed sample to ensure separation between the main analyte peak and any degradation products. Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. Peak purity analysis using the PDA detector should pass, indicating spectral homogeneity across the peak.
Linearity and Range
Causality: Linearity establishes a direct proportional relationship between concentration and the detector response. The range is the interval over which this proportionality is demonstrated.[11] Protocol: Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard once. Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The plot of peak area versus concentration should be linear, and the y-intercept should be close to zero.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[11] It is typically determined by spike recovery. Protocol: Spike a known amount of sample matrix (or placebo) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level and analyze. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[7] Protocol:
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The %RSD for the results should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Causality: LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected but not necessarily quantitated. Protocol: These can be estimated based on the signal-to-noise ratio (S/N).
-
LOD: Determine the concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1. The precision at the LOQ concentration should also be verified. Acceptance Criteria: The LOQ must be sufficiently low to quantify any potential impurities if this method is used for purity testing.
Results and Discussion
Rationale for Chromatographic Conditions
-
Mobile Phase: A 60:40 ratio of acetonitrile to water was selected because it provides sufficient elution strength to achieve a retention time of approximately 4-6 minutes, allowing for good separation from the solvent front and any early-eluting impurities without an excessively long run time. Acetonitrile is preferred over methanol for its lower viscosity and better UV transparency at lower wavelengths.[12]
-
Column Temperature: Maintaining a constant temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
-
Detection Wavelength: 220 nm was chosen as it corresponds to a high-absorbance region of the phenyl chromophore, providing excellent sensitivity for the analyte. The PDA detector simultaneously monitors a broader range to aid in impurity detection and peak purity assessment.
Summary of Validation Parameters
The following table summarizes the validation parameters and their typical acceptance criteria for this method.
| Validation Parameter | Test | Acceptance Criteria |
| System Suitability | 5 injections of standard | %RSD ≤ 2.0%, Tailing ≤ 1.5, Plates ≥ 2000 |
| Specificity | Forced degradation, blank injection | No interference at analyte RT; Peak purity > 99% |
| Linearity | 5 concentrations (50-150%) | Correlation Coefficient (r²) ≥ 0.999 |
| Range | Verified by Linearity, Accuracy, Precision | 50% to 150% of target concentration |
| Accuracy | Spike recovery at 3 levels (n=3) | Mean Recovery: 98.0% - 102.0% |
| Precision (Repeatability) | 6 sample preparations | %RSD ≤ 2.0% |
| Precision (Intermediate) | Different day/analyst | %RSD ≤ 2.0% |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 | Method demonstrates adequate precision at this level |
Conclusion
The HPLC method detailed in this application note is a highly specific, linear, accurate, and precise procedure for the quantitative determination of this compound. The isocratic reversed-phase method is straightforward and efficient, making it suitable for routine quality control analysis in industrial and research settings. The comprehensive validation protocol, aligned with ICH guidelines, ensures that the method is robust and provides trustworthy, reproducible data, meeting the stringent requirements of the pharmaceutical industry.
References
- 1. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. PubChemLite - 2-(2,6-dichlorophenyl)ethanol (C8H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. 2,6-DICHLOROPHENETHYLALCOHOL | 30595-79-0 [m.chemicalbook.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. actascientific.com [actascientific.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols for the Spectroscopic Analysis of 2,6-Dichlorophenethyl Alcohol
Introduction: The Structural Elucidation of Halogenated Aromatic Alcohols
2,6-Dichlorophenethyl alcohol is a halogenated aromatic alcohol of interest in synthetic chemistry and drug development due to the unique electronic and steric properties conferred by the dichloro-substitution pattern on the phenyl ring. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting ¹H and ¹³C NMR spectra of this compound. We will delve into the rationale behind experimental parameter selection and provide detailed, field-proven protocols for sample preparation and spectral acquisition.
The presence of two chlorine atoms ortho to the ethyl alcohol substituent significantly influences the electronic environment of the aromatic ring and the adjacent aliphatic chain. This guide will explain how these substitutions lead to characteristic chemical shifts and coupling patterns in both the proton and carbon spectra. Understanding these effects is crucial for researchers and drug development professionals working with similarly substituted aromatic compounds.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3, H-5 | ~ 7.25 | Doublet (d) | ~ 8.0 | 2H |
| H-4 | ~ 7.05 | Triplet (t) | ~ 8.0 | 1H |
| -CH₂- (alpha) | ~ 3.90 | Triplet (t) | ~ 6.5 | 2H |
| -CH₂- (beta) | ~ 3.10 | Triplet (t) | ~ 6.5 | 2H |
| -OH | Variable (e.g., ~1.5-2.5) | Broad Singlet (br s) | - | 1H |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 138 |
| C-2, C-6 | ~ 135 |
| C-3, C-5 | ~ 128 |
| C-4 | ~ 129 |
| -CH₂- (alpha) | ~ 61 |
| -CH₂- (beta) | ~ 39 |
Experimental Protocols
Part 1: Sample Preparation for NMR Analysis
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The following protocol is designed to yield high-resolution spectra for small organic molecules like this compound.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[1][2]
-
Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D).
-
Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing).[1]
-
Glass Pasteur pipette.
-
Small vial for dissolution.
-
Cotton wool or a syringe filter.
Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. For a standard ¹H NMR spectrum, 5-25 mg is typically sufficient, while ¹³C NMR may require a more concentrated sample of 50-100 mg for a good signal-to-noise ratio in a reasonable time.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[5] CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Gently swirl the vial to dissolve the sample completely. If the sample is not readily soluble, gentle warming or sonication can be employed, but ensure the vial is capped to prevent solvent evaporation.
-
Filtration (Crucial for High-Resolution Spectra): To remove any particulate matter that can degrade the spectral quality, filter the solution into the NMR tube.[5] This can be achieved by passing the solution through a small plug of cotton wool placed in a Pasteur pipette.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Do not use paper labels on the part of the tube that will be inside the spectrometer.[3]
-
Final Check: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
Caption: Workflow for preparing a high-quality NMR sample.
Part 2: ¹H NMR Spectrum Acquisition
Instrument: 500 MHz NMR Spectrometer
Protocol:
-
Insert Sample and Lock: Insert the sample into the spectrometer. The instrument's software will automatically lock onto the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field. Good shimming is critical for achieving sharp spectral lines.
-
Standard ¹H Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is appropriate for most organic molecules.
-
-
Data Processing:
-
Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz) and perform the Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
Integration: Integrate all the peaks in the spectrum.
-
Part 3: ¹³C NMR Spectrum Acquisition
Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz ¹H frequency)
Protocol:
-
Use the Same Sample: The same sample prepared for ¹H NMR can be used, although a more concentrated sample is beneficial.
-
Standard ¹³C Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is standard. This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[6][7]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 128 scans and increase as needed to achieve a good signal-to-noise ratio.[6]
-
Relaxation Delay (D1): 2 seconds is a reasonable starting point.[6] Quaternary carbons have longer relaxation times and may benefit from a longer delay for more accurate integration, although quantitative ¹³C NMR requires specialized parameters.
-
Acquisition Time (AQ): ~1 second.
-
Spectral Width (SW): A range of 0 to 220 ppm will cover the chemical shifts of most organic compounds.[7]
-
-
Data Processing:
-
Fourier Transform (FT): Apply an exponential window function (line broadening of 1-2 Hz) and perform the Fourier transform.
-
Phasing and Baseline Correction: As with the ¹H spectrum.
-
Referencing: Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.[8]
-
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. sites.bu.edu [sites.bu.edu]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. scs.illinois.edu [scs.illinois.edu]
The 2,6-Dichlorophenethyl Alcohol Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Dichlorination in Drug Design
In the landscape of contemporary drug discovery, the deliberate incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile. Among these, the 2,6-dichlorinated phenyl ring stands out as a "privileged scaffold," a recurring molecular framework found in a multitude of biologically active compounds. The presence of chlorine atoms at the ortho-positions of a phenyl ring is not a trivial substitution; it imposes significant steric and electronic constraints that medicinal chemists leverage to enhance potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of 2,6-Dichlorophenethyl alcohol as a versatile starting material and key building block in the synthesis of novel therapeutic agents. We will delve into the rationale behind its use, provide detailed protocols for its derivatization, and outline methodologies for the biological evaluation of its progeny.
The 2,6-dichloro substitution pattern effectively shields vicinal functional groups from metabolic enzymes, particularly cytochrome P450s, thereby increasing the compound's half-life in vivo. Furthermore, the electron-withdrawing nature of the chlorine atoms can modulate the pKa of nearby functionalities and influence non-covalent interactions with biological targets. This strategic dichlorination has been instrumental in the development of potent inhibitors of kinases, topoisomerases, and modulators of G-protein coupled receptors.
Core Applications in Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds targeting several key protein families implicated in various diseases.
| Therapeutic Target Family | Example(s) | Therapeutic Area |
| Kinases | Abl Kinase Inhibitors | Oncology (Chronic Myeloid Leukemia) |
| Topoisomerases | Topoisomerase IIα Inhibitors | Oncology |
| G-Protein Coupled Receptors (GPCRs) | Dopamine D1 Receptor Positive Allosteric Modulators | Neurology (Lewy Body Dementia, etc.) |
Synthetic Protocols: From a Versatile Scaffold to a Diverse Library
The true utility of this compound lies in the ease with which its hydroxyl group can be functionalized, allowing for the rapid generation of a library of derivatives for biological screening. Below are detailed, self-validating protocols for key synthetic transformations.
Protocol 1: Synthesis of this compound
The parent scaffold can be efficiently synthesized from its corresponding carboxylic acid via reduction.
Reaction Scheme:
A straightforward reduction to the core scaffold.
Materials and Reagents:
-
2,6-Dichlorophenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: Dissolve 2,6-Dichlorophenylacetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of deionized water, followed by a 15% aqueous NaOH solution, and then more deionized water. A granular precipitate should form.
-
Extraction: Filter the resulting slurry and wash the solid residue thoroughly with diethyl ether. Combine the organic filtrates and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by flash column chromatography on silica gel.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected proton NMR spectrum will show characteristic peaks for the aromatic protons, the methylene protons adjacent to the aromatic ring, and the methylene protons bearing the hydroxyl group.
Protocol 2: Derivatization via Etherification (Williamson Ether Synthesis)
This protocol allows for the introduction of a wide variety of alkyl, aryl, or heterocyclic moieties.
Introducing diversity through ether linkages.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (R-X, e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: To a stirred solution of this compound (1.0 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise. Let the reaction stir at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.
Causality: The use of a strong base like NaH is necessary to deprotonate the alcohol, forming a nucleophilic alkoxide that can then react with the electrophilic alkyl halide. Anhydrous conditions are crucial to prevent quenching of the NaH.
Protocol 3: Derivatization via Esterification (Steglich Esterification)
This method is ideal for coupling carboxylic acids to the alcohol, forming an ester linkage.
Building amides via coupling reactions.
Materials and Reagents:
-
This compound
-
A carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents), this compound (1.0 equivalent), and a catalytic amount of DMAP in anhydrous DCM.
-
Coupling Agent Addition: Cool the solution to 0 °C and add a solution of DCC (1.2 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.
Trustworthiness: Steglich esterification is a reliable method for forming esters under mild conditions, particularly for sterically hindered alcohols. The formation of the insoluble DCU byproduct helps to drive the reaction to completion.
Protocols for Biological Evaluation
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. Based on the known targets of the 2,6-dichlorophenyl scaffold, the following in vitro assays are recommended.
Protocol 4: Abl Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the Abl tyrosine kinase.
Application Note: A Robust GC-MS Protocol for the Analysis of 2,6-Dichlorophenethyl Alcohol
Abstract
This application note presents a detailed and robust protocol for the analysis of 2,6-Dichlorophenethyl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a halogenated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to its polarity, direct GC-MS analysis can be challenging. This guide provides a comprehensive methodology, including sample preparation, optimized GC-MS parameters, and data analysis strategies. Furthermore, an alternative derivatization protocol is offered to enhance chromatographic performance. The methods outlined herein are designed to ensure scientific integrity through self-validating systems and are grounded in established analytical principles for related compounds.
Introduction: The Analytical Imperative for this compound
This compound and its related compounds are important intermediates in the synthesis of various pharmaceutical and specialty chemical products. Accurate identification and quantification are critical for process monitoring, impurity profiling, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[1] However, the presence of a polar hydroxyl group in this compound can lead to poor chromatographic peak shape, such as tailing, and potential thermal degradation in the GC inlet, which can compromise analytical accuracy and sensitivity.[2]
This application note provides a comprehensive framework for the successful GC-MS analysis of this compound, addressing these challenges through optimized instrumental conditions and offering a derivatization strategy for enhanced performance.
Foundational Principles: Causality in Method Development
The development of a robust analytical method is underpinned by a clear understanding of the analyte's chemical properties and its interaction with the analytical system. For this compound, the key considerations are its semi-volatile nature and the presence of the polar alcohol functional group.
-
Volatility and Thermal Stability: The analyte must be sufficiently volatile to be transported through the GC column in the gas phase. The dichlorinated phenyl ring contributes to its molecular weight and boiling point, while the ethyl alcohol side chain introduces polarity. The injector and oven temperatures must be optimized to ensure efficient volatilization without inducing thermal degradation.
-
Polarity and Chromatography: The hydroxyl group can interact with active sites on the GC column's stationary phase, leading to peak tailing. A well-chosen column with appropriate polarity and proper deactivation is crucial. For highly polar compounds, derivatization can be employed to mask the polar group, thereby increasing volatility and improving peak shape.[2]
-
Mass Spectral Fragmentation: Electron Ionization (EI) is a common ionization technique in GC-MS. Understanding the expected fragmentation pattern of this compound is essential for its confident identification. Characteristic fragmentation of alcohols includes alpha-cleavage and dehydration (loss of water).[3][4]
The Analytical Workflow: From Sample to Data
A systematic approach is essential for reproducible and reliable results. The following workflow outlines the key stages in the GC-MS analysis of this compound.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Grade |
| This compound | Analytical Standard (≥98%) |
| Dichloromethane (DCM) | GC Grade or equivalent |
| Methanol | GC Grade or equivalent |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | Derivatization Grade |
| Pyridine | Anhydrous |
| Helium | Ultra-high purity (99.999%) |
Protocol 1: Direct GC-MS Analysis
This protocol is suitable for screening and for samples where derivatization is not desired.
Step 1: Standard and Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.
-
Create a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
For unknown samples, dissolve a known weight of the sample in dichloromethane to achieve a concentration within the calibration range.
Step 2: GC-MS Instrumentation and Conditions
| Parameter | Condition | Justification |
| Gas Chromatograph | ||
| GC System | Agilent 7890B GC or equivalent | Provides reliable and reproducible performance. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250 °C | Ensures efficient volatilization while minimizing thermal degradation. |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow) | |
| Oven Program | Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min at 280 °C | A temperature program designed to provide good separation of the analyte from potential impurities. |
| Mass Spectrometer | ||
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | |
| Mass Range | m/z 40-450 | A wide scan range to capture the molecular ion and key fragments. |
| Source Temperature | 230 °C | |
| Quadrupole Temperature | 150 °C |
Protocol 2: Analysis with Derivatization
This protocol is recommended for improved peak shape and sensitivity, especially for trace-level quantification.
Step 1: Derivatization Procedure
-
To 100 µL of the standard or sample solution in dichloromethane, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature before injection.
Step 2: GC-MS Instrumentation and Conditions The same GC-MS conditions as in Protocol 1 can be used for the analysis of the derivatized sample. The retention time of the derivatized analyte will be different from the underivatized form.
Data Analysis and Interpretation
5.1. Identification of this compound
A close structural analog, 1-(2,6-dichlorophenyl)ethanol, shows characteristic fragments at m/z 175, 177, and 111.[5] The fragmentation of this compound is expected to follow similar pathways.
Predicted Fragmentation Pattern:
-
Molecular Ion (M+): The molecular ion is expected at m/z 190, with isotopic peaks at m/z 192 and 194 due to the two chlorine atoms. The intensity of the molecular ion may be low.
-
Alpha-Cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent methylene group would result in a fragment at m/z 31 (CH2OH+).
-
Benzylic Cleavage: Cleavage of the bond between the two carbons of the ethyl side chain would lead to the formation of the 2,6-dichlorobenzyl cation at m/z 159 (with isotopic peaks at 161 and 163).
-
Loss of Water (M-18): A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a fragment at m/z 172 (with isotopic peaks at 174 and 176).
5.2. Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion (e.g., m/z 159) against the concentration of the standards. The concentration of this compound in unknown samples can then be determined from this calibration curve.
Table 1: Hypothetical Quantitative Data
| Concentration (µg/mL) | Peak Area (m/z 159) |
| 1 | 15,000 |
| 5 | 78,000 |
| 10 | 155,000 |
| 25 | 380,000 |
| 50 | 760,000 |
| 100 | 1,520,000 |
| Correlation Coefficient (R²) | > 0.995 |
Trustworthiness: Ensuring Method Reliability
To ensure the trustworthiness of the analytical results, a self-validating system should be implemented. This includes:
-
System Suitability: Before each analytical run, inject a standard solution to verify system performance, including peak shape, resolution, and signal intensity.
-
Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[6]
-
Quality Control Samples: Include quality control samples at low, medium, and high concentrations in each analytical batch to monitor the ongoing performance of the method.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By following the detailed methodologies for direct analysis and derivatization, researchers and drug development professionals can achieve reliable and accurate results. The emphasis on understanding the underlying chemical principles and implementing robust quality control measures ensures the trustworthiness and integrity of the data generated.
References
- 1. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chadsprep.com [chadsprep.com]
- 5. 1-(2,6-Dichlorophenyl)ethanol | C8H8Cl2O | CID 103731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(2,6-Dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and scalable strategy for the synthesis of 2-(2,6-dichlorophenyl)ethanol, a valuable chemical intermediate. The presented methodology is bifurcated into two primary stages. The first stage details a robust and field-proven method for the gram- to kilogram-scale production of the key precursor, 2,6-dichlorophenylacetic acid, via the hydrolysis of 2,6-dichlorobenzyl cyanide. The second, and core, stage focuses on the efficient conversion of this acid to the target alcohol. To ensure scalability, safety, and high yield, the guide prioritizes an indirect route involving the esterification of the carboxylic acid to its methyl ester, followed by reduction. Two primary, industrially viable reduction protocols are presented in detail: one utilizing a Borane-Tetrahydrofuran (BH₃·THF) complex and another employing Sodium bis(2-methoxyethoxy)aluminum hydride (commercially known as Vitride® or Red-Al®), a safer alternative to lithium aluminum hydride. Each protocol is accompanied by in-depth explanations of the chemical principles, safety considerations critical for scale-up, and quantitative data to ensure reproducibility and validation.
Introduction: Strategic Importance and Synthetic Challenges
2-(2,6-Dichlorophenyl)ethanol is a key building block in the synthesis of various specialty chemicals and pharmaceutical active ingredients. Its substituted phenethyl alcohol structure is a common motif in medicinal chemistry. The primary challenge in its large-scale synthesis is not the formation of the carbon skeleton itself, but rather the safe and efficient reduction of a stable carboxylic acid functional group in the presence of an aromatic ring susceptible to side reactions.
Direct reduction of carboxylic acids requires harsh reagents that can be difficult to handle at scale. Therefore, a more controlled and industrially pragmatic approach is the conversion of the acid to an ester intermediate, which can be reduced under milder and more manageable conditions. This guide focuses on this two-step reduction strategy, providing detailed protocols that balance reactivity, safety, and economic viability.
Overall Synthetic Workflow
The recommended pathway proceeds in three distinct chemical operations, starting from the commercially available 2,6-dichlorobenzyl cyanide. This multi-step process is designed for scalability and control at each stage.
Caption: High-level workflow for the synthesis of 2-(2,6-Dichlorophenyl)ethanol.
Part 1: Large-Scale Synthesis of Precursor: 2,6-Dichlorophenylacetic Acid
The synthesis of the carboxylic acid precursor is foundational. The hydrolysis of 2,6-dichlorobenzyl cyanide is a reliable and high-yielding method, utilizing readily available and cost-effective reagents.[1][2]
Protocol 1: Basic Hydrolysis of 2,6-Dichlorobenzyl Cyanide
Causality: Basic hydrolysis is chosen over acidic methods due to reduced corrosion concerns on standard stainless steel reactors and generally simpler workup procedures for isolating the carboxylic acid salt. The use of a co-solvent system (ethanol/water) ensures the solubility of both the organic starting material and the inorganic base.
Experimental Protocol:
-
Reaction Setup: In a suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 2,6-dichlorobenzyl cyanide (1.0 eq), ethanol (2.0 L/kg), and water (2.5 L/kg).
-
Base Addition: To the stirred suspension, add potassium hydroxide (KOH) pellets (5.0 eq) portion-wise. The addition may be exothermic; maintain the temperature below 40°C.
-
Hydrolysis: Heat the reaction mixture to 80°C and maintain with vigorous stirring for 20-24 hours. The reaction progress can be monitored by HPLC or TLC until the disappearance of the starting material.[1]
-
Cooling and Solvent Removal: Cool the mixture to 40-50°C. If desired, a significant portion of the ethanol can be removed via distillation under reduced pressure to simplify the subsequent extraction.
-
Acidification and Isolation: Cool the remaining aqueous solution to room temperature (20-25°C) and transfer to a vessel suitable for acidification. Slowly and carefully add concentrated hydrochloric acid (HCl) with stirring until the pH of the mixture reaches ~2-3. This will cause the 2,6-dichlorophenylacetic acid to precipitate out of the solution.[2]
-
Workup: The precipitated solid can be collected by filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an aqueous ethanol mixture to yield the final product as a white solid. Dry the purified solid under vacuum at 50-60°C.
| Compound | CAS No. | Molecular Weight | Equivalents | Typical Yield |
| 2,6-Dichlorobenzyl Cyanide | 3215-64-3 | 186.03 g/mol | 1.0 | - |
| Potassium Hydroxide | 1310-58-3 | 56.11 g/mol | 5.0 | - |
| 2,6-Dichlorophenylacetic Acid | 6575-24-2 | 205.04 g/mol | - | 85-95% |
Part 2: Large-Scale Synthesis of 2-(2,6-Dichlorophenyl)ethanol
This stage involves two key transformations: esterification of the acid and the subsequent reduction of the ester.
Step A: Fischer Esterification to Methyl 2-(2,6-Dichlorophenyl)acetate
Causality: Esterification serves to activate the carboxyl group for reduction. Esters are more readily reduced than carboxylic acids by a wider range of reagents and under milder conditions. The direct reduction of the acid with hydrides would first involve a violent acid-base reaction, consuming at least one equivalent of the expensive hydride reagent to form hydrogen gas. The methyl ester is chosen for its ease of formation and purification.
Experimental Protocol:
-
Reaction Setup: Charge the reactor with 2,6-dichlorophenylacetic acid (1.0 eq), methanol (5.0 L/kg), and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).
-
Esterification: Heat the mixture to reflux (~65°C) and maintain for 4-6 hours. Monitor the reaction by HPLC for the disappearance of the starting acid.
-
Quench and Neutralization: Cool the reaction mixture to room temperature. Slowly add the solution to a stirred vessel containing cold water. The ester will separate as an oil or solid. Neutralize the aqueous layer by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction and Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.
| Compound | CAS No. | Molecular Weight | Equivalents | Typical Yield |
| 2,6-Dichlorophenylacetic Acid | 6575-24-2 | 205.04 g/mol | 1.0 | - |
| Methanol | 67-56-1 | 32.04 g/mol | Solvent | - |
| Sulfuric Acid | 7664-93-9 | 98.08 g/mol | ~0.1 | - |
| Methyl 2-(2,6-Dichlorophenyl)acetate | 54551-83-6 | 219.07 g/mol | - | 90-98% |
Step B: Reduction of the Ester to 2-(2,6-Dichlorophenyl)ethanol
Two robust methods are presented. The choice between them often depends on available equipment, cost of reagents, and specific safety protocols at the manufacturing site.
Protocol 2A: Reduction with Borane-Tetrahydrofuran (BH₃·THF)
Causality: Borane is a highly effective reagent for the reduction of esters to primary alcohols. It is less reactive than LiAlH₄ towards many other functional groups, offering a degree of chemoselectivity. Its availability as a stabilized solution in THF simplifies handling on an industrial scale compared to gaseous diborane.[3][4]
References
protocol for synthesizing 2,6-dichlorophenylacetic acid from 2,6-dichlorobenzyl alcohol
An In-depth Guide to the Synthesis of 2,6-Dichlorophenylacetic Acid from 2,6-Dichlorobenzyl Alcohol
Introduction
2,6-Dichlorophenylacetic acid is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Its chemical structure, featuring a phenylacetic acid core with two chlorine atoms in the ortho positions, imparts unique properties that are leveraged in medicinal chemistry. This application note provides a detailed, field-proven protocol for the synthesis of 2,6-dichlorophenylacetic acid via the oxidation of 2,6-dichlorobenzyl alcohol. The primary method detailed is the Jones oxidation, a robust and high-yielding procedure. We will explore the causality behind the experimental choices, provide a step-by-step protocol, and discuss methods for characterization and purification.
Reaction Overview: The Jones Oxidation
The transformation of a primary alcohol to a carboxylic acid is a fundamental reaction in organic synthesis. The Jones oxidation employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, typically with acetone as a co-solvent.[2] This reagent is a powerful oxidizing agent that efficiently converts primary alcohols, such as 2,6-dichlorobenzyl alcohol, through an intermediate aldehyde to the final carboxylic acid product.[3][4] The reaction is rapid, exothermic, and generally provides high yields.[2]
The overall transformation is as follows:
Cl₂C₆H₃CH₂OH + [O] → Cl₂C₆H₃COOH
The choice of the Jones reagent, while classic and effective, carries considerations regarding the toxicity and disposal of chromium-containing waste.[2] For laboratories seeking greener alternatives, TEMPO-catalyzed oxidations offer a viable path, often using household bleach (NaOCl) or other co-oxidants, which can minimize heavy metal waste.[5][6]
Materials and Reagents
A comprehensive list of required materials and their properties is summarized below.
| Reagent/Material | Formula | M.W. ( g/mol ) | Melting Point (°C) | CAS No. | Supplier |
| 2,6-Dichlorobenzyl alcohol | C₇H₆Cl₂O | 177.03 | 96-98[7] | 15258-73-8 | Sigma-Aldrich[7] |
| 2,6-Dichlorophenylacetic acid | C₈H₆Cl₂O₂ | 205.04 | 158-161[8] | 6575-24-2 | Sigma-Aldrich |
| Chromium Trioxide (CrO₃) | CrO₃ | 99.99 | 197 | 1333-82-0 | |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10 | 7664-93-9 | |
| Acetone | C₃H₆O | 58.08 | -95 | 67-64-1 | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116 | 60-29-7 | |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 884 | 7757-82-6 | |
| Isopropanol | C₃H₈O | 60.10 | -89 | 67-63-0 |
Environmental Health & Safety (EHS) Considerations
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
2,6-Dichlorobenzyl Alcohol : May cause skin, eye, and respiratory irritation.[9]
-
2,6-Dichlorophenylacetic Acid : Causes skin irritation (H315) and serious eye irritation (H319).[10][11][12]
-
Jones Reagent (Chromium Trioxide/Sulfuric Acid) : Highly corrosive, a strong oxidizer, and toxic. Chromium(VI) compounds are carcinogenic and mutagenic.[2] Avoid contact with skin, eyes, and clothing. Wear heavy-duty gloves (e.g., neoprene or butyl rubber), chemical splash goggles, and a lab coat. Ensure a quenching agent (isopropanol) and appropriate waste containers are readily available.
-
Acetone/Diethyl Ether : Highly flammable liquids. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][13][14]
Experimental Protocol: Jones Oxidation
This protocol is designed for a laboratory scale synthesis.
Part 1: Preparation of the Jones Reagent
Causality: The Jones reagent is prepared by carefully dissolving chromium trioxide in sulfuric acid and then diluting with water. The concentrated acid protonates the chromic species, increasing its oxidative potential.[3]
-
In a beaker submerged in an ice-water bath, carefully and slowly add 12 mL of concentrated sulfuric acid to 50 mL of deionized water.
-
To this cooled acid solution, add 25 g of chromium trioxide (CrO₃) in small portions with stirring until fully dissolved.
-
Carefully add deionized water to bring the final volume to 100 mL.
-
Store the resulting orange-red solution in a clearly labeled, sealed container.
Part 2: Oxidation of 2,6-Dichlorobenzyl Alcohol
Causality: The alcohol is dissolved in acetone, which is miscible with both the organic substrate and the aqueous Jones reagent. The reaction is performed at a low temperature to control the exothermic nature of the oxidation.[2] The dropwise addition of the oxidant maintains this control and prevents runaway reactions.
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolve 5.0 g (28.2 mmol) of 2,6-dichlorobenzyl alcohol in 100 mL of acetone in the flask.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
With vigorous stirring, add the prepared Jones reagent dropwise from the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.
-
A color change from orange to a murky green or blue precipitate will be observed, indicating the reduction of Cr(VI) to Cr(III) and the oxidation of the alcohol.[4][15]
-
After the addition is complete (approximately 30-45 minutes), allow the mixture to stir at 0-5 °C for an additional 2 hours to ensure the reaction goes to completion.
Part 3: Work-up and Purification
Causality: The excess oxidant is quenched with isopropanol, a secondary alcohol that is readily oxidized, neutralizing the reactive Cr(VI). The solid chromium salts are removed by filtration. The desired carboxylic acid is then extracted from the aqueous phase into an organic solvent after acidification, which protonates the carboxylate salt, making it soluble in the organic layer.
-
Quenching : Slowly add isopropanol dropwise to the reaction mixture until the orange color is no longer present and the solution remains green, indicating that all excess Cr(VI) has been consumed.
-
Solvent Removal : Remove the bulk of the acetone using a rotary evaporator.
-
Extraction : Transfer the remaining aqueous slurry to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Washing : Combine the organic extracts and wash with a saturated sodium chloride (brine) solution (1 x 50 mL).
-
Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2,6-dichlorophenylacetic acid.
-
Recrystallization : Purify the crude solid by recrystallization. A suggested solvent system is an ethanol/water mixture.[1][8] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Characterization
The identity and purity of the synthesized 2,6-dichlorophenylacetic acid should be confirmed by the following methods:
-
Melting Point : Compare the experimental melting point to the literature value (158-161 °C).[8] A sharp melting range close to the literature value is indicative of high purity.
-
Infrared (IR) Spectroscopy : Look for the characteristic broad O-H stretch of the carboxylic acid from ~2500-3300 cm⁻¹ and the sharp C=O stretch around 1700 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expect signals for the aromatic protons, the methylene (-CH₂-) protons adjacent to the carbonyl group, and a broad singlet for the acidic proton (-COOH).
-
¹³C NMR : Expect signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon (~175-185 ppm).
-
Reaction Mechanism and Workflow
The Jones oxidation of a primary alcohol to a carboxylic acid proceeds through a well-established mechanism.[3][16]
-
Chromate Ester Formation : The alcohol's oxygen atom acts as a nucleophile, attacking the chromium atom of the protonated chromic acid. After a proton transfer, a chromate ester is formed.[2]
-
Elimination to Aldehyde : A base (water) removes the proton on the carbon bearing the oxygen, leading to an E2-like elimination. This breaks the C-H bond and forms a carbon-oxygen double bond (the aldehyde), while the Cr-O bond breaks, reducing Cr(VI) to Cr(IV).[2]
-
Hydration of Aldehyde : The intermediate aldehyde is in an aqueous acidic environment and exists in equilibrium with its hydrate form (a geminal diol).
-
Second Oxidation : This hydrate then reacts with another molecule of the Jones reagent in a manner analogous to the first oxidation, forming a second chromate ester which is then oxidized to the final carboxylic acid product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 7. 2,6-Dichlorobenzyl alcohol 99 15258-73-8 [sigmaaldrich.com]
- 8. 2,6-Dichlorophenylacetic acid | 6575-24-2 [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. synquestlabs.com [synquestlabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Page loading... [guidechem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichlorophenethyl Alcohol
Introduction: The synthesis of 2,6-Dichlorophenethyl alcohol, a key intermediate in the development of various pharmaceuticals, presents unique challenges that can impact yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions. We will focus on the most common and practical laboratory-scale synthesis: the reduction of 2,6-Dichlorophenacyl chloride. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and optimize your experimental outcomes with confidence.
Primary Synthesis Route: Reduction of 2,6-Dichlorophenacyl Chloride
The reduction of a carbonyl group is a cornerstone of organic synthesis. For converting 2,6-Dichlorophenacyl chloride to this compound, sodium borohydride (NaBH₄) is often the reagent of choice due to its selectivity, safety, and ease of handling compared to more potent hydrides like lithium aluminum hydride (LiAlH₄).[1] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.[2]
Below is a standard workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My final yield is disappointingly low (<70%). What are the most common causes and how can I fix them?
A1: Low yield is a frequent issue stemming from several potential factors. Let's break them down:
-
Incomplete Reaction: The most common culprit is the incomplete conversion of the starting material.
-
Causality: Sodium borohydride can decompose in acidic or even neutral aqueous/methanolic solutions, reducing the amount of active hydride available for reduction.[2] The reactivity can also be sluggish if the temperature is too low for an extended period.
-
Solution:
-
Reagent Stoichiometry: Use a slight excess of NaBH₄ (typically 1.2 to 1.5 molar equivalents) to compensate for any decomposition and drive the reaction to completion.
-
Temperature Control: Start the addition of NaBH₄ at 0°C to manage the initial exotherm, but then allow the reaction to slowly warm to room temperature and stir for several hours to ensure it goes to completion.[3]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. Don't proceed with the work-up until the starting material spot is gone.
-
-
-
Mechanical Losses During Work-up: Significant product can be lost during extraction and purification.
-
Causality: this compound has some water solubility. Insufficient extraction or emulsions can lead to product loss in the aqueous phase.
-
Solution:
-
Extraction Efficiency: Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it, improving phase separation.
-
Back-Extraction: After the primary extractions, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Q2: TLC analysis shows a significant amount of unreacted 2,6-Dichlorophenacyl chloride even after several hours. What's wrong?
A2: This points directly to an issue with your reducing agent or reaction conditions.
-
Poor Reagent Quality:
-
Causality: NaBH₄ is sensitive to moisture. If it has been stored improperly, it may have significantly degraded, losing its reducing power.
-
Solution: Use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator. If you suspect the quality, it's best to use a new, sealed container.
-
-
Suboptimal Solvent System:
-
Causality: While methanol or ethanol are common solvents for NaBH₄ reductions because they also act as the proton source for the final alcohol, they can also react slowly with the borohydride, especially at room temperature.[2]
-
Solution: A mixed solvent system, such as THF/methanol or THF/water, can be beneficial. THF provides excellent solubility for the organic substrate, while the alcohol/water facilitates the reduction and protonation steps.[3] Adding the NaBH₄ to a solution of the ketone in THF, followed by the slow addition of methanol, can sometimes provide better control and efficiency.
-
Q3: I've isolated my product, but it's impure. What are the likely side products and how can I prevent their formation?
A3: The primary impurity is usually unreacted starting material. However, other side products can form.
-
Aldehyde Intermediate:
-
Causality: The reduction of an acyl chloride to an alcohol proceeds through an aldehyde intermediate.[4] If the reaction is not complete, you may isolate some 2,6-dichlorophenylacetaldehyde.
-
Prevention: Ensure sufficient NaBH₄ and adequate reaction time, as discussed in A1 and A2. The aldehyde is generally more reactive than the acyl chloride, so this is less common but possible if the reaction is quenched prematurely.[5]
-
-
Over-reduction Byproducts (Less Common with NaBH₄):
-
Causality: While highly unlikely with NaBH₄, extremely harsh conditions or a more potent reducing agent could potentially lead to the reduction of the aromatic chlorine atoms. This is more of a concern with catalytic hydrogenation under high pressure or with LiAlH₄.
-
Prevention: Stick to the milder conditions suitable for NaBH₄. Avoid excessive heat.
-
-
Work-up Related Impurities:
-
Causality: During an acidic work-up, side reactions like ether formation (bimolecular dehydration) can occur if the mixture is heated, although this is more common with tertiary alcohols.
-
Prevention: Always perform the acidic quench at low temperatures (0°C) and avoid heating the reaction mixture after acidification.[6]
-
Q4: How can I best purify the crude this compound?
A4: The purification strategy depends on the nature and quantity of the impurities.
-
Recrystallization:
-
Application: This is the best method if your crude product is a solid and the main impurity is the starting material or minor, less-polar byproducts.
-
Procedure: A mixed solvent system like Toluene/Hexane or Ethyl Acetate/Hexane is often effective. Dissolve the crude product in the minimum amount of the more polar solvent (e.g., Toluene) at an elevated temperature, then slowly add the less polar "anti-solvent" (e.g., Hexane) until turbidity persists. Allow it to cool slowly to form pure crystals.
-
-
Silica Gel Column Chromatography:
-
Application: This is necessary if you have multiple impurities with polarities similar to your product or if the product is an oil.
-
Procedure: Use a solvent system (eluent) that provides good separation on a TLC plate (an Rf value of ~0.3 for your product is ideal). A common eluent system is a gradient of ethyl acetate in hexane.
-
Frequently Asked Questions (FAQs)
FAQ 1: Which is the better reducing agent for this synthesis: NaBH₄ or LiAlH₄?
A1: For this specific transformation, Sodium Borohydride (NaBH₄) is generally the superior choice. The comparison below explains why.
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Milder, more selective.[1] | Extremely reactive and powerful.[1] |
| Selectivity | Reduces aldehydes, ketones, and acyl chlorides. Will not reduce esters or carboxylic acids under standard conditions.[2][3] | Reduces almost all carbonyl-containing functional groups, including esters and carboxylic acids.[4] |
| Safety | Can be used with protic solvents (Methanol, Ethanol). Reacts with water but controllably.[2] | Reacts violently with water and protic solvents. Requires strictly anhydrous conditions (e.g., dry ether or THF).[1] |
| Work-up | Simpler; typically quenched with water or dilute acid.[3] | More complex and hazardous; requires a careful, sequential addition of water and/or base (e.g., Fieser work-up). |
| Recommendation | Recommended. Its selectivity and safety profile are ideal for converting the acyl chloride to the alcohol without side reactions. | Not Recommended. Its high reactivity is unnecessary and introduces significant safety hazards and a more difficult work-up. |
FAQ 2: What is the optimal solvent for the NaBH₄ reduction?
A2: The choice of solvent is critical for reaction success. The most common and effective solvents are Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF) , often used in combination.[3]
-
Methanol/Ethanol: These are excellent choices because they readily dissolve NaBH₄ and the substrate. They also serve as the proton source needed to protonate the intermediate alkoxide to form the final alcohol.[1] However, they can slowly react with NaBH₄, so reactions are typically run at low temperatures.[2]
-
THF: THF is a great aprotic solvent for dissolving the organic starting material but does not dissolve NaBH₄ well. It is often used in combination with a protic solvent. A THF/MeOH mixture often provides a good balance of solubility and reactivity.
FAQ 3: Are there viable alternative routes to synthesize this compound?
A3: Yes, another common laboratory method is the reaction of a Grignard reagent with ethylene oxide.
Caption: Grignard route for this compound synthesis.
-
Mechanism: This route involves forming a Grignard reagent from 2,6-Dichlorobenzyl chloride, which then acts as a nucleophile to attack and open the ethylene oxide ring.[7] A subsequent acidic work-up protonates the resulting alkoxide to yield the primary alcohol.[8][9]
-
Pros: It's a powerful C-C bond-forming reaction that builds the carbon skeleton and sets the alcohol in one key step.
-
Cons: Grignard reagents are extremely sensitive to moisture, requiring strictly anhydrous conditions.[8] Ethylene oxide is a toxic, flammable gas that requires careful handling. Side reactions, such as Wurtz coupling of the starting halide, can reduce the yield.
This route is a strong alternative but is often considered more technically demanding than the borohydride reduction.
Optimized Experimental Protocol
Synthesis of this compound via Sodium Borohydride Reduction
Materials:
-
2,6-Dichlorophenacyl chloride (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-Dichlorophenacyl chloride (1.0 eq) in a 1:1 mixture of THF and Methanol (approx. 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.
-
Reduction: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 20-30 minutes. Monitor the gas evolution (H₂) and ensure the temperature does not rise above 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting material.
-
Quenching: Once the reaction is complete, cool the flask back down to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of solvent used).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) to neutralize any remaining acid, water (1x), and finally brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 5. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. crab.rutgers.edu [crab.rutgers.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 9. Ethylene oxide when treated with Grignard reagent yields [allen.in]
Technical Support Center: Synthesis of 2,6-Dichlorophenethyl Alcohol
Welcome to the technical support guide for the synthesis of 2,6-Dichlorophenethyl alcohol. This document is designed for researchers, chemists, and process development professionals to troubleshoot and understand the common impurities that can arise during synthesis. By understanding the origin of these impurities, you can better control your reaction conditions to achieve high purity and yield.
Introduction: The Critical Role of Purity
This compound is a key building block in the development of various pharmaceutical compounds and specialty chemicals. Its purity is paramount, as even minor impurities can lead to unwanted side reactions in subsequent steps, impact the biological activity of the final product, or introduce toxicological risks. This guide provides a structured approach to identifying, controlling, and eliminating common impurities based on the most prevalent synthetic routes.
Overview of the Primary Synthetic Pathway
The most common industrial synthesis of this compound is a two-step process starting from 1,3-dichlorobenzene. This pathway is favored for its use of readily available starting materials.
-
Step 1: Friedel-Crafts Acylation. 1,3-Dichlorobenzene is acylated using an acylating agent like acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst (e.g., AlCl₃) to produce 2',6'-Dichloroacetophenone.[1][2]
-
Step 2: Ketone Reduction. The resulting 2',6'-Dichloroacetophenone is then reduced to the target molecule, this compound, using a suitable reducing agent.
Below is a workflow diagram illustrating this process and the key stages where impurities can be introduced.
Caption: General synthesis workflow for this compound.
Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter during the synthesis.
Part 1: Impurities from Friedel-Crafts Acylation
The acylation of 1,3-dichlorobenzene is a critical step where isomeric impurities are most likely to form.
Question 1: My analysis of the intermediate ketone shows a significant isomeric impurity. What is it, and how can I minimize its formation?
Answer: The most common isomeric impurity is 2',4'-Dichloroacetophenone .
-
Causality: In the electrophilic aromatic substitution of 1,3-dichlorobenzene, the two chlorine atoms direct the incoming acyl group to the ortho and para positions.[3]
-
Substitution at the C2 or C6 position (ortho to one chlorine and meta to the other) yields the desired 2',6'-Dichloroacetophenone .
-
Substitution at the C4 position (para to one chlorine and ortho to the other) yields the 2',4'-Dichloroacetophenone isomer.
-
While the C2/C6 positions are sterically more hindered, they are electronically activated, making this a competitive reaction pathway.
-
Caption: Formation of desired product vs. isomeric impurity.
-
Troubleshooting & Prevention:
-
Temperature Control: Running the reaction at lower temperatures often favors the thermodynamically more stable product and can influence the isomer ratio. Start at 0-5 °C and allow the reaction to slowly warm to room temperature.
-
Solvent Choice: The choice of solvent can affect isomer distribution. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. Experimenting with solvent polarity may alter the selectivity.
-
Rate of Addition: Slow, controlled addition of the acylating agent can prevent localized temperature spikes and improve selectivity.
-
Question 2: The acylation reaction is sluggish, resulting in low yield and significant unreacted 1,3-dichlorobenzene. What's wrong?
Answer: This issue typically points to problems with the catalyst or reaction conditions.
-
Causality:
-
Catalyst Deactivation: The Lewis acid catalyst, AlCl₃, is extremely hygroscopic. Any moisture in the reactants or solvent will hydrolyze and deactivate it, halting the reaction.
-
Substrate Deactivation: Aromatic rings that are heavily substituted with electron-withdrawing groups (like two chlorines) are inherently deactivated towards Friedel-Crafts reactions. The reaction requires carefully controlled and potent catalytic conditions to proceed effectively.
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the catalyst complexes strongly with the product ketone, taking it out of the catalytic cycle.[2]
-
-
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly opened or purified anhydrous solvents. Ensure the 1,3-dichlorobenzene and acetyl chloride are free of water.
-
Use Sufficient Catalyst: Employ at least 1.1 equivalents of high-purity, anhydrous AlCl₃. For deactivated substrates, slightly more (e.g., 1.2-1.3 equivalents) may be necessary.
-
Check Reagent Quality: Use high-quality, freshly distilled acetyl chloride or pure acetic anhydride.
-
Part 2: Impurities from Ketone Reduction
The reduction of 2',6'-Dichloroacetophenone to the corresponding alcohol is the final transformative step. Impurities here often relate to incomplete reactions or undesired side reactions.
Question 1: My final product is contaminated with unreacted 2',6'-Dichloroacetophenone. How can I drive the reaction to completion?
Answer: Residual starting material is the most common impurity in this step and is usually straightforward to address.
-
Causality:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate to reduce all the ketone.
-
Low Reactivity: The chosen reducing agent (e.g., sodium borohydride, NaBH₄) may not be potent enough under the selected reaction conditions (temperature, solvent).
-
Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.
-
-
Troubleshooting & Prevention:
-
Stoichiometry: Use a slight excess of the reducing agent. For NaBH₄, 1.5 to 2.0 equivalents are typically sufficient to ensure full conversion.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until all the starting ketone has been consumed.
-
Temperature: While NaBH₄ reductions are often run at room temperature or below, gentle warming (e.g., to 40 °C) can sometimes increase the reaction rate without causing significant side reactions.
-
Question 2: I am detecting monochlorinated species (e.g., 2-chlorophenethyl alcohol) in my final product. What is causing this dehalogenation?
Answer: Dehalogenation is a significant side reaction, particularly when using catalytic hydrogenation.
-
Causality: Certain catalysts used for hydrogenation, especially Palladium on Carbon (Pd/C), are known to actively catalyze the hydrogenolysis (cleavage) of aryl-halide bonds, particularly under harsh conditions (high temperature, high hydrogen pressure) or with extended reaction times.
Caption: Competing pathways of reduction vs. dehalogenation.
-
Troubleshooting & Prevention:
-
Avoid Pd/C: If using catalytic hydrogenation, consider alternative catalysts that are less prone to causing dehalogenation, such as rhodium or platinum-based catalysts.
-
Use Milder Chemical Reductants: Reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are highly effective for reducing ketones to alcohols and will not affect the aryl-chloride bonds.[4] For safety and ease of handling, NaBH₄ in an alcoholic solvent (methanol or ethanol) is an excellent choice for this transformation.
-
Optimize Hydrogenation Conditions: If hydrogenation is necessary, use milder conditions: lower hydrogen pressure, lower temperature, and carefully monitor the reaction to stop it as soon as the ketone is consumed.
-
Part 3: Purification and Analysis
Question: What is the most effective protocol for purifying the final this compound?
Answer: For most lab-scale syntheses, recrystallization is a highly effective and economical method for removing both isomeric impurities and residual starting materials. This compound is a crystalline solid, making it an ideal candidate for this technique.[4]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice is a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar co-solvent (like ethyl acetate or toluene).
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until all the solid dissolves. If it doesn't dissolve completely, add small portions of the solvent until a clear solution is obtained at reflux.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and reflux for a few minutes.
-
Filtration (Optional): If carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Summary of Common Impurities
| Impurity Name | Source / Synthesis Step | Recommended Analytical Method | Mitigation Strategy |
| 1,3-Dichlorobenzene | Friedel-Crafts Acylation | GC-MS, ¹H NMR | Ensure complete reaction; purify intermediate ketone. |
| 2',4'-Dichloroacetophenone | Friedel-Crafts Acylation | HPLC, GC-MS, ¹H NMR | Optimize reaction temperature and solvent. |
| 2',6'-Dichloroacetophenone | Ketone Reduction | HPLC, TLC, ¹H NMR | Use sufficient reducing agent; monitor reaction to completion. |
| 2-Chlorophenethyl alcohol | Ketone Reduction | GC-MS, LC-MS | Avoid harsh hydrogenation catalysts (e.g., Pd/C); use NaBH₄. |
| Residual Solvents | Workup / Purification | GC-HS (Headspace), ¹H NMR | Proper drying of the final product under vacuum. |
References
Technical Support Center: Troubleshooting the Synthesis of 2-(2,6-Dichlorophenyl)ethanol
Welcome to the technical support center for the synthesis of 2-(2,6-dichlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.
Introduction to Synthetic Strategies
The synthesis of 2-(2,6-dichlorophenyl)ethanol, a primary alcohol, can be approached through several synthetic routes. The most common and practical methods involve the reduction of a carboxylic acid derivative or a carefully designed Grignard reaction. The sterically hindered and electron-withdrawing nature of the 2,6-dichlorophenyl group presents unique challenges that require careful consideration of reagents and reaction conditions.
This guide will focus on troubleshooting two primary synthetic pathways:
-
Reduction of 2,6-Dichlorophenylacetic Acid and its Derivatives: This is a robust method that involves the reduction of a stable precursor.
-
Grignard Reaction with a C1 Electrophile: This classic organometallic approach allows for the formation of the required carbon-carbon bond.
Part 1: Troubleshooting Guide for the Reduction Pathway
The reduction of 2,6-dichlorophenylacetic acid or its more reactive derivatives, such as the corresponding acyl chloride or ester, is a common route to 2-(2,6-dichlorophenyl)ethanol. The choice of reducing agent is critical and is often the source of experimental challenges.
Frequently Asked Questions (FAQs) - Reduction Pathway
Q1: What are the most suitable reducing agents for the synthesis of 2-(2,6-dichlorophenyl)ethanol from its corresponding carboxylic acid?
A1: For the direct reduction of a carboxylic acid, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[1] Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters under standard conditions, but it can reduce the more reactive acyl chlorides.[2][3]
Q2: My reduction of 2,6-dichlorophenylacetic acid with LiAlH₄ resulted in a low yield. What are the likely causes?
A2: Low yields in LiAlH₄ reductions are often traced back to a few key factors:
-
Moisture: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried or flame-dried and all solvents are anhydrous.[4]
-
Reagent Quality: LiAlH₄ can degrade upon exposure to air and moisture. Use a fresh, unopened container or a properly stored reagent.
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient LiAlH₄, a reaction time that was too short, or a reaction temperature that was too low.
-
Work-up Procedure: Improper quenching of the reaction can lead to product loss. The slow, careful addition of water followed by an acid or base workup is crucial for breaking down the aluminum complexes and liberating the alcohol product.
Q3: I observe an unexpected side product in my reaction. What could it be?
A3: A common side product is the ester formed between the product alcohol and unreacted starting material, especially if the reaction is not driven to completion. Over-reduction is less common for this specific substrate but could theoretically lead to the removal of a chlorine atom under harsh conditions, though this is unlikely with standard LiAlH₄ procedures.
Troubleshooting Scenarios & Solutions - Reduction Pathway
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive LiAlH₄. 2. Presence of moisture in the reaction. 3. Insufficient amount of reducing agent. 4. Inefficient work-up. | 1. Use a fresh bottle of LiAlH₄. 2. Rigorously dry all glassware and use anhydrous solvents.[4] 3. Use a molar excess of LiAlH₄ (typically 1.5-2 equivalents for a carboxylic acid). 4. Follow a standard Fieser work-up or a similar careful quenching procedure. |
| Incomplete Reaction (Starting Material Recovered) | 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Poor solubility of the starting material. | 1. Increase the reaction time, monitoring by TLC. 2. Reflux in an appropriate solvent like THF. 3. Ensure the starting material is fully dissolved in the solvent before adding the reducing agent. |
| Formation of an Oily, Intractable Mixture after Work-up | 1. Incorrect quenching procedure leading to gelatinous aluminum salts. | 1. Use the Fieser work-up: sequential addition of a calculated amount of water, then 15% NaOH solution, then more water. This should produce a granular precipitate that is easy to filter. |
Experimental Protocol: Reduction of 2,6-Dichlorophenylacetyl Chloride with NaBH₄
This protocol is an alternative to the LiAlH₄ reduction of the parent carboxylic acid and may be preferred for its milder conditions and easier work-up.
-
Preparation of the Acyl Chloride: Convert 2,6-dichlorophenylacetic acid to 2,6-dichlorophenylacetyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5]
-
Reduction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve the 2,6-dichlorophenylacetyl chloride in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution. An excess of NaBH₄ (2-3 equivalents) is recommended.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Slowly and carefully add water to quench the excess NaBH₄.
-
Work-up: Add a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Part 2: Troubleshooting Guide for the Grignard Pathway
A plausible Grignard synthesis of 2-(2,6-dichlorophenyl)ethanol involves the reaction of a Grignard reagent derived from a 2,6-dichlorobenzyl halide with a one-carbon electrophile like formaldehyde or ethylene oxide.
Frequently Asked Questions (FAQs) - Grignard Pathway
Q1: I am having trouble forming the Grignard reagent from 2,6-dichlorobenzyl chloride. What is the issue?
A1: The formation of Grignard reagents can be notoriously difficult to initiate.[6] The presence of the two ortho-chlorine atoms can also influence the reactivity.
-
Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting. Try activating the magnesium by crushing it in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried and that anhydrous solvents are used.[7]
-
Concentration: The initial concentration of the alkyl halide should be high enough to help initiate the reaction.
Q2: My Grignard reaction with formaldehyde is giving a low yield of the desired primary alcohol. What are the common side reactions?
A2: Several side reactions can compete with the desired addition to formaldehyde:
-
Reaction with Solvent: If using a reactive solvent, the Grignard reagent can be consumed. Anhydrous diethyl ether or THF are the standard choices.
-
Wurtz Coupling: The Grignard reagent can couple with unreacted 2,6-dichlorobenzyl chloride, leading to the formation of 1,2-bis(2,6-dichlorophenyl)ethane.
-
Protonation: Any acidic protons in the reaction mixture will quench the Grignard reagent.
Troubleshooting Scenarios & Solutions - Grignard Pathway
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to Initiate Grignard Formation | 1. Inactive magnesium surface. 2. Presence of moisture. 3. Low initial concentration of the halide. | 1. Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical means.[6] 2. Use flame-dried glassware and anhydrous solvents. 3. Add a small portion of the halide solution neat to the magnesium before adding the rest of the solvent. |
| Low Yield of the Desired Alcohol | 1. Incomplete Grignard formation. 2. Side reactions (e.g., Wurtz coupling). 3. Inefficient trapping with the electrophile. | 1. Ensure the Grignard reagent has formed completely before adding the electrophile. 2. Add the halide solution slowly to the magnesium to minimize coupling. 3. Use a freshly prepared solution of formaldehyde (from cracking paraformaldehyde) or high-purity ethylene oxide. |
| Complex Product Mixture | 1. Multiple side reactions occurring. 2. Contaminated starting materials. | 1. Optimize reaction conditions (temperature, addition rates). 2. Purify the 2,6-dichlorobenzyl halide before use. |
Conceptual Workflow: Grignard Synthesis
Caption: Conceptual workflow for the Grignard synthesis of 2-(2,6-dichlorophenyl)ethanol.
Part 3: General Purification and Analysis
Q: How can I best purify the final product, 2-(2,6-dichlorophenyl)ethanol?
A: The purification method will depend on the nature of the impurities.
-
Column Chromatography: This is a versatile method for removing both more and less polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be very effective. The melting point of 2-(2,6-dichlorophenyl)ethanol is reported to be in the range of 78-83 °C.[8]
-
Distillation: For larger quantities, fractional distillation under reduced pressure can be employed, though care must be taken to avoid decomposition at high temperatures.[4]
Q: What analytical techniques are recommended for characterizing the product?
A: A combination of techniques should be used to confirm the identity and purity of 2-(2,6-dichlorophenyl)ethanol:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for assessing purity and identifying any volatile impurities.
-
Infrared (IR) Spectroscopy: This will show the characteristic O-H stretch of the alcohol functional group.
Logical Troubleshooting Flowchart
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2-(2,6-Dichlorophenyl)ethanol | 30595-79-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Technical Support Center: A Guide to the Stability and Storage of 2,6-Dichlorophenethyl Alcohol
Welcome to the technical support center for 2,6-Dichlorophenethyl alcohol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth information and practical advice regarding the stability and proper storage of this compound. By understanding its chemical characteristics and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light. The recommended storage temperature is room temperature.[1][2]
Q2: What is the appearance and physical form of this compound?
This compound is typically a white to slightly yellow crystalline powder, crystals, or flakes.[1][2]
Q3: Is this compound sensitive to light?
Q4: How should I handle this compound in the laboratory?
Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Ensure work is conducted in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Q5: In which solvents is this compound soluble?
It is soluble in methanol.[1] For other solvents, it is recommended to perform small-scale solubility tests to determine the most appropriate solvent for your specific application.
In-Depth Stability Profile and Potential Degradation Pathways
Understanding the inherent stability of this compound is crucial for its effective use. While specific degradation studies on this molecule are not extensively published, we can infer potential degradation pathways based on its chemical structure—a primary alcohol attached to a dichlorinated benzene ring.
The primary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde (2,6-dichlorophenylacetaldehyde) and subsequently the carboxylic acid (2,6-dichlorophenylacetic acid). The presence of chlorine atoms on the aromatic ring may influence the reactivity of the molecule, but the fundamental degradation pathways for a phenethyl alcohol derivative are likely to be conserved.
Below is a hypothetical degradation pathway for this compound:
Caption: Hypothetical oxidative degradation of this compound.
Best Practices for Handling and Storage
To maintain the quality and integrity of your this compound, please adhere to the following best practices:
-
Upon Receipt: Inspect the container for any damage. Ensure the seal is intact.
-
Container: Always keep the compound in its original, tightly sealed container when not in use to prevent moisture absorption and contamination.
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize the risk of oxidation.
-
Weighing: When weighing, minimize the time the container is open to the atmosphere.
-
Solutions: If preparing solutions, it is advisable to use them fresh. If storage of solutions is necessary, they should be protected from light and stored at a low temperature (e.g., 2-8 °C) for a short period. A small-scale stability study of the solution is recommended to determine its viability over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in color (yellowing) of the solid material. | Exposure to light or air, leading to minor oxidation or degradation. | While minor color change may not significantly impact purity for some applications, it is an indicator of potential degradation. It is recommended to re-test the purity of the material before use. For future storage, ensure the container is tightly sealed and protected from light. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the compound due to improper storage or handling. | Perform a purity check of your this compound stock. If degradation is suspected, use a fresh, unopened sample. Review your solution preparation and storage procedures to ensure they minimize degradation. |
| Poor solubility in a previously used solvent. | The compound may have degraded to a less soluble species, or there may be an issue with the solvent quality. | Verify the purity of the solvent. Try sonicating the solution or gently warming it (if the compound's thermal stability in that solvent is known). If solubility issues persist, it may be indicative of compound degradation. |
| Appearance of new peaks in chromatographic analysis. | These are likely degradation products. | Compare the chromatogram to that of a freshly opened standard. If new peaks are present, the material has likely degraded. The forced degradation study protocol below can help in identifying potential degradants. |
Experimental Protocol: Forced Degradation Study
To provide you with a framework for assessing the stability of this compound in your own laboratory, we have designed a comprehensive forced degradation study protocol. This will help you understand its stability under various stress conditions.
Objective: To evaluate the stability-indicating nature of an analytical method and to identify the potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Hydrolytic Degradation:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Keep the mixture at 60°C for 24 hours.
-
After the incubation period, cool the samples to room temperature and neutralize the acidic and basic solutions before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]
-
Keep a control sample of both the solid and the solution protected from light.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 70°C for 48 hours.
-
Also, heat the stock solution at 70°C for 48 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, by a suitable, validated stability-indicating analytical method (e.g., HPLC).
-
The method should be able to separate the intact this compound from any degradation products.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation of this compound in each condition.
-
Identify and, if possible, characterize any significant degradation products.
This forced degradation study will provide valuable insights into the stability of this compound and help in developing appropriate handling and storage procedures for your specific applications.
Summary of Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | Room Temperature |
| Light | Protect from light |
| Atmosphere | Store in a tightly sealed container in a dry environment. For enhanced stability, consider an inert atmosphere. |
| Form | Solid (as supplied) |
References
Technical Support Center: Synthesis of Dichlorinated Phenethyl Alcohols
Welcome to the technical support center for the synthesis of dichlorinated phenethyl alcohols. These compounds are critical intermediates in the development of pharmaceuticals and agrochemicals. However, their synthesis is often fraught with challenges ranging from poor regioselectivity to low yields and difficult purifications. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions encountered by researchers in the field.
Section 1: Troubleshooting Guide for the Primary Synthetic Route: Friedel-Crafts Acylation & Subsequent Reduction
The most prevalent pathway to dichlorinated phenethyl alcohols involves a two-step process: the Friedel-Crafts acylation of a dichlorobenzene, followed by the reduction of the resulting ketone. This section addresses common issues encountered in both stages.
Part A: The Friedel-Crafts Acylation Step
The Friedel-Crafts acylation of a dichlorinated benzene ring is a classic electrophilic aromatic substitution. However, the presence of two deactivating chloro-substituents makes the ring significantly less reactive than benzene, requiring careful optimization of catalysts and conditions.[1]
This is a common issue stemming from the electron-withdrawing nature of the chlorine atoms, which deactivates the aromatic ring towards electrophilic attack.
Possible Causes & Troubleshooting Steps:
-
Insufficient Catalyst Activity: Standard Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) may not be potent enough for deactivated substrates under mild conditions.[2]
-
Solution: Consider using a more powerful Lewis acid. Alternatively, increasing the reaction temperature can provide the necessary activation energy. A gradual, monitored increase is recommended to avoid side reactions.[2]
-
-
Catalyst Deactivation: Lewis acids are highly susceptible to hydrolysis. Any moisture in the reagents, solvent, or glassware will deactivate the catalyst.[2]
-
Solution: Ensure all glassware is rigorously oven-dried before use. Use anhydrous solvents and reagents. It is best practice to use freshly opened or properly stored anhydrous AlCl₃.
-
-
Inadequate Acylating Agent: The reactivity of the acylating agent is crucial.
-
Solution: Acyl chlorides are generally more reactive than anhydrides. Ensure the acyl chloride (e.g., chloroacetyl chloride) is of high purity.
-
Troubleshooting Workflow: Low Acylation Yield
Caption: Decision tree for troubleshooting low acylation yield.
Regioselectivity is governed by the directing effects of the two chlorine atoms. While they are ortho-, para-directing, electronic and steric factors combine to determine the final product distribution.[2] For example, the benzoylation of p-dichlorobenzene primarily yields the 2,5-dichlorobenzophenone but can also lead to rearranged byproducts.[3]
Strategies to Enhance Regioselectivity:
-
Catalyst Choice: The size and nature of the catalyst can influence the product ratio. Shape-selective catalysts, such as certain zeolites, can sterically favor the formation of one isomer over another.[2]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product and reducing the energy available for rearrangement pathways.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer distribution. Experimenting with different solvents (e.g., nitrobenzene vs. dichloromethane) can be beneficial.
Part B: The Ketone Reduction Step
Reducing the dichlorinated ketone intermediate to the corresponding phenethyl alcohol is the final step. The choice of reducing agent and reaction conditions is critical for success.
Incomplete reduction is typically due to an insufficiently powerful reducing agent or deactivation of the reagent.
Possible Causes & Solutions:
-
Reducing Agent Potency: Sodium borohydride (NaBH₄) is a mild reducing agent and may be sluggish for some deactivated or sterically hindered ketones.[4]
-
Solution: Switch to a more powerful reducing agent like lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ is much more reactive, requires strictly anhydrous conditions, and reacts violently with protic solvents like methanol or water. The workup procedure must be performed carefully.
-
-
Stoichiometry: Insufficient molar equivalents of the hydride reagent will naturally lead to incomplete reaction.
-
Solution: Increase the molar equivalents of the reducing agent (e.g., from 1.1 eq to 1.5 or 2.0 eq).
-
-
Reaction Temperature: Some reductions are slow at 0 °C or room temperature.
-
Solution: After the initial addition of the reducing agent at a low temperature, allow the reaction to warm to room temperature or gently heat it to reflux (depending on the solvent and reagent stability) to ensure completion.
-
Achiral reducing agents like NaBH₄ will produce a racemic mixture (a 50:50 mix of both enantiomers). Asymmetric synthesis is required to produce a single enantiomer.
Methods for Enantioselective Reduction:
-
Biocatalysis/Enzymatic Reduction: This is a highly effective and increasingly common method for producing chiral alcohols with high enantiomeric excess (ee).[5] Ketoreductase (KRED) enzymes, often expressed in recombinant E. coli, can reduce ketones to alcohols with exceptional stereoselectivity.[5][6] The choice of enzyme is substrate-specific, and screening a library of KREDs may be necessary.[7]
-
Chiral Reducing Agents: Reagents like (R)- or (S)-CBS catalysts (Corey-Bakshi-Shibata) can be used with a borane source to achieve highly enantioselective reductions.
Section 2: General FAQs and Alternative Routes
Direct chlorination of an unsubstituted phenethyl alcohol is problematic due to a lack of regiocontrol. The molecule has two activating groups: the hydroxyl (-OH) and the ethyl (-CH₂CH₂OH) group. Both are ortho-, para-directing.[8] Reacting phenethyl alcohol with a chlorinating agent like Cl₂ and a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) would lead to a complex mixture of mono- and di-chlorinated isomers, as well as potential side reactions on the ethyl chain, making purification exceedingly difficult.[9][10]
A frequent challenge in the synthesis of dichlorobenzyl alcohols via hydrolysis of the corresponding benzyl chloride is the formation of a bis-ether byproduct (e.g., bis(2,4-dichlorobenzyl) ether).[11] This occurs when the newly formed alcohol product acts as a nucleophile and attacks another molecule of the benzyl chloride starting material.
Mitigation Strategy:
-
Two-Stage Process: A robust method to prevent ether formation is a two-stage reaction. First, react the 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid (like sodium acetate) in the presence of a phase transfer catalyst. This forms the ester intermediate. In the second stage, this ester is hydrolyzed with a strong base to yield the desired alcohol in high purity.[11]
The purification strategy depends on the nature of the impurities.
| Impurity Type | Recommended Purification Method | Rationale |
| Unreacted Ketone | Column Chromatography | The difference in polarity between the ketone (less polar) and the alcohol (more polar) allows for effective separation on silica gel. |
| Side-Reaction Byproducts | Recrystallization or Distillation | If the product is a solid, recrystallization from a suitable solvent system can be highly effective. For liquid products, vacuum distillation can separate impurities with different boiling points.[12] |
| Trace Impurities Affecting Odor/Color | Boric Acid Esterification | For high-purity applications, crude phenethyl alcohols can be reacted with boric acid to form a high-boiling point borate ester. Impurities are removed via vacuum distillation, and the purified ester is then hydrolyzed back to the alcohol.[13] |
Section 3: Experimental Protocols
Protocol 1: Synthesis of 2-(2,5-Dichlorophenyl)ethan-1-ol
This protocol is a representative example and may require optimization for specific substrates.
Step A: Friedel-Crafts Acylation to form 1-(2,5-Dichlorophenyl)-2-chloroethan-1-one
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-dichlorobenzene (1.0 eq) and a solvent such as anhydrous dichloromethane (DCM) or nitrobenzene.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.3 eq).
-
Reagent Addition: While maintaining the temperature at 0 °C, slowly add chloroacetyl chloride (1.05 eq) dropwise via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl. Separate the organic layer. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ketone by recrystallization (e.g., from ethanol) or column chromatography.
Step B: Reduction to 2-(2,5-Dichlorophenyl)ethan-1-ol
-
Setup: In a round-bottom flask, dissolve the purified ketone (1.0 eq) from Step A in a suitable solvent like methanol or ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After addition, stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction by slowly adding dilute HCl or acetone. Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude alcohol can be further purified by column chromatography on silica gel if necessary.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 12. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 13. US2068415A - Purification of alcohols - Google Patents [patents.google.com]
Technical Support Center: Removing Solvent from 2,6-Dichlorophenethyl Alcohol
Welcome to the technical support center for the purification of 2,6-Dichlorophenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with solvent removal during their experimental work. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure you obtain a high-purity product free from residual solvents. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction
This compound is a solid crystalline powder at room temperature, a property that is crucial in designing an effective purification strategy.[1][2] The primary goal of post-synthesis workup is to remove residual solvents used during the reaction or extraction phases without degrading the final product. The selection of an appropriate solvent removal technique is paramount and depends heavily on the properties of both the solvent and the this compound. This guide will walk you through common scenarios and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of for solvent removal?
A1: Understanding the physical properties is the first step to a successful purification. This compound is a white to slightly yellow crystalline solid with a melting point range of 59-65 °C.[1] Its boiling point is approximately 152 °C at a reduced pressure of 12 mmHg.[1] Being a solid at room temperature makes it an excellent candidate for purification by recrystallization.
Q2: Which solvent removal techniques are most suitable for this compound?
A2: The most common and effective techniques include:
-
Rotary Evaporation: Ideal for removing low to medium-boiling point solvents (e.g., ethyl acetate, dichloromethane, methanol, ethanol).[3][4]
-
Recrystallization: An excellent final purification step to remove residual solvents and other impurities, given that the product is a solid.[5][6]
-
Vacuum Drying: Useful for removing trace amounts of solvent from the crystalline product after filtration.
Q3: How can I confirm that all the solvent has been removed?
A3: The most definitive methods for detecting and quantifying residual solvents are analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is a quick and powerful tool to identify characteristic peaks of common laboratory solvents.
-
Gas Chromatography (GC): GC is a highly sensitive method for quantifying volatile organic compounds and is a standard in the pharmaceutical industry for residual solvent analysis.[7][8][9][10]
Q4: Are there any specific safety precautions for handling this compound and associated solvents?
A4: Yes. As a chlorinated organic compound, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11][12] All work should be conducted in a well-ventilated fume hood.[12] Disposal of chlorinated waste must follow institutional guidelines, typically requiring segregation into a designated "Halogenated Organic Waste" container.[12][13]
Solvent Properties Reference
For effective solvent removal, it's critical to know the boiling points of the solvents you are working with in relation to the thermal stability of your product.
| Solvent | Boiling Point (°C at 1 atm) | Notes |
| Dichloromethane | 39.6 | Highly volatile, easily removed by rotary evaporation. |
| Diethyl Ether | 34.6 | Extremely volatile and flammable. Use caution. |
| Ethyl Acetate | 77.1 | Common extraction solvent, effectively removed by rotary evaporation. |
| Methanol | 64.7 | Polar protic solvent, can form hydrogen bonds.[14] |
| Ethanol | 78.4 | Similar to methanol, effectively removed by rotary evaporator.[4] |
| Tetrahydrofuran (THF) | 66 | Can form peroxides; test before use. |
| Toluene | 111 | High-boiling; may require vacuum distillation or recrystallization for removal.[3] |
| N,N-Dimethylformamide (DMF) | 153 | High-boiling; very difficult to remove by evaporation. Recrystallization is preferred.[3] |
| Water | 100 | Can be removed by freeze-drying or by dissolving the product in an organic solvent and drying with a drying agent (e.g., MgSO₄, Na₂SO₄). |
Troubleshooting Guide
This section addresses specific issues you might encounter during the solvent removal process.
Problem 1: Residual solvent is still visible in the ¹H NMR spectrum after rotary evaporation.
-
Scenario A: Low-boiling solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Cause: The vacuum may not be sufficient, the bath temperature might be too low, or the evaporation time was too short.[15]
-
Solution:
-
Check Vacuum Seal: Ensure all joints on the rotary evaporator are properly sealed. Use high-quality vacuum grease if necessary.[15]
-
Optimize Temperature and Pressure: The general rule of thumb is the "20-10-0" rule: set the cooling water to 0-10°C, the bath temperature 20°C above the solvent's boiling point at the operating pressure, and the vacuum pressure to a level that lowers the solvent's boiling point to around 40-50°C.
-
Increase Surface Area: A moderate rotation speed (around 100-150 rpm) increases the surface area of the sample, promoting faster evaporation.[16]
-
Final High-Vacuum Step: Once the bulk of the solvent is removed, connect the flask to a high-vacuum line for 1-2 hours to remove the final traces.
-
-
-
Scenario B: High-boiling solvent (e.g., Toluene, DMF)
-
Cause: Rotary evaporation is inefficient for solvents with high boiling points as the required high temperatures can risk product decomposition.[3]
-
Solution: Recrystallization
-
Choose a Suitable Solvent System: Find a solvent or solvent pair in which this compound is soluble at high temperatures but insoluble at low temperatures.[6][17] Good starting points for a polar compound like this could be ethanol/water or toluene/hexane mixtures.[18]
-
Perform Recrystallization: Dissolve the crude product in a minimal amount of the hot solvent.[18] If impurities are present, you may perform a hot filtration. Allow the solution to cool slowly to form pure crystals, leaving the high-boiling solvent and other impurities in the mother liquor.[18]
-
Collect and Dry: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining mother liquor.[18] Dry the crystals under vacuum.
-
-
Problem 2: The product "oils out" instead of crystallizing during recrystallization.
-
Cause: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by impurities inhibiting crystal lattice formation.
-
Solution:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can promote the formation of high-quality crystals. Rapid cooling often leads to precipitation or oiling out.[17]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[6]
-
Seed Crystals: If you have a pure sample, add a tiny crystal (a "seed crystal") to the cooled solution to induce crystallization.[6]
-
Problem 3: The product appears wet or clumpy after drying.
-
Cause: Incomplete removal of water or a high-boiling point solvent. Water can be introduced from the atmosphere or from aqueous workups.
-
Solution:
-
Use a Drying Agent: If water is suspected before the final solvent removal step, dissolve the product in a suitable organic solvent (like ethyl acetate) and add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent before proceeding.[19]
-
High-Vacuum Drying: Place the solid product in a vacuum desiccator or use a Schlenk line under high vacuum for several hours. Gentle heating with a heat gun (while under vacuum) can help drive off stubborn solvent molecules, but be careful not to exceed the product's melting point.
-
Azeotropic Removal of Water: If water is a persistent issue, dissolve the product in toluene and perform a rotary evaporation. Toluene forms a low-boiling azeotrope with water, which helps to remove it effectively.
-
Experimental Workflows & Protocols
Decision-Making Workflow for Solvent Removal
This diagram outlines the logical steps for selecting the appropriate solvent removal technique.
Caption: Decision workflow for selecting the appropriate solvent removal method.
Protocol 1: Bulk Solvent Removal using Rotary Evaporation
This protocol is for removing volatile solvents like ethyl acetate, dichloromethane, or methanol.
-
Preparation: Choose a round-bottom flask that is no more than half-full with your product solution.[15] This prevents bumping.
-
Setup: Attach the flask to the rotary evaporator. Ensure the bump trap is clean and in place.
-
Cooling: Start the flow of coolant through the condenser. A temperature of 5-10°C is typically sufficient.
-
Rotation: Begin rotating the flask at a moderate speed (e.g., 120 rpm).
-
Vacuum Application: Gradually apply the vacuum. You should see the solvent begin to boil at a lower temperature.
-
Heating: Immerse the flask in the water bath, set to a temperature approximately 20°C higher than the solvent's boiling point at the applied pressure.
-
Evaporation: Continue until you see no more solvent dripping from the condenser and the product appears as a solid or viscous oil.
-
Completion: Release the vacuum slowly, then stop the rotation. Remove the flask.
Protocol 2: Purification by Recrystallization
This protocol is ideal for removing high-boiling point solvents or as a final purification step.
-
Solvent Selection: In a test tube, add a small amount of your crude product and test its solubility in various solvents at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold.[20]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid. Heat the mixture on a hot plate with stirring until it boils.[18]
-
Create a Saturated Solution: Continue adding small portions of the hot solvent until the solid just completely dissolves.[18]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[17]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.[18]
-
Filtration: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold recrystallization solvent.[18]
-
Collection: Pour the crystallized mixture into the funnel. Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining impurities.[18]
-
Drying: Leave the vacuum on to pull air through the crystals for several minutes. Then, transfer the purified solid to a watch glass and dry to a constant weight in a vacuum oven or desiccator.
By following this guide, you will be better equipped to troubleshoot common issues and apply the most effective techniques for obtaining high-purity this compound for your research and development needs.
References
- 1. 2,6-DICHLOROPHENETHYLALCOHOL | 30595-79-0 [m.chemicalbook.com]
- 2. 2,6-Dichlorophenyl ethanol,30595-79-0 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]
- 3. Low- vs. High-Boiling Solvents: Best Evaporation Methods [biochromato.com]
- 4. quora.com [quora.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. brightspec.com [brightspec.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Monitoring residual solvents in pharmaceutical products using a portable pre-concentration GC-PID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. oxychem.com [oxychem.com]
- 12. scienceready.com.au [scienceready.com.au]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 14. d-nb.info [d-nb.info]
- 15. rootsciences.com [rootsciences.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. Recrystallization [wiredchemist.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2,6-Dichlorophenethyl Alcohol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,6-Dichlorophenethyl alcohol (30595-79-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important chemical intermediate.[1] We provide in-depth troubleshooting advice, FAQs, and validated protocols to enhance the purity and yield of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.
Synthesis Route 1: Reduction of 2,6-Dichlorophenylacetic Acid
This is a common and direct route, typically employing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.
Question 1: My yield is significantly lower than expected after LiAlH₄ reduction, and I'm recovering unreacted starting material. What went wrong?
Probable Causes:
-
Insufficient Reducing Agent: LiAlH₄ is a strong base and will first react in an acid-base neutralization with the carboxylic acid proton before the reduction begins.[2][3] An excess of the hydride is therefore required.
-
Moisture Contamination: LiAlH₄ reacts violently and exothermically with water.[4] Any moisture in the solvent (typically dry diethyl ether or THF) or on the glassware will consume the reagent, reducing the amount available for the reaction.
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion. While it is often conducted at room temperature, sometimes gentle reflux is required to ensure full conversion.[5]
Solutions:
-
Stoichiometry Check: Ensure you are using a molar excess of LiAlH₄. A common ratio is 1.5 to 2 equivalents relative to the carboxylic acid to account for both the deprotonation and the two hydride additions to the carbonyl group.[3]
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Use a freshly opened bottle of an anhydrous ether or THF, or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, consider gentle reflux for a few hours to drive it to completion.
Question 2: After catalytic hydrogenation of 2,6-Dichlorophenylacetic acid, my product mixture contains monochlorinated or even non-chlorinated phenethyl alcohol. Why is this happening?
Probable Cause:
-
Hydrodechlorination: This is a common side reaction in catalytic hydrogenation, especially with palladium catalysts.[6] Under the reaction conditions, the catalyst can cleave the carbon-chlorine bonds and replace them with hydrogen. This is more likely to occur under harsh conditions (high pressure, high temperature) or with prolonged reaction times.
Solutions:
-
Catalyst Selection: Rhenium-based catalysts, such as Re/TiO₂, have shown high selectivity for the reduction of carboxylic acids and esters without affecting aromatic moieties or causing dehalogenation.[7]
-
Optimize Reaction Conditions: If using a palladium or platinum catalyst, start with milder conditions.
-
Lower Temperature: Begin at room temperature.
-
Lower Pressure: Use a lower hydrogen pressure (e.g., 50 psi) and gradually increase only if necessary.
-
Monitor Closely: Track the reaction's progress and stop it as soon as the starting material is consumed to prevent over-reduction.
-
Synthesis Route 2: Grignard Reaction with 2,6-Dichlorobenzyl Chloride
This route involves forming a Grignard reagent from 2,6-Dichlorobenzyl chloride and reacting it with an electrophile like formaldehyde to generate the primary alcohol.
Question 3: My Grignard reaction failed to initiate, or the yield was very low.
Probable Causes:
-
Wet Glassware/Solvents: As with LiAlH₄, Grignard reagents are extremely sensitive to moisture.[8]
-
Passive Magnesium Surface: The magnesium turnings may have an oxide layer (MgO) that prevents the reaction from starting.
-
Inhibitors: Trace impurities in the starting materials or solvent can prevent the reaction.
Solutions:
-
Anhydrous Conditions: Follow the rigorous drying procedures outlined in the LiAlH₄ section.
-
Magnesium Activation:
-
Mechanically crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.
-
Add a small crystal of iodine to the flask with the magnesium. The iodine reacts with the magnesium surface, cleaning it and helping to initiate the reaction.
-
Add a few drops of a pre-formed Grignard reagent if available.
-
-
Initiation: Use a concentrated solution of your 2,6-Dichlorobenzyl chloride for the initial addition to the magnesium to create a "hot spot" that starts the reaction, then proceed with a dropwise addition of the diluted halide.
Question 4: I've isolated a significant amount of a high-boiling, non-polar crystalline solid as a byproduct. What is it and how do I prevent it?
Probable Cause:
-
Wurtz Coupling Product: This is the most common side reaction in the formation of benzyl Grignard reagents.[9] The already-formed Grignard reagent (nucleophile) attacks a molecule of unreacted 2,6-Dichlorobenzyl chloride (electrophile), resulting in a dimer: 1,2-bis(2,6-dichlorophenyl)ethane .
Solutions:
-
Slow Addition: Prepare the Grignard reagent by adding the solution of 2,6-Dichlorobenzyl chloride slowly and dropwise to the suspension of magnesium turnings. This maintains a low concentration of the benzyl chloride, minimizing the chance of it reacting with the Grignard reagent.
-
Use Highly Active Magnesium: Using Rieke magnesium or mechanically activated magnesium can allow the reaction to proceed at lower temperatures, which can sometimes reduce the rate of the Wurtz coupling side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes to prepare this compound?
There are three primary routes:
-
Reduction of a Precursor: The most direct method is the reduction of 2,6-Dichlorophenylacetic acid or its esters using a strong reducing agent like LiAlH₄ or through catalytic hydrogenation.[5][10][11]
-
Grignard Synthesis: Formation of 2,6-Dichlorobenzylmagnesium chloride from 2,6-Dichlorobenzyl chloride, followed by a reaction with formaldehyde.[8][12]
-
Acetate Hydrolysis: A two-step process involving the formation of 2,6-Dichlorobenzyl acetate from 2,6-Dichlorobenzyl chloride, followed by hydrolysis to the alcohol. This route is often used industrially to avoid dibenzyl ether formation that occurs with direct hydrolysis.[13]
Q2: Which reducing agent is preferable for converting 2,6-Dichlorophenylacetic acid to the alcohol, LiAlH₄ or catalytic hydrogenation?
Both methods are effective, but the choice depends on available equipment and desired selectivity.
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation |
| Reactivity | Very high; reduces many functional groups.[11] | Can be tuned by catalyst and conditions. |
| Conditions | Room temperature, atmospheric pressure. | Often requires elevated pressure/temperature. |
| Safety | Highly reactive with water and protic solvents.[4] | Flammable hydrogen gas under pressure. |
| Key Side Reaction | Incomplete reaction due to reagent quenching. | Hydrodechlorination (loss of Cl atoms).[6] |
| Workup | Requires careful quenching with acid/base. | Simple filtration of the catalyst.[14] |
Q3: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ to reduce 2,6-Dichlorophenylacetic acid?
No. Sodium borohydride is not a sufficiently powerful reducing agent to reduce carboxylic acids or esters.[2][11] It is primarily used for the reduction of aldehydes and ketones. Using NaBH₄ will result in no reaction and recovery of the starting material.
Q4: My synthesis starts from 2,6-Dichlorotoluene. What impurities should I be aware of?
The synthesis from 2,6-Dichlorotoluene typically proceeds via chlorination to 2,6-Dichlorobenzyl chloride, then cyanation to 2,6-Dichlorobenzyl cyanide, and finally hydrolysis to 2,6-Dichlorophenylacetic acid.[15][16]
-
Over-chlorination: The initial free-radical chlorination can lead to the formation of 2,6-Dichlorobenzal chloride or 2,6-Dichlorobenzotrichloride. These must be removed by fractional distillation.[15]
-
Incomplete Hydrolysis: In the final step, residual 2,6-Dichlorobenzyl cyanide could carry through as an impurity.
Experimental Protocols & Visualizations
Protocol: Minimizing Wurtz Coupling in Grignard Reagent Formation
This protocol is designed to maximize the yield of 2,6-Dichlorobenzylmagnesium chloride while minimizing the formation of the 1,2-bis(2,6-dichlorophenyl)ethane byproduct.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
2,6-Dichlorobenzyl chloride
-
Anhydrous diethyl ether or THF
Procedure:
-
Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven at 150°C for at least 4 hours and cool under a stream of dry nitrogen.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under the nitrogen atmosphere until the purple iodine vapor is visible and subsequently fades. This indicates the magnesium surface is activated. Allow the flask to cool to room temperature.
-
Initial Addition: Add anhydrous ether/THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 2,6-Dichlorobenzyl chloride (1.0 equivalent) in anhydrous ether/THF.
-
Initiation: Add a small portion (~5-10%) of the benzyl chloride solution directly to the stirring magnesium suspension. The solution should become cloudy and begin to gently reflux, indicating the reaction has started. If it does not start, gentle warming may be required.
-
Slow Addition: Once initiated, dilute the remaining benzyl chloride solution in the dropping funnel with more anhydrous solvent and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux. This slow addition is critical to keep the concentration of the electrophilic benzyl chloride low.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey/brown solution is your Grignard reagent, ready for the next step.
Visual Diagrams
Caption: Primary synthesis routes to this compound.
Caption: Mechanism of Wurtz coupling side reaction.
Caption: Troubleshooting workflow for common synthesis issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 2,6-DICHLOROPHENETHYLALCOHOL | 30595-79-0 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. leah4sci.com [leah4sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 2,6-Dichlorophenethyl Alcohol
Welcome to the technical support center for the purification of 2,6-Dichlorophenethyl alcohol via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. Our goal is to move beyond simple protocols and explain the underlying principles to empower you to optimize your purification process.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly.[2] As the temperature decreases, the solubility of the target compound drops, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding liquid (mother liquor).[3]
Core Principles of Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent.[2] The ideal solvent should exhibit the following characteristics[3][4]:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High or low solvency for impurities, but not moderate. Ideally, impurities are either completely soluble at all temperatures or completely insoluble in the hot solvent.
-
Chemical inertness: The solvent should not react with the target compound.[3]
-
Volatility: The solvent should be easily removable from the purified crystals.[3]
-
A boiling point below the melting point of the target compound to prevent "oiling out".[5]
For this compound, which has a melting point of 59-65 °C, this last point is particularly crucial.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of this compound?
A1: Given the structure of this compound (an aromatic alcohol with chloro-substituents), a good starting point is to test solvents with a range of polarities. Based on the "like dissolves like" principle, solvents with moderate polarity are likely to be effective.[1] this compound is known to be soluble in methanol.[6]
Here is a suggested list of solvents to screen, in order of decreasing polarity:
| Solvent | Polarity Index | Rationale |
| Water | 1.000 | Unlikely to be a good single solvent due to the organic nature of the compound, but could be useful as an anti-solvent in a mixed-solvent system. |
| Methanol | 0.762 | Known to dissolve the compound; good for initial trials.[6][8] |
| Ethanol | 0.654 | Similar to methanol and often a good choice for aromatic compounds.[8][9] |
| Acetone | 0.355 | A more polar aprotic solvent that can be effective.[8] |
| Toluene | 0.099 | A non-polar aromatic solvent that may work well, especially for less polar impurities.[8] |
| Hexane | 0.009 | A non-polar solvent, likely to have low solubility for the target compound at room temperature, making it a potential candidate.[8] |
Q2: How do I perform a small-scale solvent screening test?
A2: To efficiently screen for a suitable solvent, follow this procedure:
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Add a few drops of a single solvent to each test tube at room temperature. Observe if the solid dissolves. A good solvent will not dissolve the compound at room temperature.[10]
-
If the solid does not dissolve, gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling.[11]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] Given that this compound has a relatively low melting point (59-65 °C), this is a common issue.[6][7]
Here’s how to troubleshoot this problem:
-
Lower the temperature: Use a solvent with a lower boiling point.
-
Use more solvent: The solution may be too concentrated. Re-heat the solution until the oil dissolves, add more of the hot solvent, and then allow it to cool slowly.[12]
-
Change solvents: Try a solvent in which the compound is less soluble.
-
Use a mixed-solvent system: Dissolve the compound in a "good" solvent at a lower temperature, and then add a "poor" solvent (an anti-solvent) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly. A common combination for aromatic alcohols is an alcohol/water mixture.[13]
Q4: I am not getting any crystal formation, even after cooling in an ice bath. What is the problem?
A4: A lack of crystal formation can be due to several factors:
-
Too much solvent was used: This is the most common reason.[14] If the solution is not saturated, crystals will not form. To fix this, evaporate some of the solvent by gently heating the solution and then allow it to cool again.[15]
-
Supersaturation: The solution may be supersaturated.[1] To induce crystallization, you can:
-
The rate of cooling was too fast: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5]
Q5: My final product is still impure. What can I do to improve the purity?
A5: If your recrystallized product is still not pure, consider the following:
-
Incomplete removal of impurities: The chosen solvent may not be effectively separating the impurities. Re-evaluate your solvent choice. It's possible the impurities have similar solubility profiles to your target compound.
-
Inclusion of mother liquor: Impurities can be trapped within the crystal lattice or on the surface of the crystals.[16] Ensure you are cooling the solution slowly to allow for the formation of well-ordered crystals.[5] Also, make sure to wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[3]
-
Multiple recrystallizations: A second recrystallization can often significantly improve purity.
-
Charcoal treatment: If you have colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb them.[5]
Experimental Protocols
Single-Solvent Recrystallization Workflow
Caption: Single-solvent recrystallization workflow.
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[15]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[15]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[5]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[3]
-
Drying: Allow the crystals to dry completely before determining the yield and purity.[3]
Troubleshooting Flowchart
Caption: Troubleshooting common recrystallization issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. mt.com [mt.com]
- 5. Recrystallization [wiredchemist.com]
- 6. 2,6-DICHLOROPHENETHYLALCOHOL | 30595-79-0 [m.chemicalbook.com]
- 7. 30595-79-0 CAS MSDS (2,6-DICHLOROPHENETHYLALCOHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. Home Page [chem.ualberta.ca]
- 16. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 2,6-Dichlorophenethyl Alcohol with Column Chromatography
Welcome to the technical support center for the purification of 2,6-Dichlorophenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges in column chromatography for this specific compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound. Each problem is followed by potential causes and detailed, field-proven solutions.
Problem 1: Poor Separation of this compound from Impurities
Symptom: Your collected fractions are consistently showing a mixture of your desired product and impurities, even though Thin Layer Chromatography (TLC) indicated a good separation.
Potential Causes & Solutions:
-
Inappropriate Solvent System (Mobile Phase): The polarity of your eluent may not be optimal for separating the target compound from its impurities. This compound is a moderately polar compound. A common mistake is using a mobile phase that is too polar, causing the compound to elute too quickly with non-polar impurities, or not polar enough, leading to co-elution with more polar impurities.
-
Solution: The key is to find a solvent system that provides a good retention factor (Rf) for your product on TLC, ideally around 0.2-0.4. A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1] Experiment with different ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) on a TLC plate to find the optimal separation.[2]
-
-
Column Overloading: Loading too much crude sample onto the column can lead to broad bands and poor separation.
-
Solution: A general rule of thumb is to load an amount of crude material that is 1-5% of the total weight of the silica gel used.[3] If you have a large amount of material to purify, it is better to run multiple smaller columns than one overloaded large column.
-
-
Improper Column Packing: An unevenly packed column with channels or cracks will result in a non-uniform flow of the mobile phase, leading to band broadening and co-elution.
-
Solution: Ensure you pack the column using a slurry method to create a homogenous and densely packed stationary phase.[3] Gently tap the column as you pack to dislodge any air bubbles and ensure a uniform bed.
-
Problem 2: The Product is Eluting Too Quickly (Low Retention)
Symptom: The this compound comes off the column in the first few fractions, often with the solvent front, and is not well-separated from non-polar impurities.
Potential Causes & Solutions:
-
Mobile Phase is Too Polar: A highly polar mobile phase will have a strong affinity for the compounds, moving them quickly through the column.
-
Solution: Decrease the polarity of your mobile phase. If you are using a hexanes:ethyl acetate system, increase the proportion of hexanes.[4] This will increase the interaction of the polar this compound with the polar silica gel, slowing its elution.
-
-
Sample Solvent Effect: Dissolving your sample in a solvent that is significantly more polar than your mobile phase can cause it to travel down the column as a concentrated band with the loading solvent, bypassing effective separation.
-
Solution: Dissolve your crude sample in the minimum amount of the mobile phase itself.[5] If the sample is not soluble in the mobile phase, use a slightly more polar solvent, but keep the volume to an absolute minimum.[5] Alternatively, consider the "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the top of the column.[5]
-
Problem 3: The Product is Eluting Too Slowly or Not at All (High Retention)
Symptom: You have collected many fractions, and your target compound is either eluting very slowly (tailing) or appears to be stuck on the column.
Potential Causes & Solutions:
-
Mobile Phase is Not Polar Enough: A non-polar mobile phase will not be effective at moving a moderately polar compound like this compound down the polar silica gel column.
-
Solution: Gradually increase the polarity of your mobile phase. This can be done by increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexanes:ethyl acetate system).[6] This technique, known as gradient elution, can be very effective for eluting compounds that are strongly adsorbed to the stationary phase.[7]
-
-
Compound Decomposition on Silica Gel: Although less common for this specific alcohol, some compounds can be unstable on the acidic surface of silica gel.
-
Solution: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for any new spots, which would indicate decomposition.[6] If decomposition is observed, you can try using a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.[6]
-
Problem 4: Tailing of the Product Peak
Symptom: The collected fractions containing your product show a gradual decrease in concentration over many fractions, rather than a sharp peak.
Potential Causes & Solutions:
-
Strong Interaction with the Stationary Phase: The hydroxyl group of the alcohol can have strong interactions with the silanol groups on the silica gel surface, leading to tailing.
-
Solution: Adding a small amount of a slightly more polar solvent to your mobile phase can help to reduce tailing. For example, adding 1-2% of methanol or isopropanol to your hexanes:ethyl acetate mixture can improve the peak shape.[8]
-
-
Acidic Impurities in the Sample: The presence of acidic impurities can also cause tailing of polar compounds.
-
Solution: If you suspect acidic impurities, you can pre-treat your crude sample by washing it with a dilute solution of sodium bicarbonate to neutralize any acids before proceeding with chromatography.[3]
-
Problem 5: Oily Product Instead of a Crystalline Solid After Evaporation
Symptom: After combining the pure fractions and removing the solvent, the resulting this compound is an oil instead of the expected solid.
Potential Causes & Solutions:
-
Presence of Residual Solvents: Even small amounts of residual solvent can prevent crystallization.
-
Solution: Ensure your product is thoroughly dried under a high vacuum for an extended period.[3] Gentle heating while under vacuum can also help to remove stubborn solvent traces.
-
-
Significant Impurity Presence: A substantial amount of a co-eluting impurity can lower the melting point of your product, causing it to be an oil at room temperature.
-
Solution: Re-evaluate the purity of your combined fractions using a more sensitive analytical technique like HPLC or NMR spectroscopy. If significant impurities are detected, a second round of chromatography with a more optimized solvent system may be necessary.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For normal-phase chromatography of a moderately polar compound like this compound, silica gel is the most common and effective stationary phase.[9] Its polar surface provides good interaction with the hydroxyl group of the alcohol, allowing for effective separation from less polar and more polar impurities.[10][11]
Q2: How do I choose the right mobile phase for my column?
A2: The best way to determine the optimal mobile phase is by using Thin Layer Chromatography (TLC).[2][12] The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[6] This range generally provides the best separation on a column. A good starting point is a mixture of hexanes and ethyl acetate.[1]
Q3: What are the most common impurities I might encounter?
A3: Common impurities can include unreacted starting materials, such as 2,6-dichlorobenzyl chloride or 2,6-dichlorophenethyl bromide, and byproducts from the synthesis, such as the corresponding aldehyde or acid if oxidation has occurred.[13][14] Isomeric impurities may also be present depending on the synthetic route.[13]
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase chromatography is a viable alternative. In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[9][15] This can be particularly useful if your compound is unstable on silica gel or if you are trying to separate it from very polar impurities.[6][9]
Q5: How can I visualize the spots on my TLC plate if this compound is not colored?
A5: this compound contains an aromatic ring and should be visible under a UV lamp (at 254 nm).[16] Alternatively, you can use a general-purpose staining reagent. A common and effective stain is a potassium permanganate solution, which reacts with the alcohol functional group to produce a yellow spot on a purple background. Another option is a p-anisaldehyde stain, which often gives colored spots with various functional groups upon heating.[17]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find the one that gives an Rf of ~0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.[3]
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[5] Carefully add this solution to the top of the column using a pipette.[5]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5] Carefully add this powder to the top of the packed column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if necessary) to start the elution.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the elution process by periodically taking small aliquots from the collected fractions and analyzing them by TLC.
-
-
Isolation of the Purified Product:
-
Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.[16]
-
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of polar compounds.[9] |
| Mobile Phase | Hexanes:Ethyl Acetate (gradient) | Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.[16] |
| Optimal Rf on TLC | 0.2 - 0.4 | Provides a good balance between retention and elution time for optimal separation.[6] |
| Sample Load | 1-5% of silica gel weight | Prevents column overloading and ensures good separation.[3] |
Workflow Visualization
Caption: Workflow for Column Chromatography Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. magritek.com [magritek.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. epfl.ch [epfl.ch]
Validation & Comparative
A Spectroscopic Comparison of Dichlorophenethyl Alcohol Isomers: A Guide for Structural Elucidation
For researchers, scientists, and drug development professionals, the precise structural characterization of active pharmaceutical ingredients and intermediates is a non-negotiable cornerstone of chemical R&D. When dealing with isomers, such as the various forms of dichlorophenethyl alcohol, what may seem like a subtle shift in a chlorine atom's position on the phenyl ring can lead to significant differences in biological activity, toxicity, and physicochemical properties. Consequently, unambiguous identification is paramount.
This guide provides an in-depth comparative analysis of dichlorophenethyl alcohol isomers, leveraging the primary spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We move beyond a simple recitation of data, focusing instead on the underlying principles of how molecular structure dictates the spectroscopic output. The methodologies and data presented herein are designed to empower scientists to differentiate these closely related compounds with confidence.
The Isomers: Structural Overview
The core structure consists of a phenethyl alcohol backbone with two chlorine atoms substituted on the benzene ring. The relative positions of these chlorine atoms define the isomer and are the primary determinant of their unique spectroscopic signatures. The five principal isomers are 2,4-, 3,4-, 2,5-, 2,6-, and 3,5-dichlorophenethyl alcohol.
Caption: The five principal isomers of dichlorophenethyl alcohol.
¹H NMR Spectroscopy: Decoding Aromatic Substitution
Proton NMR (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The analysis can be logically divided into two regions: the aliphatic ethyl chain and the aromatic ring protons.
Causality of Spectral Patterns: The ethyl group (-CH₂-CH₂-OH) provides a consistent signature across all isomers, typically appearing as two triplets around 2.8 ppm (for the benzylic -CH₂) and 3.8 ppm (for the -CH₂-OH), respectively. The deshielding effect of the adjacent oxygen atom shifts the -CH₂-OH protons further downfield.[1] The key differentiator lies in the aromatic region (typically 7.0-7.5 ppm). The number of signals, their chemical shifts, and their splitting patterns (coupling constants) are dictated directly by the chlorine atoms' positions, which act as electron-withdrawing substituents and influence the electronic environment of the remaining ring protons.[2]
-
2,4-Dichlorophenethyl Alcohol: This isomer is asymmetric, resulting in three distinct aromatic protons. We expect to see a doublet for the proton at C5 (ortho to a Cl), a doublet of doublets for the proton at C6 (ortho and meta to Cl), and a doublet for the proton at C3 (ortho to two Cl atoms).
-
3,4-Dichlorophenethyl Alcohol: This isomer is also asymmetric, yielding three aromatic proton signals. The pattern will be distinct from the 2,4-isomer, often showing a doublet for the proton at C2, a doublet of doublets for C6, and a doublet for C5. The relative positions of these multiplets are key to its identification.
-
2,5-Dichlorophenethyl Alcohol: Asymmetry leads to three unique aromatic protons. The expected pattern is a doublet for the proton at C6, a doublet of doublets for C4, and a doublet for C3. The spectral pattern is predicted to be similar to its 2,5-dichlorobenzyl alcohol analog.[3]
-
This compound: This isomer possesses a plane of symmetry through the C1-C4 axis. This symmetry makes the C3 and C5 protons chemically equivalent, as are the C2 and C6 positions (though substituted). This results in a simpler aromatic spectrum: a triplet for the C4 proton coupled to two identical neighbors, and a doublet for the C3/C5 protons.
-
3,5-Dichlorophenethyl Alcohol: This isomer also has a plane of symmetry. The C4 and C6 protons are equivalent, and the C2 proton is unique. This leads to two aromatic signals: a singlet (or very finely split triplet) for the C2/C6 protons and a singlet (or finely split triplet) for the C4 proton. The simplicity of this spectrum is a strong diagnostic feature.
¹³C NMR Spectroscopy: A Fingerprint of Molecular Symmetry
Carbon NMR (¹³C NMR) provides a direct count of the number of non-equivalent carbon atoms in the molecule, making it an exceptionally reliable method for distinguishing isomers based on their symmetry.[4]
Causality of Spectral Patterns: In proton-decoupled ¹³C NMR, each unique carbon atom produces a single peak. The symmetry (or lack thereof) in each isomer dictates the number of aromatic signals observed. Carbons directly bonded to chlorine are significantly deshielded and appear further downfield.[5]
-
Asymmetric Isomers (2,4-, 3,4-, 2,5-): These isomers will each show six distinct signals in the aromatic region (125-150 ppm), corresponding to the six unique carbon environments on the benzene ring. They will also show two aliphatic signals for the ethyl chain carbons.
-
Symmetric Isomers (2,6- and 3,5-):
-
This compound: The plane of symmetry renders C2/C6, and C3/C5 equivalent. This results in only four aromatic carbon signals. The presence of four, rather than six, aromatic signals is a definitive marker for this substitution pattern.
-
3,5-Dichlorophenethyl Alcohol: Similarly, this isomer's symmetry results in four aromatic carbon signals (C1, C2/C6, C3/C5, C4 are unique). While it also has four signals like the 2,6-isomer, the specific chemical shifts will differ, allowing for their differentiation.
-
The identification of quaternary carbons (those without attached protons, e.g., C1 and the chlorine-substituted carbons) can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which only shows signals for protonated carbons.[6]
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is excellent for confirming the presence of key functional groups but is generally less effective than NMR for differentiating these specific positional isomers.
Key Diagnostic Bands:
-
O-H Stretch: A strong, broad absorption in the 3200-3500 cm⁻¹ region is characteristic of the alcohol's hydroxyl group, indicating intermolecular hydrogen bonding.[1]
-
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region corresponds to the C-O single bond stretch.[1]
-
C-Cl Stretch: Absorptions in the 800-700 cm⁻¹ region are typically associated with C-Cl stretching.
-
Aromatic C=C Bends: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range (the "fingerprint region") are sensitive to the ring substitution pattern. While subtle differences exist, they can be difficult to interpret without authentic reference spectra.
Mass Spectrometry: Confirming Composition and Fragmentation
Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight and characteristic fragmentation patterns that offer clues to the molecule's structure.
Key Diagnostic Features:
-
Molecular Ion (M⁺) Cluster: A definitive feature for compounds containing two chlorine atoms is the isotopic pattern of the molecular ion peak. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), the spectrum will exhibit a characteristic cluster of peaks:
-
M⁺: The peak for the molecule with two ³⁵Cl atoms.
-
M+2: The peak for the molecule with one ³⁵Cl and one ³⁷Cl. This peak will be approximately 66% of the intensity of the M⁺ peak.
-
M+4: The peak for the molecule with two ³⁷Cl atoms. This peak will be approximately 10% of the intensity of the M⁺ peak. Observing this ~9:6:1 ratio for the molecular ion (m/z 190, 192, 194) provides unequivocal confirmation of the presence of two chlorine atoms.[2]
-
-
Primary Fragmentation Pathway: The most significant fragmentation for phenethyl alcohols is the cleavage of the Cα-Cβ bond (the bond between the two ethyl carbons), a process known as benzylic cleavage.[7][8] This is highly favorable as it results in the formation of a stable dichlorobenzyl cation.
[C₈H₈Cl₂O]⁺˙ → [C₇H₅Cl₂]⁺ + •CH₂OH
The base peak in the mass spectrum is therefore expected to be the dichlorobenzyl cation at m/z 159 (for two ³⁵Cl atoms), with its corresponding isotopic peaks at m/z 161 and 163. While this fragmentation confirms the dichlorophenethyl backbone, it does not, by itself, differentiate the isomers, as the resulting cation is the same mass for all of them.
Summary of Spectroscopic Data
The following tables summarize the key expected and observed spectroscopic data for the dichlorophenethyl alcohol isomers. Data for isomers with limited direct availability is predicted based on analogous dichlorobenzyl alcohol structures.
Table 1: ¹H NMR Spectroscopic Data (Aromatic Region, ~ppm in CDCl₃)
| Isomer | Aromatic Proton Pattern | Predicted/Observed Shifts (ppm) |
|---|---|---|
| 2,4- | 3H, complex multiplet (d, dd, d) | ~7.38 (d), ~7.25 (dd), ~7.15 (d) |
| 3,4- | 3H, complex multiplet (d, dd, d) | ~7.35 (d), ~7.20 (dd), ~7.05 (d) |
| 2,5- | 3H, complex multiplet (d, dd, d) | Predicted: ~7.3-7.4 (3 distinct signals)[3] |
| 2,6- | 3H, symmetric (1H triplet, 2H doublet) | ~7.2-7.4 (m)[9] |
| 3,5- | 3H, symmetric (1H singlet, 2H singlet) | Predicted: ~7.2 (s, 2H), ~7.1 (s, 1H)[10][11] |
Table 2: ¹³C NMR Spectroscopic Data (Aromatic Region)
| Isomer | Symmetry | # of Aromatic Signals | Predicted/Observed Signal Range (ppm) |
|---|---|---|---|
| 2,4- | Asymmetric | 6 | ~127-138[10] |
| 3,4- | Asymmetric | 6 | Predicted: ~128-140[12] |
| 2,5- | Asymmetric | 6 | Predicted: ~128-140[13] |
| 2,6- | Symmetric | 4 | Predicted: ~128-138[14] |
| 3,5- | Symmetric | 4 | Predicted: ~125-144 |
Table 3: Key IR and MS Data
| Isomer | Key IR Bands (cm⁻¹) | MS Molecular Ion (m/z) | MS Base Peak (m/z) |
|---|
| All Isomers | ~3300 (O-H), ~2940 (Aliphatic C-H), ~1050 (C-O)[15][16] | 190, 192, 194 | 159, 161, 163[2] |
Experimental Protocols
Reproducible and high-quality data are contingent on meticulous and standardized experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dichlorophenethyl alcohol isomer.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm).
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup (400 MHz or higher recommended):
-
Insert the sample into the spectrometer and ensure it is properly positioned.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required (e.g., 128-1024) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the full carbon range (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H and ¹³C) or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[17]
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Mass Spectrometry (GC-MS) Protocol
Objective: To determine the molecular weight, confirm the elemental composition (presence of two chlorines), and analyze fragmentation patterns.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (e.g., ~1 mg/mL) of the isomer in a volatile solvent like dichloromethane or ethyl acetate.
-
-
GC-MS Instrument Setup:
-
GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Program the oven temperature with a gradient (e.g., start at 50°C, ramp to 250°C) to ensure good separation. Use helium as the carrier gas.
-
MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode at a standard energy of 70 eV. Scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Analyze the mass spectrum of the main chromatographic peak.
-
Identify the molecular ion cluster (M⁺, M+2, M+4) and verify its isotopic pattern and mass.
-
Identify the base peak and other major fragment ions to elucidate the fragmentation pathway.
-
Analytical Workflow for Isomer Differentiation
The following workflow provides a logical sequence for utilizing spectroscopic data to unambiguously identify an unknown dichlorophenethyl alcohol isomer.
Caption: Logical workflow for the spectroscopic differentiation of isomers.
Conclusion
While mass spectrometry and IR spectroscopy are vital for confirming molecular weight and functional groups, NMR spectroscopy stands as the definitive technique for differentiating dichlorophenethyl alcohol isomers. The key lies in a systematic analysis of molecular symmetry. The number of signals in the ¹³C NMR spectrum provides a direct and unambiguous filter to separate symmetric (2,6- and 3,5-) from asymmetric (2,4-, 3,4-, and 2,5-) isomers. Subsequently, the distinct splitting patterns and chemical shifts in the ¹H NMR aromatic region serve as the final, high-resolution fingerprint to pinpoint the exact substitution pattern. By following the integrated workflow presented in this guide, researchers can achieve confident and accurate structural elucidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. 2,5-DICHLOROBENZYL ALCOHOL(34145-05-6) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. magritek.com [magritek.com]
- 7. whitman.edu [whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. 3,5-Dichlorobenzyl alcohol(60211-57-6) 1H NMR [m.chemicalbook.com]
- 11. 3,5-Dichlorobenzylic alcohol | C7H6Cl2O | CID 43236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3,4-Dichlorobenzyl alcohol(1805-32-9) 13C NMR [m.chemicalbook.com]
- 13. 2,5-DICHLOROBENZYL ALCOHOL(34145-05-6) 13C NMR spectrum [chemicalbook.com]
- 14. 2,6-Dichlorobenzyl alcohol(15258-73-8) 13C NMR spectrum [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rsc.org [rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Biological Activity of Chlorinated Phenyl Alcohols
This guide provides an in-depth comparison of the biological activities of chlorinated phenyl alcohols (chlorophenols), a class of compounds widely utilized for their biocidal properties. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships between chemical structure and biological function, supported by detailed experimental protocols.
Introduction: The Double-Edged Sword of Chlorophenols
Chlorinated phenols are a group of synthetic chemicals comprising a phenol ring substituted with one or more chlorine atoms.[1] For decades, their potent ability to disrupt biological processes has been harnessed, leading to their use as fungicides, herbicides, insecticides, and general-purpose biocides in settings ranging from agriculture to textile and leather preservation.[2][3]
The core mechanism of their toxicity is well-established: chlorophenols, particularly the more highly chlorinated congeners, act as potent uncouplers of oxidative phosphorylation .[4][5] In healthy cells, the electron transport chain in mitochondria creates a proton gradient that powers the synthesis of ATP, the cell's primary energy currency. Chlorophenols, being lipophilic weak acids, can shuttle protons across the inner mitochondrial membrane, dissipating this crucial gradient.[4] Consequently, the energy from electron transport is released as heat instead of being stored in ATP, leading to cellular energy depletion, hyperthermia, and ultimately, cell death.[4][6] This fundamental mechanism underpins their broad-spectrum biological activity.
Comparative Analysis of Biological Activity
The biological potency of a chlorophenol is not static; it is profoundly influenced by the number and position of chlorine atoms on the phenol ring. A clear structure-activity relationship emerges when comparing different chlorinated phenyl alcohols.
Structure-Activity Relationship: The Rule of Chlorination
A governing principle in the toxicology of these compounds is that toxicity generally increases with the degree of chlorination .[7] As more chlorine atoms are added to the phenol ring, the molecule's lipophilicity and its ability to disrupt mitochondrial function are enhanced.
-
Lower Chlorinated Phenols (e.g., Dichlorophenols): Exhibit moderate toxicity. Their biological action is often associated with the undissociated molecule.[1]
-
Higher Chlorinated Phenols (e.g., Tetrachlorophenol, Pentachlorophenol): Display significantly higher toxicity. The toxic effects are primarily attributed to the chlorophenate ion's ability to interfere with oxidative phosphorylation.[5][7]
This trend is evident across various measures of biological activity, from antimicrobial efficacy to acute toxicity in animal models.
Data Summary: Biological Activity of Select Chlorophenols
The following table summarizes key quantitative data for representative chlorinated phenyl alcohols, providing a snapshot of their comparative potency.
| Compound | Primary Use(s) | Acute Oral LD50 (Rat) | Key Biological Insights |
| 2,4-Dichlorophenol (2,4-DCP) | Chemical intermediate (e.g., for herbicides) | 1276 - 2830 mg/kg[8][9] | Moderate toxicity; has been shown to have endocrine-disrupting activity in animal models.[8] |
| 2,4,6-Trichlorophenol (2,4,6-TCP) | Fungicide, antiseptic, wood preservative | 820 - 2800 mg/kg[10] | Classified as "reasonably anticipated to be a human carcinogen."[2] |
| Pentachlorophenol (PCP) | Wood preservative, biocide | 27 - 211 mg/kg[11] | High toxicity; a potent uncoupler of oxidative phosphorylation.[5][7] Susceptibility can be age-dependent.[12][13] |
Note: LD50 values can vary based on the purity of the compound, the vehicle used for administration, and the age and sex of the test animals.
Antimicrobial and Antifungal Activity
The primary industrial application of chlorophenols stems from their efficacy against a broad spectrum of microorganisms. While specific Minimum Inhibitory Concentration (MIC) data is sparse in readily available literature for parent compounds against standard bacterial strains, their general potency is well-documented. For example, pentachlorophenol has been shown to be highly effective against various bacterial strains, with cellulolytic strains being particularly sensitive.[14] The antimicrobial action is a direct consequence of the metabolic disruption caused by uncoupling oxidative phosphorylation.
Experimental Protocols for Activity Assessment
To enable rigorous, in-house comparison of novel compounds against these established agents, we provide the following validated experimental protocols. The choice of assay is critical: MIC assays quantify antimicrobial potency, while cytotoxicity assays like the MTT and LDH tests assess the effect on eukaryotic cells, providing a necessary perspective on potential toxicity.
Protocol 1: Antimicrobial Potency via Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16] The broth microdilution method described here is suitable for high-throughput screening.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing and has low levels of inhibitors, ensuring reproducibility.
-
0.5 McFarland Standard: Standardizing the inoculum to ~1.5 x 10⁸ CFU/mL ensures that the starting bacterial load is consistent across all wells, which is critical for a reliable MIC determination.
-
Serial Two-Fold Dilutions: This method allows for the precise determination of the concentration at which growth is inhibited.
Step-by-Step Methodology:
-
Preparation of Test Compound: Prepare a stock solution of the chlorinated phenyl alcohol in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in sterile cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.
-
Controls:
-
Positive Control: Wells containing inoculated MHB without any test compound.
-
Negative Control (Sterility): Wells containing uninoculated MHB.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound.
-
-
Incubation: Cover the plate and incubate at 35±2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound that shows no visible turbidity (i.e., no bacterial growth).[17]
Workflow Diagram: Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: Eukaryotic Cytotoxicity Assessment
Evaluating the effect of compounds on mammalian cells is crucial for understanding their toxicological profile. Here we describe two common colorimetric assays: the MTT assay for cell viability and the LDH assay for membrane integrity.
This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Workflow Diagram: MTT Assay
Caption: Standard workflow for an MTT cell viability assay.
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100).
-
Background: Medium only.
-
-
Sample Collection: Carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (supplied in commercial kits).
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction & Read: Add the stop solution and measure the absorbance at ~490 nm using a microplate reader.
-
Calculation: Calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Sample - Spontaneous) / (Maximum - Spontaneous) * 100).
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Biodegradation of 2,4,6-trichlorophenol in the presence of primary substrate by immobilized pure culture bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Table 2-10, Comparisons Among Oral LD50 Values for Chlorophenols - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. EXTOXNET PIP - PENTACHLOROPHENOL (PCP) [extoxnet.orst.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Sensitivity of ruminal microorganisms to pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. idexx.com [idexx.com]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 2,6-Dichlorophenethyl Alcohol Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Impurity Profiling
2,6-Dichlorophenethyl alcohol is a halogenated aromatic compound with potential applications in the synthesis of pharmaceutical and agricultural chemicals. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding and control of its impurity profile are paramount. Impurities can arise from various stages of the manufacturing process, including starting materials, intermediates, by-products, and degradation.[1][2] The presence of these impurities, even at trace levels, can significantly impact the efficacy, safety, and stability of the final product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities, requiring their identification and characterization above certain thresholds.[1][3]
This guide will explore the likely synthetic pathways leading to this compound, predict potential process-related impurities, and provide a comparative analysis of the primary analytical techniques for their characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Unraveling the Synthetic Landscape: Predicting Potential Impurities
While specific proprietary synthesis routes for this compound are not publicly detailed, we can infer likely pathways based on established organic chemistry principles and published syntheses of structurally similar molecules, such as 2,6-dichlorobenzyl alcohol and 2,6-dichlorophenylacetic acid.[4][5] A plausible and common synthetic route is the reduction of a corresponding carbonyl compound, such as 2,6-dichlorophenylacetic acid or its ester derivative.
A hypothetical two-step synthesis is outlined below:
References
A Comparative Guide to Catalysts for the Synthesis of 2,6-Dichlorophenethyl Alcohol: A Researcher's Handbook
In the landscape of pharmaceutical synthesis, the efficient and stereoselective production of chiral alcohols is a cornerstone of drug development. 2,6-Dichlorophenethyl alcohol, a key building block for various pharmacologically active molecules, presents a unique synthetic challenge due to the steric hindrance imposed by its di-ortho-substituted aromatic ring. This guide offers a comprehensive comparative analysis of catalytic systems for the synthesis of this compound, primarily through the asymmetric reduction of 2',6'-dichloroacetophenone. We will delve into the nuances of transition metal catalysis and biocatalysis, providing experimental data, mechanistic insights, and detailed protocols to empower researchers in selecting the optimal catalytic strategy.
The Synthetic Challenge: Overcoming Steric Hindrance
The synthesis of this compound predominantly involves the reduction of the prochiral ketone, 2',6'-dichloroacetophenone. The two chlorine atoms in the ortho positions of the phenyl ring create significant steric bulk around the carbonyl group. This steric hindrance can impede the approach of the catalyst and the reducing agent, often leading to lower reaction rates, incomplete conversions, and reduced stereoselectivity. Therefore, the choice of a catalyst that can effectively navigate this sterically demanding environment is paramount.
Comparative Analysis of Catalytic Systems
The asymmetric reduction of 2',6'-dichloroacetophenone can be broadly approached through two major catalytic paradigms: transition metal-catalyzed hydrogenation (including transfer hydrogenation) and biocatalytic reduction. Each approach presents a distinct set of advantages and limitations.
Transition Metal Catalysis: Ruthenium and Iridium Complexes
Ruthenium and Iridium-based catalysts, particularly those developed for asymmetric hydrogenation and transfer hydrogenation, are the workhorses of chemocatalytic ketone reduction. The pioneering work of Noyori and others has provided a toolbox of highly efficient and selective catalysts. For sterically hindered ketones like 2',6'-dichloroacetophenone, the choice of the chiral ligand is critical.
Key Catalyst Systems:
-
Ruthenium-based Catalysts:
-
Noyori-type Catalysts: These catalysts, typically composed of a ruthenium center, a chiral diphosphine ligand (e.g., BINAP, P-Phos, PhanePhos), and a chiral diamine ligand, are renowned for their high activity and enantioselectivity. For sterically hindered aromatic ketones, ligands with greater flexibility or specific structural motifs can enhance performance.[1]
-
Ruthenacycles: These are cyclometalated ruthenium complexes that have shown promise as efficient transfer hydrogenation catalysts.[2]
-
-
Iridium-based Catalysts: Iridium complexes, often with chiral P,N or N,N ligands, have also emerged as powerful catalysts for asymmetric hydrogenation. In some cases, they can offer complementary selectivity or higher activity compared to their ruthenium counterparts.
Performance Data:
| Catalyst System (General) | Chiral Ligand Example | Substrate | Conversion (%) | ee (%) | Key Remarks |
| Ru-Diphosphine/Diamine | (S)-BINAP / (S,S)-DPEN | Aromatic Ketones | >95 | >98 | High TONs achievable. Ligand choice is crucial for hindered substrates.[1] |
| Ru-PhanePhos/Diamine | (S)-PhanePhos / DAIPEN | Sterically Hindered Ketones | High | High | PhanePhos ligands are often superior for sterically demanding ketones.[1] |
| Iridium-P,N Ligand | Chiral SPO | Heteroaromatic Ketones | up to 99 | up to 99 | Can be highly effective for specific substrate classes. |
| Azaruthenacycle | Chiral Amine Derived | Acetophenone | up to 99 | up to 96 | Promising class of transfer hydrogenation catalysts.[3] |
Causality Behind Experimental Choices: The use of a base (e.g., KOtBu) in these reactions is crucial for the generation of the active metal-hydride species. The choice of solvent, typically an alcohol like isopropanol for transfer hydrogenation, also serves as the hydrogen source. The selection of a specific chiral ligand is a balance between steric and electronic factors to create a well-defined chiral pocket around the metal center, which dictates the facial selectivity of the hydride attack on the ketone.
Biocatalysis: The Power of Engineered Enzymes
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity.
The Challenge with Wild-Type Enzymes: For sterically hindered substrates like 2',6'-dichloroacetophenone, wild-type KREDs often exhibit low or no activity. The bulky ortho substituents prevent the substrate from fitting into the active site of the enzyme.
Engineered Ketoreductases to the Rescue: Through directed evolution and protein engineering, KREDs can be tailored to accept bulky substrates and to produce the desired enantiomer of the product. A patent for the reduction of the closely related 2',6'-dichloro-3'-fluoroacetophenone highlights the power of this approach.[2]
Performance of Engineered KREDs:
| Enzyme | Substrate | Conversion (%) | Stereomeric Excess (%) | Key Remarks |
| Engineered KRED from Lactobacillus | 2′,6′-dichloro-3′-fluoroacetophenone | >95 | >99 (S) | Demonstrates the feasibility of reducing di-ortho-substituted acetophenones with high efficiency and selectivity.[2] |
Causality Behind Experimental Choices: Biocatalytic reductions are typically performed in aqueous buffer solutions under mild conditions (room temperature and neutral pH). A cofactor, usually NADPH, is required and is regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose as the sacrificial substrate). This cofactor recycling system is essential for making the process economically viable.
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation (ATH) with a Noyori-type Catalyst
This protocol is a representative example and should be optimized for the specific catalyst and substrate.
-
Catalyst Pre-activation: In a glovebox, to a Schlenk flask is added the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diphosphine and diamine ligands in an appropriate solvent (e.g., isopropanol). The mixture is stirred at a specified temperature to form the pre-catalyst.
-
Reaction Setup: In a separate Schlenk flask, 2',6'-dichloroacetophenone is dissolved in isopropanol.
-
Catalyst Addition and Initiation: The pre-activated catalyst solution is transferred to the substrate solution. A solution of a base (e.g., KOtBu in isopropanol) is then added to initiate the reaction.
-
Reaction Monitoring: The reaction is stirred at a constant temperature, and its progress is monitored by TLC or GC analysis.
-
Work-up: Upon completion, the reaction is quenched with a weak acid (e.g., saturated NH₄Cl solution). The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate.
-
Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
General Protocol for Biocatalytic Reduction with an Engineered Ketoreductase
-
Reaction Mixture Preparation: In a reaction vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.0) is prepared. To this, the engineered ketoreductase, the cofactor (NADP⁺), the cofactor-regenerating enzyme (e.g., glucose dehydrogenase), and glucose are added.
-
Substrate Addition: 2',6'-dichloroacetophenone, often dissolved in a water-miscible co-solvent like DMSO to aid solubility, is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically incubated at room temperature with gentle agitation.
-
Reaction Monitoring: The progress of the reaction is monitored by HPLC or GC analysis of aliquots taken at different time intervals.
-
Work-up: Once the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The organic extracts are combined, dried, and concentrated. The product can be purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
Mechanistic Insights and Visualization
Mechanism of Asymmetric Transfer Hydrogenation
The mechanism of Noyori-type asymmetric transfer hydrogenation involves a concerted, outer-sphere hydride transfer from the metal-hydride species to the ketone. The chirality of the ligands creates a specific steric and electronic environment that favors the approach of the ketone from one face, leading to the formation of one enantiomer of the alcohol preferentially.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Workflow of Biocatalytic Reduction with Cofactor Regeneration
The biocatalytic reduction is a coupled enzymatic system where the primary ketoreductase reduces the ketone, and a secondary dehydrogenase regenerates the consumed cofactor.
Caption: Workflow for biocatalytic reduction with cofactor regeneration.
Conclusion and Future Outlook
The synthesis of this compound via the asymmetric reduction of 2',6'-dichloroacetophenone is a challenging yet achievable transformation.
-
Transition metal catalysis , with catalysts like those based on Ruthenium and Iridium, offers a powerful and versatile approach. The key to success lies in the careful selection of chiral ligands that can accommodate the sterically demanding substrate. Future advancements in ligand design will likely lead to even more active and selective catalysts for this class of ketones.
-
Biocatalysis , particularly with engineered ketoreductases, presents a highly attractive alternative. The ability to tailor enzymes for specific substrates opens up possibilities for extremely efficient and environmentally friendly processes. As protein engineering techniques become more accessible, the development of bespoke biocatalysts for challenging reductions will become increasingly common.
For researchers and drug development professionals, the choice between these catalytic systems will depend on factors such as substrate scope, scalability, cost, and the desired level of stereochemical purity. This guide provides the foundational knowledge and practical protocols to navigate these choices and to successfully synthesize this compound and other valuable chiral building blocks.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 3. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of 2,6-Dichlorophenethyl Alcohol in β-Agonist Immunoassays
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The accurate detection of synthetic β-agonists, such as clenbuterol and ractopamine, in food safety and toxicological screening is of paramount importance. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely employed for their high throughput and sensitivity. However, the specificity of these assays can be compromised by the presence of structurally related compounds, leading to false-positive results. This guide provides an in-depth analysis of the potential cross-reactivity of 2,6-Dichlorophenethyl alcohol, a compound with notable structural similarities to clenbuterol, in β-agonist immunoassays. While direct experimental data on the cross-reactivity of this compound is not extensively documented in publicly available literature, this guide establishes a robust framework for its evaluation based on existing data for analogous compounds and provides a detailed protocol for its empirical determination.
The Principle of Cross-Reactivity in Immunoassays
Immunoassays are predicated on the specific binding of an antibody to its target antigen.[1] Cross-reactivity occurs when the antibody binds to a non-target molecule that shares structural similarities with the intended analyte.[2] In the context of competitive immunoassays, which are commonly used for small molecules like β-agonists, the presence of a cross-reactant can displace the labeled antigen, leading to a signal change that is misinterpreted as the presence of the target analyte. The degree of cross-reactivity is typically expressed as a percentage relative to the target analyte.
Structural Analogs: A Case for Potential Cross-Reactivity
The potential for this compound to cross-react in clenbuterol immunoassays stems from its core structural motifs, which bear a resemblance to clenbuterol and other β-agonists.
Structural Comparison:
| Compound | Key Structural Features |
| Clenbuterol | Dichlorinated phenyl ring, ethanolamine side chain |
| This compound | Dichlorinated phenyl ring, ethyl alcohol side chain |
| Ractopamine | Phenolic ring, ethanolamine side chain |
| Salbutamol | Substituted phenyl ring, ethanolamine side chain |
The shared dichlorinated phenyl ring and the ethyl alcohol side chain in this compound are significant, as these are key epitopes that anti-clenbuterol antibodies may recognize.
Existing Cross-Reactivity Data for β-Agonists
To contextualize the potential for cross-reactivity, it is instructive to examine the performance of various commercial ELISA kits against a panel of known β-agonists. The following table summarizes published cross-reactivity data, highlighting the variability in specificity among different assays.
| Compound | Kit A (%) | Kit B (%) | Kit C (%) |
| Clenbuterol | 100 | 100 | 100 |
| Salbutamol | 6.4[3] | 65[4] | 70[1] |
| Mabuterol | <0.01[3] | 36[4] | 30[1] |
| Ractopamine | <0.01[3] | No reaction[4] | 0[1] |
| Terbutaline | <0.01[3] | 0.5[4] | 2[1] |
Note: Data is compiled from multiple sources and represents the performance of different monoclonal and polyclonal antibody-based assays.[1][3][4] Kit designations are for illustrative purposes.
This data underscores the critical role of antibody specificity in the reliability of immunoassay results. While some assays exhibit high specificity for clenbuterol, others show significant cross-reactivity with other β-agonists like salbutamol and mabuterol.[1][4]
Experimental Protocol for Determining Cross-Reactivity of this compound
Given the absence of direct data, the following detailed protocol provides a self-validating system for researchers to determine the cross-reactivity of this compound in a competitive ELISA for clenbuterol.
Materials and Reagents
-
Clenbuterol ELISA kit (select a commercially available kit)
-
This compound (high purity)
-
Clenbuterol standard (provided in the ELISA kit)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
Precision pipettes and sterile tips
Experimental Workflow
Caption: Workflow for determining cross-reactivity.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO, ensuring compatibility with the assay buffer) and then dilute it in PBS to a working stock concentration.
-
Use the clenbuterol standard provided in the ELISA kit to prepare a series of dilutions in PBS to generate a standard curve, following the kit manufacturer's instructions.
-
-
Competitive ELISA Procedure:
-
Follow the protocol of the chosen clenbuterol ELISA kit.
-
In separate wells of the microplate, add the serially diluted clenbuterol standards.
-
In another set of wells, add the serially diluted this compound.
-
Add the enzyme-conjugated clenbuterol and the anti-clenbuterol antibody to all wells as per the kit's instructions.
-
Incubate, wash, and add the substrate solution according to the kit's protocol.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Plot the absorbance values against the logarithm of the clenbuterol concentration to generate a standard curve.
-
Determine the concentration of clenbuterol that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, plot the absorbance values for the this compound dilutions and determine its IC50 value.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Clenbuterol / IC50 of this compound) x 100
-
Interpreting the Results
A high cross-reactivity percentage indicates that the antibody has a significant affinity for this compound, suggesting a high likelihood of false-positive results in samples containing this compound. A low percentage suggests greater specificity of the antibody for clenbuterol.
The Causality Behind Experimental Choices
The choice of a competitive ELISA format is crucial as it directly mimics the mechanism through which a cross-reactant would interfere in a real-world sample. The generation of a full standard curve for both the target analyte and the potential cross-reactant is essential for accurately determining the IC50 values, which are the cornerstone of the cross-reactivity calculation. This approach provides a quantitative and reproducible measure of interference.
Visualizing the Competitive Binding in Immunoassays
Caption: Competitive binding in immunoassays.
Conclusion and Recommendations
The structural similarity between this compound and clenbuterol presents a valid scientific basis for investigating its potential cross-reactivity in β-agonist immunoassays. While direct published data is scarce, the provided experimental framework empowers researchers to empirically determine the level of interference. It is imperative for laboratories conducting screening for clenbuterol and other β-agonists to validate their assays for potential cross-reactivity with compounds like this compound, especially if samples may originate from environments where such industrial chemicals are present. This proactive approach is essential for ensuring the accuracy and reliability of analytical results in food safety and toxicological testing.
References
A Comparative Guide to the Structural Confirmation of 2,6-Dichlorophenethyl Alcohol
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor and developmental success. 2,6-Dichlorophenethyl alcohol, a halogenated aromatic compound, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth comparison of modern spectroscopic techniques for the definitive structural elucidation of this molecule, grounded in practical application and theoretical expertise. Our focus is not merely on the "how," but the "why," ensuring that researchers can approach their analytical workflows with confidence and a deep understanding of the underlying principles.
The Analytical Imperative: Why a Multi-Faceted Approach is Crucial
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound (C₈H₈Cl₂O), both ¹H and ¹³C NMR, along with ancillary techniques like DEPT (Distortionless Enhancement by Polarization Transfer), are indispensable.
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Expected ¹H NMR Data for this compound:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 | d (doublet) | 2H | H-3, H-5 | These protons are chemically equivalent due to the symmetry of the 2,6-dichloro substitution. They are coupled to the single proton at the 4-position, resulting in a doublet. |
| ~ 7.15 | t (triplet) | 1H | H-4 | This proton is coupled to the two equivalent protons at the 3 and 5 positions, leading to a triplet. |
| ~ 3.90 | t (triplet) | 2H | -CH₂-OH | The methylene group attached to the hydroxyl group is deshielded by the electronegative oxygen. It is coupled to the adjacent benzylic methylene group, resulting in a triplet. |
| ~ 3.15 | t (triplet) | 2H | Ar-CH₂- | The benzylic methylene group is coupled to the methylene group of the ethanol moiety, appearing as a triplet. |
| ~ 1.70 | s (singlet) | 1H | -OH | The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary with concentration and solvent. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
While ¹³C NMR reveals the number of unique carbon environments, DEPT experiments differentiate between CH, CH₂, and CH₃ groups, providing a more complete picture of the carbon framework.
Predicted ¹³C NMR Data for this compound:
| Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~ 138 | None | C-1 | Quaternary aromatic carbon attached to the ethyl group. |
| ~ 135 | None | C-2, C-6 | Quaternary aromatic carbons attached to chlorine atoms. |
| ~ 130 | Positive | C-3, C-5 | Aromatic CH carbons. |
| ~ 128 | Positive | C-4 | Aromatic CH carbon. |
| ~ 61 | Negative | -CH₂-OH | Aliphatic CH₂ carbon attached to the hydroxyl group. |
| ~ 36 | Negative | Ar-CH₂- | Benzylic CH₂ carbon. |
Note: The predicted chemical shifts are based on the analysis of similar structures, such as 2-(2,4-Dichlorophenyl)ethanol[2].
Experimental Protocol: ¹³C NMR and DEPT Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a standard broadband proton-decoupled ¹³C NMR spectrum. Subsequently, run DEPT-90 and DEPT-135 experiments.
-
Data Processing and Analysis: Process the spectra and correlate the signals from the ¹³C and DEPT experiments to assign each carbon atom.
Workflow for NMR-Based Structural Confirmation
Caption: Workflow for structural confirmation using NMR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound, MS is particularly useful for confirming the presence of two chlorine atoms due to their characteristic isotopic pattern.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 190 (for ³⁵Cl₂) and a significant M+2 peak at m/z 192 (for one ³⁵Cl and one ³⁷Cl) and an M+4 peak at m/z 194 (for ³⁷Cl₂). The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of a dichlorinated compound.
-
Key Fragments: Alcohols often undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen-bearing carbon) and dehydration.
-
Alpha-Cleavage: Loss of the CH₂OH radical (31 Da) is less likely. The more probable alpha-cleavage would be the loss of the 2,6-dichlorobenzyl radical to form a fragment at m/z 31, or the loss of a hydrogen atom.
-
Benzylic Cleavage: A major fragmentation pathway is the cleavage of the bond between the two aliphatic carbons, leading to the formation of a stable 2,6-dichlorobenzyl cation at m/z 159.
-
Dehydration: Loss of a water molecule (18 Da) from the molecular ion would result in a fragment at m/z 172.
-
Predicted Mass Spectrometry Data for this compound:
| m/z | Predicted Adduct/Fragment | Rationale |
| 190, 192, 194 | [M]⁺ (Molecular Ion) | The characteristic isotopic pattern for a dichlorinated compound. |
| 172, 174, 176 | [M-H₂O]⁺ | Loss of a water molecule (dehydration). |
| 159, 161 | [M-CH₂OH]⁺ | Benzylic cleavage, forming the 2,6-dichlorobenzyl cation. |
Note: Predicted m/z values for various adducts are also available on databases like PubChemLite[3].
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The GC will separate the analyte from any impurities.
-
Ionization: Use Electron Ionization (EI) at 70 eV as the standard ionization method.
-
Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-250).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.
Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways in EI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds.
Expected FTIR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1260-1000 | C-O stretch | Primary Alcohol |
| 800-600 | C-Cl stretch | Aryl Halide |
Note: These predictions are based on standard FTIR correlation tables and spectra of similar compounds like 1-(2,6-Dichlorophenyl)ethanol[4][5] and 2,6-dichlorophenol[6].
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Conclusion: A Triad of Corroborating Evidence
The structural confirmation of this compound is best achieved through a synergistic application of NMR, MS, and FTIR spectroscopy. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and the presence of two chlorine atoms while offering insights into the molecule's stability and fragmentation. FTIR spectroscopy provides a rapid and reliable confirmation of the key functional groups. By integrating the data from these three powerful techniques, researchers can achieve an unambiguous and robust confirmation of the structure of this compound, ensuring the integrity and reliability of their research and development endeavors.
References
- 1. 2,6-DICHLOROPHENETHYLALCOHOL | 30595-79-0 [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. PubChemLite - 2-(2,6-dichlorophenyl)ethanol (C8H8Cl2O) [pubchemlite.lcsb.uni.lu]
- 4. 1-(2,6-Dichlorophenyl)ethanol | C8H8Cl2O | CID 103731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Dichlorophenethyl Alcohols
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the efficacy and safety of chiral molecules. This guide provides an objective comparison of key analytical techniques used for the determination of the enantiomeric purity of chiral dichlorophenethyl alcohols, supported by experimental data and detailed protocols to aid in method selection and implementation.
The accurate quantification of enantiomers is paramount in the pharmaceutical industry, where the therapeutic activity of a drug can be confined to a single enantiomer, while the other may be inactive or even harmful. This necessity drives the continuous development and refinement of analytical methods capable of providing reliable and reproducible enantiomeric purity values. This guide explores the principles, performance, and practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
Methodology Comparison at a Glance
The selection of an appropriate analytical technique for determining enantiomeric purity hinges on a variety of factors, including the nature of the chiral alcohol, the required accuracy and precision, sample throughput needs, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times in a liquid mobile phase. | Separation of volatile enantiomers based on their differential interaction with a CSP in a capillary column with a gaseous mobile phase. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer. |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids, larger molecules).[1] | Volatile, thermally stable compounds (e.g., smaller molecules, essential oils).[2] | A wide range of compounds, analysis is performed in solution. |
| Derivatization | Not always required, but can be used to improve separation. | Often required to increase volatility and improve peak shape.[3][4] | Required, using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[5][6][7] |
| Resolution | Generally provides good to excellent resolution. | Typically offers very high resolution. | Resolution of signals is dependent on the chiral agent and magnetic field strength. |
| Sensitivity | High, especially with UV or MS detectors. | Very high, particularly with flame ionization (FID) or mass spectrometry (MS) detectors. | Lower sensitivity compared to chromatographic methods. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster than HPLC, often 5-20 minutes per sample. | Can be very fast for a single sample, but sample preparation for derivatization can be time-consuming. |
| Solvent Consumption | Higher, which can be a consideration for cost and environmental impact. | Lower, as it primarily uses gases as the mobile phase. | Low, typically uses small volumes of deuterated solvents. |
| Method Development | Can be complex, requiring screening of different columns and mobile phases.[1] | Also requires method development, particularly for choosing the right column and temperature program. | Requires selection of an appropriate chiral agent and optimization of conditions. |
| Quantitative Accuracy | Excellent, with proper validation. | Excellent, with proper validation. | Good, but can be less precise than chromatographic methods for low levels of the minor enantiomer. |
In-Depth Analysis of Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[1] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for method development due to their broad applicability to a wide range of chiral compounds, including aromatic alcohols.[8]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are frequently effective for aromatic alcohols due to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The chlorinated phenyl rings and the hydroxyl group of dichlorophenethyl alcohols provide the necessary interaction points for chiral recognition.
-
Mobile Phase: A normal phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol, is often used for polysaccharide-based CSPs. The polar modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for optimizing retention and resolution. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be needed to improve peak shape, while an acidic additive (e.g., trifluoroacetic acid) is used for acidic compounds.
Experimental Protocol: Chiral HPLC of a Dichlorophenethyl Alcohol Analog (1-Phenylethanol)
This protocol is for a compound structurally similar to dichlorophenethyl alcohols and serves as a starting point for method development.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve the dichlorophenethyl alcohol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC analysis.
Chiral Gas Chromatography (GC)
Chiral GC is an excellent technique for the separation of volatile and thermally stable enantiomers.[2] For chiral alcohols like dichlorophenethyl alcohols, derivatization is often necessary to increase their volatility and improve chromatographic performance.[3][4] Cyclodextrin-based chiral stationary phases are commonly used for the separation of chiral alcohols and their derivatives.[2]
Causality Behind Experimental Choices:
-
Derivatization: Acylation, for example, with acetic anhydride or trifluoroacetic anhydride, converts the polar hydroxyl group into a less polar and more volatile ester.[3] This reduces peak tailing and allows for analysis at lower temperatures, preventing thermal degradation.
-
Chiral Stationary Phase (CSP): Cyclodextrin-based CSPs, such as those with derivatized β-cyclodextrin, provide a chiral environment where the enantiomers of the derivatized alcohol can form transient diastereomeric inclusion complexes. The differing stability of these complexes leads to different retention times.
Experimental Protocol: Chiral GC of a Dichlorophenethyl Alcohol Analog (Derivatized 1-Phenylethanol)
-
Instrumentation: Standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based column.[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID) or as appropriate for MS.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.
-
Derivatization (Acetylation): To the dichlorophenethyl alcohol (approximately 5 mg) in a vial, add acetic anhydride (0.5 mL) and a catalytic amount of iodine. Heat the mixture at 60 °C for 30 minutes. After cooling, dilute the mixture with a suitable solvent (e.g., dichloromethane) for GC analysis.[3]
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Workflow for Chiral GC Analysis
Caption: Workflow for chiral GC analysis with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be a rapid method for determining enantiomeric excess.[10] The chiral agent forms diastereomeric complexes with the enantiomers of the analyte, leading to the appearance of distinct signals in the NMR spectrum.[11]
Causality Behind Experimental Choices:
-
Chiral Derivatizing Agent (CDA): Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a classic CDA for determining the enantiomeric excess and absolute configuration of chiral alcohols.[6][7] It reacts with the alcohol to form diastereomeric esters. The magnetically anisotropic phenyl group of the MTPA moiety causes different chemical shifts for the protons of the two diastereomers, allowing for their quantification.[12]
-
Chiral Solvating Agent (CSA): CSAs form non-covalent diastereomeric complexes with the analyte. This is a simpler and faster approach as it does not require a chemical reaction. However, the chemical shift differences are often smaller than with CDAs.
Experimental Protocol: NMR Analysis using Mosher's Acid
-
Instrumentation: Standard NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).
-
Anhydrous pyridine or another suitable base (e.g., DMAP).
-
Anhydrous deuterated solvent (e.g., CDCl₃).
-
-
Procedure:
-
Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral dichlorophenethyl alcohol in 0.5 mL of anhydrous deuterated solvent. Add a small excess of anhydrous pyridine (approx. 5-10 µL). Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.[5]
-
Cap the NMR tube and gently agitate to mix the reactants. Allow the reaction to proceed at room temperature until completion (monitor by TLC or ¹H NMR if necessary).[5]
-
NMR Analysis: Acquire a ¹H NMR spectrum of the (R)-MTPA ester.
-
Identify a well-resolved signal corresponding to a proton near the chiral center of the alcohol moiety that shows distinct peaks for the two diastereomers.
-
Integrate the two peaks to determine their relative ratio, which corresponds to the enantiomeric ratio of the original alcohol.
-
Logical Relationship for NMR-based Enantiomeric Purity Assessment
Caption: Logical flow of NMR-based enantiomeric excess determination.
Method Validation
Regardless of the chosen technique, method validation is crucial to ensure the reliability of the results. Key validation parameters for enantiomeric purity assays include:[13][14][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the other enantiomer and any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The determination of the enantiomeric purity of chiral dichlorophenethyl alcohols can be effectively achieved using chiral HPLC, chiral GC, and chiral NMR spectroscopy.
-
Chiral HPLC is a versatile and robust method that often provides excellent resolution without the need for derivatization, making it a preferred technique in many quality control and research settings.
-
Chiral GC is a powerful alternative, particularly for these relatively volatile compounds, offering high efficiency and resolution, although derivatization is typically required.
-
NMR spectroscopy with chiral derivatizing agents offers a rapid means of determining enantiomeric excess and can also provide information about the absolute configuration. However, it generally has lower sensitivity and precision for trace-level quantification of the minor enantiomer compared to chromatographic techniques.
The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput, and the availability of instrumentation. For regulatory submissions, a validated chromatographic method (HPLC or GC) is generally preferred.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. gcms.cz [gcms.cz]
- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Retort [www1.udel.edu]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.library.fordham.edu [research.library.fordham.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. routledge.com [routledge.com]
comparing the reaction kinetics of dichlorophenethyl alcohol formation
An In-Depth Guide to the Reaction Kinetics of Dichlorophenethyl Alcohol Formation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dichlorophenethyl Alcohols
Dichlorophenethyl alcohols, including isomers such as 2,4-dichlorophenethyl alcohol and 3,4-dichlorophenethyl alcohol, are pivotal chemical intermediates.[1][2] Their structural motifs are found in a variety of pharmacologically active molecules and agricultural compounds. The efficiency of synthesizing these alcohols is critically dependent on the reaction kinetics, which dictate reactor throughput, product purity, and overall process economics. This guide provides a comparative analysis of the primary synthetic routes to dichlorophenethyl alcohols, focusing on their reaction kinetics and offering insights into experimental design and optimization. We will explore both modern biocatalytic approaches and traditional chemical synthesis methods, providing the causal logic behind experimental choices and self-validating protocols.
Comparative Analysis of Synthetic Strategies
The formation of dichlorophenethyl alcohol isomers is predominantly achieved through two distinct pathways: the reduction of a corresponding ketone precursor (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone) or the formation of a new carbon-carbon bond via a Grignard reaction. The kinetic profiles of these approaches differ significantly.
Biocatalytic Asymmetric Reduction: A Green and Selective Approach
The enzymatic reduction of prochiral dichlorophenyl ethanones has emerged as a highly efficient and environmentally benign method for producing enantiomerically pure dichlorophenethyl alcohols.[3][4] This approach leverages the high selectivity of enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to achieve near-perfect conversion and greater than 99% enantiomeric excess (ee).[5][6]
Biocatalytic reduction typically follows Michaelis-Menten kinetics. The reaction involves the transfer of a hydride from a cofactor, usually NADPH or NADH, to the carbonyl carbon of the ketone substrate, facilitated by the enzyme's active site.[3] The regeneration of the expensive cofactor is a critical step, often accomplished in situ using a coupled-enzyme system (e.g., glucose dehydrogenase) or a sacrificial co-substrate like isopropanol.[6]
The rate of reaction (v) can be described by the Michaelis-Menten equation:
v = (V_max * [S]) / (K_m + [S])
Where:
-
V_max is the maximum reaction rate.
-
[S] is the substrate concentration.
-
K_m (the Michaelis constant) is the substrate concentration at which the reaction rate is half of V_max, indicating the enzyme's affinity for the substrate. A lower K_m suggests a higher affinity.[3]
The catalytic efficiency of an enzyme is often compared using the k_cat/K_m value, where k_cat is the turnover number (the maximum number of substrate molecules converted to product per enzyme active site per unit time).[5]
The selection of the enzyme is paramount and is often guided by screening enzyme libraries. Recent advancements in protein engineering have led to mutant enzymes with significantly enhanced activity and stability.[6][7]
| Enzyme/Organism | Substrate | Kinetic Parameters | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Mutant NaSDR from Novosphingobium aromaticivorans | 2-chloro-1-(2,4-dichlorophenyl) ethanone | V_max = 6.32 U/mg, K_m = 0.23 mM | >99% conversion | >99.9% (R) | [3] |
| Ketoreductase (SsCR) from Scheffersomyces stipitis | 2-chloro-1-(2,4-dichlorophenyl)ethanone | k_cat/K_m = 4.51 x 10³ s⁻¹mM⁻¹ | 88.2% isolated yield | 99.9% (R) | [5] |
| Mutant LkADH from Lactobacillus kefir | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 29.1-fold increase in catalytic efficiency vs. parent | >99% conversion | >99.5% (S) | [7] |
The following diagram outlines a typical workflow for a lab-scale biocatalytic reduction and kinetic analysis.
Caption: Workflow for biocatalytic synthesis and kinetic monitoring.
Chemical Synthesis Routes: Established but Less Selective
Traditional chemical methods, while often faster and scalable, typically lack the high chemo- and stereoselectivity of biocatalysis.[4] The main approaches are the reduction of a ketone or synthesis via a Grignard reagent.
This method is the direct chemical analog to the biocatalytic route. It involves the reduction of a dichlorophenacyl chloride or a related ketone.
-
Mechanism & Kinetics: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to the electrophilic carbonyl carbon. The reaction kinetics are typically second-order, being first-order with respect to both the ketone and the reducing agent.[8]
Rate = k[Ketone][Reducing Agent]
The choice of solvent is crucial, as protic solvents like methanol or ethanol can participate in the reaction and affect the rate.[9][10] The reaction is generally much faster than biocatalytic methods but offers no stereocontrol unless chiral reducing agents or catalysts are employed, which significantly increases cost and complexity.[11]
The Grignard reaction is a powerful tool for forming carbon-carbon bonds, allowing for the synthesis of phenethyl alcohols from a dichlorophenyl magnesium halide and an epoxide (like ethylene oxide).[12][13]
-
Mechanism & Kinetics: The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to ring-opening.[13][14] This is followed by an acidic workup to protonate the resulting alkoxide. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react violently with water.[12][15]
The kinetics are complex but can be approximated as second-order. The rate is influenced by the solvent (typically an ether, which stabilizes the Grignard reagent), temperature, and the purity of the magnesium.[13] Side reactions, such as the formation of biphenyl byproducts, can occur, complicating the kinetic analysis and reducing the overall yield.[12]
References
- 1. 2-(3,4-Dichlorophenyl)ethanol | C8H8Cl2O | CID 244558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-DICHLOROPHENETHYL ALCOHOL | 35364-79-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. chemrxiv.org [chemrxiv.org]
- 11. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. leah4sci.com [leah4sci.com]
- 14. m.youtube.com [m.youtube.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichlorophenethyl Alcohol
Introduction: In the fast-paced environment of pharmaceutical research and drug development, the synthesis and handling of novel compounds are daily occurrences. Among these is 2,6-Dichlorophenethyl Alcohol (CAS No. 30595-79-0), a halogenated aromatic compound.[1][2] While its utility in synthesis is valuable, its end-of-life management requires meticulous attention to safety and regulatory compliance. Improper disposal not only poses a significant risk to personnel and the environment but can also result in costly regulatory penalties.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the scientific rationale behind these procedures, ensuring that your laboratory practices are not only compliant but also fundamentally safe and scientifically sound.
Part 1: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While some safety data sheets (SDS) may indicate that this compound has no substances at their given concentration considered to be hazardous to health, it is crucial to operate under a principle of caution, particularly given its chemical class.[3]
-
Chemical Class: As a dichlorinated aromatic alcohol, this compound falls into the category of halogenated organic compounds . This classification is the single most important factor determining its disposal pathway.[4]
-
Combustion Byproducts: The presence of chlorine means that thermal decomposition or incomplete combustion can lead to the release of highly toxic and corrosive gases, such as hydrogen chloride (HCl), carbon monoxide, and carbon dioxide.[5][6] This is a primary reason why specialized disposal methods are required.
-
Health Hazards: While specific toxicological data for this exact compound is limited, related compounds like 2,6-Dichlorophenol are known irritants to the skin, eyes, and respiratory tract.[7] Therefore, it is prudent to handle this compound with the assumption that it may cause irritation upon contact or inhalation.
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[8] Preventing their release into the environment through drains or as regular trash is a critical responsibility.[9]
Part 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to proper PPE protocols is non-negotiable to mitigate the risks identified above.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn if there is a significant splash risk.[5] | Protects against accidental splashes which could cause serious eye irritation or damage. |
| Skin Protection | Nitrile or other chemically resistant gloves. A full-length lab coat must be worn. | Prevents direct skin contact, which can lead to irritation or defatting of the skin.[10] |
| Respiratory Protection | All handling and disposal activities should be conducted within a certified chemical fume hood.[11] | The product is a volatile organic compound (VOC)[3]. A fume hood minimizes the inhalation of vapors, which is a primary route of exposure. |
Part 3: The Core Disposal Protocol: Segregation and Containerization
The cornerstone of proper chemical waste management is rigorous segregation. Mixing different waste classes can create dangerous reactions, and it invariably leads to the entire mixture being treated under the most stringent (and expensive) disposal category.[12][13]
Step-by-Step Disposal Procedure:
-
Identify and Classify: Confirm the waste is this compound. As a chlorinated compound, it MUST be classified as Halogenated Organic Waste .[4]
-
Select the Correct Waste Container:
-
Obtain a designated hazardous waste container for Halogenated Solvents/Organics . These are often provided by your institution's Environmental Health & Safety (EHS) department and may be color-coded (e.g., green-labeled carboys).[4]
-
The container must be made of a compatible material (e.g., high-density polyethylene or glass) and be in good condition with a tightly sealing lid.[14][15]
-
-
Transfer the Waste:
-
Label the Container Immediately:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".[18]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
An accurate estimation of the concentration and volume.
-
All other components of the waste stream, if it is a mixture.
-
The date accumulation started.
-
-
-
Store the Waste Container:
-
Keep the container lid securely closed at all times, except when actively adding waste.[16]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
-
Do not store incompatible waste types (e.g., acids, bases, oxidizers) in the same secondary containment.[5][16]
-
-
Arrange for Pickup: Once the container is full, or if waste generation is complete, contact your institution's EHS department to schedule a waste pickup. Do not allow waste to accumulate in the lab.[12][15]
Part 4: Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating chemical waste, ensuring that halogenated compounds like this compound are managed correctly.
Caption: Waste Segregation Decision Workflow
Part 5: Emergency Procedures for Spills
Even with careful handling, spills can occur. A prepared response is key to maintaining safety.
-
Small Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material in a sealed, labeled container for disposal as hazardous waste.[12]
-
-
Large Spills (outside a chemical fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if the spill is flammable or poses a significant inhalation hazard.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's emergency response line or EHS department from a safe location. Do not attempt to clean up a large spill yourself.[16]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and drink plenty of water. Seek immediate medical attention.[3]
References
- 1. This compound, 96%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. 2,6-DICHLOROPHENETHYLALCOHOL | 30595-79-0 [m.chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. bucknell.edu [bucknell.edu]
- 5. fishersci.com [fishersci.com]
- 6. ic.ptb.de [ic.ptb.de]
- 7. 2,6-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. PlumX [plu.mx]
- 9. epa.gov [epa.gov]
- 10. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vumc.org [vumc.org]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. ethz.ch [ethz.ch]
- 18. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Personal protective equipment for handling 2,6-Dichlorophenethyl Alcohol
Essential Safety and Handling Guide for 2,6-Dichlorophenethyl Alcohol
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (CAS No. 30595-79-0). As your trusted partner in laboratory safety, we aim to provide value beyond the product itself by equipping researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively. This document is structured to provide a clear, logical path from understanding the inherent hazards to implementing robust safety protocols and responsible disposal.
Understanding the Hazard Profile
Based on the structure and data from similar compounds, the primary hazards are likely to include:
-
Skin and Eye Irritation: Similar to other phenethyl alcohols and chlorinated compounds, direct contact may cause irritation.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[5]
-
Toxicity: Halogenated hydrocarbons can be toxic upon inhalation and ingestion.[2]
-
Environmental Hazard: Many halogenated organic compounds are harmful to aquatic life with long-lasting effects.[6]
Given these potential hazards, a conservative approach to handling is warranted, assuming the compound is hazardous until proven otherwise.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile or Neoprene gloves | Laboratory coat | N95 respirator if not in a fume hood |
| Running reactions | Chemical safety goggles and face shield | Nitrile or Neoprene gloves | Laboratory coat | Work in a certified chemical fume hood |
| Purification (e.g., chromatography) | Chemical safety goggles and face shield | Nitrile or Neoprene gloves | Laboratory coat | Work in a certified chemical fume hood |
| Handling bulk quantities | Chemical safety goggles and face shield | Heavy-duty chemical resistant gloves (e.g., Viton® over nitrile) | Chemical-resistant apron over a laboratory coat | Half-mask or full-face respirator with organic vapor cartridges |
| Spill cleanup | Chemical safety goggles and face shield | Heavy-duty chemical resistant gloves | Chemical-resistant suit or coveralls | Full-face respirator with organic vapor cartridges and P100 particulate filters |
Note on Glove Selection: Aromatic and halogenated hydrocarbons can degrade many common glove materials.[7] While nitrile gloves offer good initial protection for incidental contact, for prolonged handling or in the case of a spill, more robust options like Viton™ or Silver Shield® gloves should be considered.[8] Always inspect gloves for any signs of degradation before and during use.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing risk.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Designated Area: If possible, designate a specific area of the laboratory for working with this compound to prevent cross-contamination.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents before starting work.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing:
-
If possible, weigh the solid compound directly in the fume hood.
-
If weighing on an external balance, use a tared, sealed container to transport the compound to the fume hood.
-
Clean any minor spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
-
-
Dissolution and Reaction:
-
Add solvents slowly to the solid to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Keep all containers clearly labeled and sealed when not in immediate use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
Waste Segregation
-
Halogenated Organic Waste: All waste containing this compound, including unused product, reaction mixtures, and contaminated solvents, must be collected in a designated "Halogenated Organic Waste" container.[1][2] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[9]
-
Contaminated Solids: Used gloves, weigh paper, and other contaminated solid materials should be collected in a separate, clearly labeled solid waste container.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.[10]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Keep containers tightly sealed when not in use.[9][11]
-
Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Under no circumstances should this compound or its solutions be poured down the drain. [1][2]
By following these guidelines, you can confidently and safely incorporate this compound into your research while maintaining a high standard of laboratory safety and environmental responsibility.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. 2,6-Dichlorobenzyl alcohol(15258-73-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. ICSC 0936 - PHENETHYL ALCOHOL [chemicalsafety.ilo.org]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. safety.nmsu.edu [safety.nmsu.edu]
- 8. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
